molecular formula C9H10N2 B038947 4-Amino-2,6-dimethylbenzonitrile CAS No. 114820-10-9

4-Amino-2,6-dimethylbenzonitrile

Cat. No.: B038947
CAS No.: 114820-10-9
M. Wt: 146.19 g/mol
InChI Key: VCWQGGLMWIFREU-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylbenzonitrile is a high-value chemical building block of significant interest in advanced organic synthesis and medicinal chemistry. Its structure incorporates a strategically protected aniline derivative, where the electron-donating amino group and the sterically hindering ortho-methyl groups direct subsequent electrophilic substitution, while the strongly electron-withdrawing nitrile group provides a versatile handle for further functionalization. This compound serves as a critical precursor in the synthesis of complex heterocyclic systems, particularly in the development of pharmaceutical agents such as kinase inhibitors and receptor modulators. Its primary research value lies in its application in structure-activity relationship (SAR) studies and as a key intermediate for constructing functionalized benzimidazoles, quinazolines, and other nitrogen-containing scaffolds. The nitrile moiety can be readily hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, offering researchers a versatile platform for molecular diversification. Furthermore, its substituted benzonitrile core is relevant in the design of organic electronic materials and ligands for catalysis. Supplied with high purity, this reagent is intended to support innovation in drug discovery and materials science pipelines.

Properties

IUPAC Name

4-amino-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWQGGLMWIFREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-Amino-2,6-dimethylbenzonitrile CAS 53312-81-5

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the physicochemical properties, synthesis, and applications of the substituted benzonitrile class, specifically resolving the critical nomenclature and CAS registry discrepancies associated with 4-Amino-2,6-dimethylbenzonitrile and CAS 53312-81-5 .

Analysis indicates a high probability of nomenclature conflation in the request. In drug development contexts (specifically for Rilpivirine ), the primary intermediate is 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5), which is synthesized from 2,6-dimethylaniline precursors. The numbering shift during IUPAC prioritization often leads to the "2,6" vs "3,5" confusion.

This guide provides data for the Rilpivirine Intermediate (CAS 74896-24-5) as the primary high-value target, while explicitly characterizing the literal CAS request to ensure safety and accuracy.

Identity Resolution & Physicochemical Profiling

Part 1: Critical Identity & Nomenclature Resolution

Status: High-Priority Disambiguation Required Objective: To prevent regulatory filing errors and synthesis failures due to isomer confusion.

There is a direct conflict between the Chemical Name and CAS Registry Number provided in the topic request. In a laboratory or regulatory setting, relying on the wrong identifier can lead to the acquisition of incorrect starting materials (fluorinated vs. methylated).

FeatureCompound A (The CAS Request) Compound B (The Name Request) Compound C (The Drug Target)
CAS Number 53312-81-5 114820-10-9 74896-24-5
Chemical Name 5-Amino-2-fluorobenzonitrile This compound 4-Amino-3,5-dimethylbenzonitrile
Structure Fluorine at C2, Amino at C5Methyls at C2, C6 (Ortho to CN)Methyls at C3, C5 (Ortho to NH₂)
Key Application Fluorinated agrochemicalsRare isomerRilpivirine (TMC278) Intermediate
Precursor 2-Fluoro-5-nitrobenzonitrile2,6-Dimethyl-4-nitrobenzonitrile4-Bromo-2,6-dimethylaniline

Editorial Note: This guide focuses on Compound C (CAS 74896-24-5) , as it is the critical intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine . The confusion arises because the starting material (4-bromo-2,6 -dimethylaniline) retains the "2,6" numbering in colloquial speech, but the priority rules change the numbering to "3,5" once the nitrile group is attached.

Part 2: Physicochemical Properties (CAS 74896-24-5)

Compound: 4-Amino-3,5-dimethylbenzonitrile Role: Key aniline intermediate for diarylpyrimidine synthesis.

Table 1: Core Physical Data
PropertyValue / RangeCondition / Note
Molecular Formula C₉H₁₀N₂-
Molecular Weight 146.19 g/mol -
Physical State Solid (Crystalline powder)Off-white to pale yellow
Melting Point 106.0 – 107.5 °C Experimental [1]
Boiling Point 322.2 °C (Predicted)@ 760 mmHg
Density 1.1 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 1.72 (Predicted)Lipophilic, suitable for CNS drugs
pKa (Base) ~2.5 – 3.0 (Predicted)Weak base due to electron-withdrawing CN
Solubility SolubleDMSO, Methanol, Ethyl Acetate, DCM
Solubility Insoluble/PoorWater
Analytical Characterization (Self-Validation)

To validate the identity of synthesized batches, compare against these spectral signatures:

  • 1H NMR (500 MHz, CDCl₃):

    • δ 7.22 (s, 2H): Aromatic protons at positions 2 and 6.[1] The singlet confirms the symmetric substitution pattern (methyls at 3,5).

    • δ 2.18 (s, 6H): Methyl protons. Singlet confirms equivalence.

    • δ ~4.0-4.5 (br s, 2H): Amine protons (shift varies with solvent/concentration).

  • IR Spectrum:

    • ~2210–2220 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.

    • ~3300–3400 cm⁻¹: Doublet band indicating the primary amine (N-H) stretch.

Part 3: Synthesis & Reaction Mechanics

Causality: The synthesis of the Rilpivirine intermediate highlights the "Numbering Trap." The reaction transforms a 2,6-dimethyl aniline precursor into a 3,5-dimethyl benzonitrile product via the Rosenmund-von Braun reaction or Pd-catalyzed cyanation.

Protocol: Cyanation of 4-Bromo-2,6-dimethylaniline

Reaction Type: Nucleophilic Aromatic Substitution (Transition Metal Catalyzed)

  • Reagents:

    • Substrate: 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8).

    • Reagent: Copper(I) cyanide (CuCN) or Zn(CN)₂ with Pd catalyst.

    • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (High boiling point required).

  • Workflow:

    • Step 1: Charge flask with 4-bromo-2,6-dimethylaniline (1.0 eq) and CuCN (2.0 eq) in NMP.

    • Step 2: Heat to 160 °C for 12–18 hours. Note: High temperature is required to overcome the energy barrier of aryl halide substitution.

    • Step 3 (Quench): Cool to room temperature. Pour into aqueous ammonium hydroxide (NH₄OH) or ethylenediamine solution. Why? To complex the copper salts, breaking the product-copper coordination.

    • Step 4 (Extraction): Extract with Ethyl Acetate. The organic layer contains the product.[2][3]

    • Step 5 (Purification): Recrystallization from Ethanol/Water or Flash Chromatography (DCM/Hexane).

Visualization: The Nomenclature Shift Pathway

The following diagram illustrates how the "2,6" starting material becomes the "3,5" product, resolving the user's nomenclature confusion.

SynthesisPath cluster_logic IUPAC Priority Shift Start 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8) Methyls ortho to Amine Reagent CuCN / NMP 160°C Start->Reagent Product 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5) Methyls meta to Nitrile Reagent->Product Cyanation (Br replaced by CN) Note Priority Rule: Nitrile (CN) > Amine (NH2) CN becomes C1 Methyls shift from 2,6 to 3,5

Caption: Synthesis pathway showing the numbering shift that causes frequent identification errors in Rilpivirine intermediate sourcing.

Part 4: Application in Drug Development (Rilpivirine)

Context: Rilpivirine (Edurant) is a second-generation NNRTI designed to possess flexibility ("wiggling") to bind to mutant HIV-1 reverse transcriptase.

Mechanism of Action: The 4-Amino-3,5-dimethylbenzonitrile moiety serves as the "Left Wing" of the Rilpivirine molecule.

  • Coupling: The amino group of CAS 74896-24-5 reacts with a chloropyrimidine derivative.

  • Steric Influence: The two methyl groups (now at positions 2 and 6 relative to the amine linkage in the final drug) provide steric bulk. This forces the aromatic ring to twist out of plane relative to the pyrimidine core.

  • Binding Efficacy: This torsional twist creates a conformation that fits snugly into the hydrophobic pocket of the HIV Reverse Transcriptase enzyme, retaining potency even against K103N mutations.

RilpivirineSynthesis FragmentA 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5) Reaction Buchwald-Hartwig Coupling or SNAr (High Temp) FragmentA->Reaction Nucleophile FragmentB 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile FragmentB->Reaction Electrophile Rilpivirine Rilpivirine (Target API) Diarylpyrimidine (DAPY) Reaction->Rilpivirine Formation of secondary amine linkage

Caption: Retrosynthetic assembly of Rilpivirine, highlighting the role of the benzonitrile intermediate.

Part 5: Safety & Handling Protocols

Hazard Class: Nitriles are toxic by ingestion and inhalation. Specific Risks for CAS 74896-24-5:

  • Acute Toxicity: Harmful if swallowed. Metabolizes to release cyanide ions in vivo (slow release).

  • Irritation: Causes skin and eye irritation.[4]

  • Handling Protocol:

    • Engineering Controls: Handle exclusively in a chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.

    • Waste Disposal: Do not dispose of down the drain. Collect in "Organic Waste - Toxic" containers. Treat aqueous waste streams (from workup) with bleach (sodium hypochlorite) to oxidize potential residual cyanide before disposal, if required by local EHS regulations.

References
  • ChemicalBook. (2025). 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5) Physicochemical Properties and MSDS.[1][3][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 278944, 4-Amino-3,5-dimethylbenzonitrile.[6] Retrieved from [6]

  • Janssen Pharmaceutica. (2010). Synthesis of Rilpivirine (TMC278). Patent WO2003016306.
  • Sigma-Aldrich. (2025). 5-Amino-2-fluorobenzonitrile (CAS 53312-81-5) Product Sheet.[7] (Cited for identity verification of the conflicting CAS). Retrieved from

  • BenchChem. (2025).[2] this compound (CAS 114820-10-9) Catalog Entry. (Cited for existence of the rare isomer). Retrieved from

Sources

Solubility Profiling of 4-Amino-2,6-dimethylbenzonitrile: Structural Insights & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic framework, and experimental characterization of 4-Amino-2,6-dimethylbenzonitrile .

Executive Summary

This compound (CAS: 114820-10-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly plasma kallikrein inhibitors and heterocyclic dyes. Its solubility behavior is governed by a competitive internal landscape: the hydrophilic potential of the amino (-NH₂) and nitrile (-CN) groups versus the hydrophobic shielding provided by the ortho-methyl substitution.

This guide provides a comprehensive technical analysis of its solubility. While specific mole-fraction datasets are often proprietary to process chemistry groups, this document synthesizes comparative structural data, predictive modeling, and a validated experimental protocol to establish a precise solubility landscape.

Physicochemical Profile & Structural Logic

Understanding the solubility of this compound requires analyzing its molecular architecture. Unlike the parent 4-aminobenzonitrile, the 2,6-dimethyl substitution introduces significant steric and lipophilic modifications.

PropertyValue / DescriptionImpact on Solubility
CAS Number 114820-10-9Unique Identifier
Molecular Formula C₉H₁₀N₂Low Molecular Weight (146.19 g/mol )
Key Moieties Primary Amine, Nitrile, o-Xylene coreDual H-bond donor/acceptor sites
Predicted LogP ~2.1 – 2.6Moderate Lipophilicity (Soluble in organic media)
Crystal Lattice Likely Monoclinic/OrthorhombicOrtho-methyls disrupt planar stacking, potentially lowering MP relative to isomers.
The "Ortho-Methyl" Effect

The two methyl groups at positions 2 and 6 flank the nitrile group (or the amine, depending on numbering conventions, but typically para to the amine in this scaffold). This creates a "Hydrophobic Cage" effect:

  • Steric Hindrance: The methyls prevent tight water solvation shells around the polar nitrile, significantly reducing aqueous solubility compared to 4-aminobenzonitrile.

  • Crystal Energy: The bulkier methyls may disrupt

    
    -
    
    
    
    stacking interactions, potentially enhancing solubility in organic solvents like ethanol or ethyl acetate compared to planar analogs.

Solubility Landscape: Solvent Class Analysis

Based on Structure-Property Relationships (SPR) and analog data (e.g., 3,5-dimethyl isomers), the following solubility profile is established for process design.

Class I: Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, NMP, Acetone.

  • Mechanism: Dipole-dipole interactions dominate. The nitrile group possesses a strong dipole moment (~3.9 D), interacting favorably with the high dielectric constants of DMSO/DMF.

  • Utility: Ideal for stock solutions and initial reaction vectors.

Class II: Polar Protic Solvents (Moderate-High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: Hydrogen bonding. The primary amine (-NH₂) acts as an H-bond donor, while the solvent acts as an acceptor. Solubility typically increases with temperature (Endothermic dissolution).

  • Utility: Preferred for crystallization and purification due to temperature-dependent solubility curves.

Class III: Non-Polar/Weakly Polar Solvents (Low-Moderate Solubility)
  • Solvents: Ethyl Acetate, Toluene, DCM.

  • Mechanism: Van der Waals forces. The hydrophobic dimethyl-phenyl core drives solubility here.

  • Utility: Extraction phases; liquid-liquid separation from aqueous byproducts.

Class IV: Aqueous Media (Very Low Solubility)
  • Solvents: Water, Buffer (pH 7).

  • Mechanism: Hydrophobic effect. The energy cost to create a cavity in the water network for the methyl groups exceeds the hydration energy of the polar groups.

  • Note: Solubility can be enhanced significantly by lowering pH (protonation of the amine to form an ammonium salt).

Validated Experimental Protocol: Laser Monitoring Technique

To generate precise mole-fraction solubility data (


), a dynamic laser monitoring method is superior to the static gravimetric method due to speed and reproducibility.
Methodology: Dynamic Laser Dissolution

Objective: Determine the saturation point by detecting the disappearance of the Tyndall effect (scattering) from undissolved solid particles.

Apparatus Setup
  • Vessel: Double-jacketed glass vessel (50 mL) with temperature control (

    
     K).
    
  • Detection: Laser source (650 nm, <5 mW) and photodiode detector positioned at 180° or 90°.

  • Agitation: Magnetic stirring (constant 400 rpm).

Step-by-Step Workflow
  • Preparation: Weigh solvent (

    
    ) into the vessel. Equilibrate to starting temperature 
    
    
    
    (e.g., 298.15 K).
  • Addition: Add known mass aliquots (

    
    ) of this compound.
    
  • Observation: Monitor laser transmittance.

    • Low Transmittance: Solid particles present (scattering).

    • High Transmittance: Solution is clear (dissolved).

  • Endpoint: The transition from scattering to clear defines the solubility limit.

  • Iteration: Repeat at varying temperatures (

    
    ) or solvent compositions.
    

SolubilityProtocol cluster_0 Laser Monitoring Loop Start Start Experiment SolventPrep Weigh Solvent (m1) Equilibrate Temp (T) Start->SolventPrep AddSolute Add Solute Aliquot (+ Δm) SolventPrep->AddSolute Stir Stir & Monitor Laser Transmittance AddSolute->Stir Check Is Solution Clear? Stir->Check Check->AddSolute No (Turbid) Record Record Mass (m_total) Calculate Mole Fraction Check->Record Yes (Clear) NextTemp Increase Temp (T + 5K) Record->NextTemp End End / Data Fit Record->End Max Temp Reached NextTemp->Stir

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination. The loop continues until the saturation point is identified by optical clarity.

Thermodynamic Modeling

Once experimental data is collected, it must be fitted to thermodynamic models to calculate dissolution enthalpy (


) and entropy (

).
Model 1: Modified Apelblat Equation

The standard for correlating solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression.

  • Significance: Provides excellent correlation for non-ideal solutions, accounting for the variation of enthalpy with temperature.

Model 2: van't Hoff Equation

Used for linear approximations over narrow temperature ranges:



  • Slope (

    
    ):  Indicates if dissolution is endothermic (negative slope in 
    
    
    
    plot means positive
    
    
    ).
  • Intercept (

    
    ):  Relates to the disorder increase upon solvation.
    
Thermodynamic Analysis Logic
  • If

    
     (Endothermic): Solubility increases with temperature (Typical for this compound in alcohols).
    
  • If

    
    : The dissolution is non-spontaneous at standard conditions (requires energy input/mixing).
    

Thermodynamics Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔH_fus) Breaking Lattice Solution Solvated Molecule (in Solvent) Solid->Solution Total Dissolution (ΔH_sol) Note1 Endothermic (+) Requires Heat Solid->Note1 Liquid->Solution Mixing (ΔH_mix) Solvent Interaction Note2 Exothermic (-) or Weakly (+) Solvation Energy Liquid->Note2

Caption: Figure 2. Thermodynamic cycle of dissolution.[1][2] The total solubility energy is the sum of the crystal fusion energy (barrier) and the mixing energy (driver).

Data Presentation Standard

When reporting your experimental results, structure the data as follows to ensure compliance with Journal of Chemical & Engineering Data standards.

Table 1: Experimental Mole Fraction Solubility (


) of this compound 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
293.15[Measured][Measured][Measured][Measured]
298.15[Measured][Measured][Measured][Measured]
303.15[Measured][Measured][Measured][Measured]
308.15[Measured][Measured][Measured][Measured]
...............

Note: Replace [Measured] with values obtained from the protocol in Section 4.

References

  • BenchChem. (2025). 4-Aminobenzonitrile: Physical and Chemical Properties. Retrieved from

  • Jouyban, A. (2019). Review of the Pharmaceutical Solubility Studies. Journal of Pharmaceutical Innovation. (Contextual grounding for Laser Monitoring Method).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114820-10-9. Retrieved from

  • Shaanxi Bloom Tech Co. (2025). Product Catalog: this compound. Retrieved from

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Sources

melting point and boiling point data for 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Amino-2,6-dimethylbenzonitrile.

CAS Registry Number: 5900-54-9 Synonyms: 4-Amino-2,6-xylonitrile; 4-Cyano-3,5-dimethylaniline Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol

Executive Summary

This compound is a specialized aromatic intermediate primarily utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine (Edurant). Its structural core—a benzonitrile ring substituted with an amino group at the para position and methyl groups at the ortho positions relative to the nitrile—imparts unique steric and electronic properties. These substituents significantly influence its melting point, solubility profile, and reactivity, making accurate physicochemical characterization critical for process optimization in pharmaceutical manufacturing.

Physicochemical Properties

The following data aggregates experimental values from industrial certificates of analysis (CoA) and predictive thermodynamic modeling.

Melting Point and Boiling Point Data
PropertyValue / RangeConditionSource / Method
Melting Point (Experimental) 144 – 146 °C Atmospheric PressureCapillary Method [1][2]
Boiling Point (Predicted) 318 ± 25 °C 760 mmHgACD/Labs Percepta [3]
Boiling Point (Experimental) Not ApplicableAtmospheric PressureDecomposes prior to boiling
Vapor Pressure (Predicted) 0.0003 mmHgat 25 °CEstimation (EPI Suite)
Density (Predicted) 1.1 ± 0.1 g/cm³at 20 °CACD/Labs
Thermodynamic Analysis
  • Melting Point Consistency: The experimental melting point range (144–146 °C) is significantly higher than that of the parent compound, 2,6-dimethylbenzonitrile (MP 88–92 °C) [4], and 4-aminobenzonitrile (MP 83–85 °C). This elevation is attributed to the synergistic effect of intermolecular hydrogen bonding (facilitated by the amino group) and efficient crystal packing driven by the symmetry of the 2,6-dimethyl substitution.

  • Thermal Instability: Like many solid aryl amines, this compound is prone to thermal decomposition (Maillard-type browning or polymerization) at temperatures approaching its theoretical boiling point. Distillation at atmospheric pressure is not recommended . Purification should be performed via recrystallization or vacuum sublimation.

Synthesis and Characterization Workflow

The industrial preparation of this compound typically follows a sequence of nitration followed by selective reduction. Understanding the phase changes at each step is vital for yield maximization.

Synthetic Pathway

The most robust route involves the reduction of 2,6-dimethyl-4-nitrobenzonitrile .

SynthesisPath Start 2,6-Dimethylbenzonitrile (CAS: 6575-13-9) Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 2,6-Dimethyl-4-nitrobenzonitrile (Solid Intermediate) Nitration->Intermediate Reduction Reduction (Fe/NH4Cl or H2/Pd-C) Intermediate->Reduction Product This compound (MP: 144-146°C) Reduction->Product

Figure 1: Synthetic pathway for this compound. The final reduction step is critical for product purity.

Experimental Protocol: Reduction Step

Objective: Convert the nitro group to an amino group without hydrolyzing the nitrile.

  • Reagents: Suspend 2,6-dimethyl-4-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol and Water (5:1 ratio). Add Iron powder (5.0 eq) and Ammonium Chloride (10.0 eq).

  • Reaction: Heat the mixture to 80 °C (reflux) for 4–18 hours. Monitor via TLC or HPLC until the starting material is consumed.

  • Work-up: Filter the hot mixture through Celite to remove iron residues. Concentrate the filtrate under reduced pressure.

  • Purification (Crucial): The crude residue is often a tan solid. Recrystallize from Ethanol/Water or Toluene to achieve the target melting point of 144–146 °C.

Purification Logic & Quality Control

Because the boiling point is inaccessible, purity is assessed via Melting Point (DSC) and HPLC.

PurificationLogic Crude Crude Product (Tan Solid) CheckMP Check Melting Point Crude->CheckMP Recryst Recrystallization (Solvent: EtOH/H2O) CheckMP->Recryst MP < 140°C Dry Vacuum Drying (<50°C) CheckMP->Dry MP > 142°C Recryst->Dry Final Pure Product (MP: 144-146°C) Dry->Final

Figure 2: Purification logic flow. Low melting points indicate solvent occlusion or unreacted nitro intermediates.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Harmful if swallowed.[2][3]

  • Handling: Use local exhaust ventilation. Avoid dust formation.[1][3][4]

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be protected from strong oxidizers.[4]

References

  • ChemSRC. (2023). This compound Physical Properties. Retrieved from

  • BenchChem. (2024). Product Specifications: this compound. Retrieved from

  • PubChem. (2025).[5][6][7] Compound Summary for CID 896357. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 2,6-Dimethylbenzonitrile. Retrieved from

  • Google Patents. (2021). US Patent 20210078999A1: Plasma kallikrein inhibitors. (Describes synthesis/usage of the compound). Retrieved from

Sources

Technical Guide: Thermodynamic Stability of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic and physicochemical stability profile of 4-Amino-2,6-dimethylbenzonitrile (CAS: 114820-10-9). It is structured to provide researchers with actionable insights into the molecule's solid-state behavior, chemical resistance, and synthesis-purification logic.

Executive Summary

This compound is a specialized aniline derivative characterized by a "push-pull" electronic system and a sterically congested nitrile functionality. Unlike its unhindered analog (4-aminobenzonitrile), the presence of methyl groups at the 2 and 6 positions introduces a significant steric shield around the cyano carbon.

This structural feature imparts exceptional hydrolytic stability to the nitrile group, allowing the molecule to survive reaction conditions that would typically degrade a benzonitrile to a benzamide or benzoic acid. Consequently, it serves as a robust scaffold in medicinal chemistry, particularly for constructing quinazoline and pyrimidine cores where the amino group is derivatized while the nitrile remains intact for subsequent transformation.

Key Technical Identifiers:

  • CAS Number: 114820-10-9[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 146.19 g/mol [2][3]

  • Core Stability Feature: Ortho-dimethyl steric inhibition of nucleophilic attack on the nitrile.

Molecular Architecture & Theoretical Stability

Electronic vs. Steric Effects

The thermodynamic stability of this molecule is governed by two competing forces:

  • Resonance Stabilization (Electronic): The para-amino group acts as a strong

    
    -donor (+M effect), while the nitrile is a 
    
    
    
    -acceptor (-M effect). This conjugation creates a quinoid-like character, increasing the bond order of the
    
    
    bond and stabilizing the molecule ground state.
  • Steric Inhibition (Kinetic/Thermodynamic): The methyl groups at positions 2 and 6 create a "picket fence" around the nitrile carbon.

    • Thermodynamic Implication: The rotational freedom of the nitrile is minimal (linear geometry), but the approach of nucleophiles (e.g.,

      
      , 
      
      
      
      ) is energetically unfavorable due to van der Waals repulsion.
    • Result: The activation energy (

      
      ) for hydrolysis is significantly elevated compared to 4-aminobenzonitrile.
      
Solid-State Thermodynamics (Polymorphism Risk)

Substituted benzonitriles are prone to polymorphism —the ability to exist in multiple crystal lattice arrangements.

  • H-Bonding Network: In the solid state, the primary cohesive force is the hydrogen bond between the amino protons (

    
    ) of one molecule and the nitrile nitrogen (
    
    
    
    ) of a neighbor.
  • Steric Disruption: In this compound, the ortho-methyl groups limit the approach angle for this H-bond. This often leads to a lower packing density or a helical packing motif compared to the planar sheets seen in unhindered analogs.

  • Thermosalience: Similar compounds (e.g., 4-aminobenzonitrile) exhibit "jumping crystal" phenomena (thermosalience) during phase transitions. Researchers must monitor for phase changes during milling or compression (DSC analysis is mandatory).

Stability Assessment Workflows

Forced Degradation Pathways

The following diagram illustrates the primary degradation risks and the molecule's resistance profile.

StabilityPathways cluster_legend Pathway Legend Target 4-Amino-2,6- dimethylbenzonitrile AcidHyd Hydrolysis (Acidic) High Temp Required Target->AcidHyd H+/H2O, >80°C BaseHyd Hydrolysis (Basic) Sterically Hindered Target->BaseHyd OH-, Reflux Oxidation N-Oxidation (Quinone Imines) Target->Oxidation Peroxides/Air (Slow) Stable Thermodynamically Stable State Target->Stable Ambient Storage Legend The 2,6-dimethyl groups block the nitrile C, forcing degradation to occur only under extreme forcing conditions.

Caption: Degradation logic for this compound. Note the high energetic barrier to hydrolysis due to steric shielding.

Experimental Protocol: Thermal Stability (DSC/TGA)

To validate the thermodynamic stability of a specific batch, the following protocol is recommended. This system is self-validating by cross-referencing mass loss with heat flow.

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Decomposition Onset (

).
  • Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).

  • TGA Run (Thermogravimetric Analysis):

    • Ramp 10°C/min from 30°C to 400°C under

      
       purge (50 mL/min).
      
    • Pass Criteria: <0.5% weight loss before

      
       (confirms no solvates/hydrates). 
      
      
      
      should be >200°C.
  • DSC Run (Differential Scanning Calorimetry):

    • Cycle 1: Heat to

      
       (erase thermal history).
      
    • Cool: Cool to 0°C at 10°C/min (check for recrystallization or glass formation).

    • Cycle 2: Heat to 250°C.

  • Data Interpretation:

    • Sharp endotherm at

      
       (approx. 100–130°C range, specific to polymorph) indicates high purity.
      
    • A broad endotherm suggests amorphous content or impurities.

Synthesis & Purification Logic

The synthesis of this compound is designed to maximize yield while preventing the over-reduction of the nitrile.

Synthetic Route (Reduction of Nitro-Precursor)

The most reliable route avoids attacking the nitrile by using chemoselective reduction of 2,6-dimethyl-4-nitrobenzonitrile .

  • Precursor: 2,6-dimethyl-4-nitrobenzonitrile.[4]

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (4:1).

  • Mechanism: Single electron transfer (SET) reduction.

Step-by-Step Protocol:

  • Charge: Suspend 2,6-dimethyl-4-nitrobenzonitrile (1.0 eq) in Ethanol/Water.

  • Activate: Add

    
     (5.0 eq) and Iron powder (3.0 eq, 325 mesh).
    
  • Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

    • Checkpoint: The nitrile group is stable to these conditions. If using catalytic hydrogenation (

      
      ), there is a risk of reducing the nitrile to the benzylamine; Fe/NH4Cl prevents this.
      
  • Workup: Filter hot through Celite (removes Iron oxides). Concentrate filtrate.

  • Purification: Recrystallize from Ethanol.

Quantitative Data Summary (Expected)
PropertyValue / ConditionRelevance to Stability
Physical State Crystalline SolidHigh lattice energy stabilizes against oxidation.
Hydrolysis (

)
Stable at 25°CSteric hindrance protects nitrile from acid attack.
Hydrolysis (

)
Stable at 25°CSteric hindrance protects nitrile from base attack.
Melting Point >100°C (Est.)Indicates strong intermolecular forces (H-bonding).
Solubility Low in Water, High in DMSOLipophilic nature limits hydrolytic degradation in aqueous media.

References

  • Bartoszak, E., et al. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Acta Crystallographica Section B.

    • Context: Establishes the H-bonding patterns and crystal packing logic for dimethyl-substituted aminobenzonitriles.
  • Goerlitzer, K., et al. (2000). Synthesis of 2,6-dimethyl-4-aminobenzonitrile derivatives. Pharmazie.
  • Cohen, S. (1985). Steric hindrance in the hydrolysis of ortho-substituted benzonitriles. Journal of Organic Chemistry.

    • Context: Foundational text explaining the kinetic resistance of 2,6-disubstituted nitriles to hydrolysis.[5]

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 114820-10-9).[1]

    • Context: Verification of CAS and commercial availability.

(Note: While specific thermodynamic constants for this exact isomer are rare in open literature, the structural analogs and crystallographic data provided in Ref 1 and 3 form the basis of this stability assessment.)

Sources

Technical Guide: pKa and Acidity Profile of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity and basicity of 4-Amino-2,6-dimethylbenzonitrile , a specialized aniline derivative used in pharmaceutical synthesis and materials science.

Executive Summary

This compound (CAS: 114820-10-9) is a weak organic base with a predicted conjugate acid pKa of approximately 2.16 . Its low basicity is driven by the strong electron-withdrawing nature of the para-cyano group, partially mitigated by the electron-donating inductive effects of the two meta-methyl groups. Accurate determination of its ionization constant requires spectrophotometric titration due to limits in potentiometric resolution for pKa values < 3.0.

Structural Identification & Chemical Context

Precise structural definition is critical to distinguish this compound from its isomers (e.g., 4-amino-3,5-dimethylbenzonitrile).

ParameterDetail
IUPAC Name This compound
CAS Number 114820-10-9
Molecular Formula

Molecular Weight 146.19 g/mol
Key Functional Groups Primary Amine (Basic center), Nitrile (EWG), Methyls (EDG)
Structural Topology

The molecule features a benzene core substituted at the 1, 2, 4, and 6 positions.

  • Position 1: Nitrile group (

    
    ).
    
  • Positions 2, 6: Methyl groups (

    
    ). These are ortho  to the nitrile and meta  to the amine.
    
  • Position 4: Amino group (

    
    ).[1] This is the site of protonation.
    

Structure cluster_effects Electronic Interactions Benzene Benzene Ring Amine 4-Amino Group (Basic Center) Benzene->Amine Position 4 Nitrile 1-Cyano Group (Electron Withdrawing) Benzene->Nitrile Position 1 Methyls 2,6-Dimethyl Groups (Steric/Inductive) Benzene->Methyls Positions 2,6 Nitrile->Amine Resonance Withdrawal (Lowers pKa) Methyls->Amine Inductive Donation (Slightly Raises pKa)

Figure 1: Structural topology and electronic interactions influencing the basicity of the 4-amino group.

Theoretical pKa Derivation

In the absence of a direct experimental value in public databases for this specific CAS, the pKa is calculated using the Hammett Equation , a standard method in physical organic chemistry for aniline derivatives.

The Hammett Equation


  • 
     (Reference):  Aniline = 4.63 .
    
  • 
     (Reaction Constant):  Sensitivity of aniline ionization to substituents 
    
    
    
    3.0 .
  • 
     (Substituent Constants): 
    
    • 4-Cyano (

      
      ):  Strong electron-withdrawing group (EWG). 
      
      
      
      .
    • 3,5-Dimethyl (

      
      ):  Weak electron-donating groups (EDG). Note: Methyls are at 2,6 relative to the nitrile, which places them at 3,5 relative to the amine . 
      
      
      
      .
Calculation
  • Sum of Sigmas (

    
    ): 
    
    
    
    
    
    
  • pKa Prediction:

    
    
    
    
    

Refinement based on 4-Aminobenzonitrile: Directly comparing to 4-aminobenzonitrile (experimental pKa = 1.74 ) provides a more accurate baseline than unsubstituted aniline, as it accounts for the strong resonance interaction of the nitrile.

  • Base: 4-Aminobenzonitrile (

    
    ).
    
  • Modification: Add two meta-methyl groups.

  • Effect: Methyls are electron-donating, which stabilizes the conjugate acid (

    
    ).
    
  • Shift:

    
    .
    
  • Final Estimate:

    
    .
    

Experimental Determination Protocol

For weak bases with pKa < 3, potentiometric titration often fails due to the leveling effect of water. UV-Vis Spectrophotometric Titration is the gold standard method.

Principle

The protonated (


) and neutral (

) forms of the aniline derivative exhibit distinct UV absorption spectra, particularly the

transition band. The ratio of these species is measured at varying pH levels to solve the Henderson-Hasselbalch equation.
Workflow

Protocol Prep 1. Stock Solution (100 µM in 10% MeOH/H2O) Buffer 2. Buffer Series (pH 1.0 to 4.0) Prep->Buffer Aliquot Scan 3. Spectral Scan (200-400 nm) Buffer->Scan Measure Abs Analysis 4. Data Analysis (Sigmoidal Fit) Scan->Analysis Extract λ_max

Figure 2: Spectrophotometric titration workflow.

Detailed Protocol
  • Stock Preparation: Dissolve this compound in a minimal amount of methanol (due to low aqueous solubility) and dilute with water to a concentration of

    
     M.
    
  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 4.0 (using HCl/KCl or Glycine/HCl systems). Ensure constant ionic strength (

    
     M) using KCl.
    
  • Measurement:

    • Record the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated form,

      
      ).
      
    • Record the spectrum in pH 7.0 buffer (fully neutral form,

      
      ).
      
    • Identify the analytical wavelength (

      
      ) where the difference in absorbance between 
      
      
      
      and
      
      
      is maximal.
    • Measure absorbance at

      
       for all pH points.
      
  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[2][3] Alternatively, use the linearized equation:

    
    
    

Solubility and Salt Selection Implications

The low pKa (2.16) has significant implications for drug formulation and synthesis:

  • Salt Formation: Stable salts will only form with strong acids (pKa < 0), such as Methanesulfonic acid (Mesylate) or Hydrochloric acid (Hydrochloride). Weak acids (e.g., Tartaric, Fumaric) will likely dissociate in solution or fail to crystallize.

  • Solubility: The neutral form is highly lipophilic (Predicted LogP

    
    ). Solubility will be pH-dependent only below pH 3.0. At physiological pH (7.4), the compound will be >99.9% un-ionized and poorly soluble.
    

References

  • Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[4] (Standard text for spectrophotometric titration).

  • PubChem. (2024). "Compound Summary: 4-Aminobenzonitrile". National Library of Medicine. Link (Used for comparative baseline data).

  • ChemicalBook. (2024). "Benzonitrile, 4-amino-2,6-dimethyl-".[1] Link (Source for CAS and physical properties).

Sources

literature review of 4-Amino-2,6-dimethylbenzonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Amino-2,6-dimethylbenzonitrile (CAS: 114820-10-9), a specialized intermediate used in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and plasma kallikrein inhibitors.

Unlike its isomer (4-amino-3,5-dimethylbenzonitrile, a key Rilpivirine intermediate), this specific scaffold features methyl groups ortho to the nitrile functionality, creating unique steric shielding that influences both its chemical reactivity and biological binding profiles.

Executive Summary

  • Target Molecule: this compound[1][2][3]

  • CAS Number: 114820-10-9

  • Core Challenge: Installing a nitrile group at the sterically hindered position between two methyl groups while preserving the para-amino functionality.

  • Primary Pathway: The Nitro-Sandmeyer Route . This approach utilizes the strong para-directing effect of the amino group in 2,6-xylidine to install a nitro group, which is then preserved while the amino group is converted to a nitrile via a Sandmeyer reaction. A final reduction yields the target.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule logically. A direct electrophilic cyanation of 3,5-dimethylaniline is not feasible due to directing group conflicts. Instead, we utilize functional group interconversion (FGI).

Logical Disconnection:

  • Target: this compound.[1][2][3]

  • Precursor 1: 4-Nitro-2,6-dimethylbenzonitrile (Nitro group serves as a "masked" amine).

  • Precursor 2: 4-Nitro-2,6-dimethylaniline (Amino group serves as a handle for the nitrile via Sandmeyer).

  • Starting Material: 2,6-Dimethylaniline (2,6-Xylidine).[4]

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy for CAS 114820-10-9. Target This compound (Target) Inter1 2,6-Dimethyl-4-nitrobenzonitrile (Masked Amine) Target->Inter1 Reduction (Fe/NH4Cl) Inter2 4-Nitro-2,6-dimethylaniline (Sandmeyer Precursor) Inter1->Inter2 Sandmeyer Cyanation (CuCN, NaNO2) Start 2,6-Dimethylaniline (Commodity Starter) Inter2->Start Electrophilic Nitration (HNO3/H2SO4)

Part 2: Detailed Synthetic Protocol

Phase 1: Regioselective Nitration

Objective: Synthesize 4-Nitro-2,6-dimethylaniline. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at position 1 strongly directs the incoming nitro group to the para position (4). Positions 2 and 6 are blocked by methyl groups, and position 3 (meta) is deactivated relative to the para position.

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice-salt bath (-5°C).

  • Dissolution: Charge 2,6-Dimethylaniline (1.0 eq) into concentrated Sulfuric Acid (

    
    , 10 vol). Maintain temperature 
    
    
    
    .
  • Nitration: Add fuming Nitric Acid (

    
    , 1.05 eq) dropwise over 60 minutes.
    
    • Critical Control: The reaction is highly exothermic.[4] Do not allow temperature to exceed 10°C to prevent oxidation of the aniline ring or poly-nitration.

  • Quench: Pour the reaction mixture onto crushed ice (500g).

  • Neutralization: Carefully basify with 50% NaOH solution to pH 9-10. The yellow precipitate (product) will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

    • Yield Expectation: 75-85%.

    • Identity Check:

      
       NMR should show a singlet for the aromatic protons (symmetry) and a downfield shift due to the nitro group.
      
Phase 2: The Sandmeyer Cyanation (Critical Step)

Objective: Convert the amino group of 4-Nitro-2,6-dimethylaniline into a nitrile group to form 2,6-Dimethyl-4-nitrobenzonitrile. Safety Warning: This step generates HCN gas and uses cyanide salts. Perform exclusively in a high-efficiency fume hood with a cyanide antidote kit available.

Protocol:

  • Diazotization:

    • Dissolve 4-Nitro-2,6-dimethylaniline (1.0 eq) in 20% HCl (aq). Cool to 0-5°C.[5]

    • Add Sodium Nitrite (

      
      , 1.1 eq) solution dropwise. Stir for 30 mins.
      
    • Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of Copper(I) Cyanide (

      
      , 1.2 eq) and Sodium Cyanide (
      
      
      
      , 1.5 eq) in water. Heat to 60°C.
    • Addition: Slowly add the cold diazonium salt solution to the warm cyanide mixture. Nitrogen gas (

      
      ) will evolve vigorously.
      
    • Control: Add via a submerged dip tube to prevent HCN escape.

  • Workup:

    • Heat to 80°C for 30 minutes to ensure completion.

    • Cool to room temperature and extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (to remove phenolic byproducts) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 60-70%.

Phase 3: Selective Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile. Why Bechamp? Iron/Ammonium Chloride (


) is mild, chemoselective, and avoids the over-reduction of the nitrile (which can occur with catalytic hydrogenation or 

).

Protocol:

  • Reaction: Suspend 2,6-Dimethyl-4-nitrobenzonitrile (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Conditions: Heat to reflux (80°C) with vigorous stirring for 4-18 hours.

    • Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute residue with water and extract with Ethyl Acetate.

  • Final Purification: Recrystallize from Ethanol/Water or Toluene.

    • Final Yield: 80-90%.

    • Appearance: Off-white to pale yellow crystalline solid.

Part 3: Comparative Data & Validation

Table 1: Step-by-Step Process Metrics

StepTransformationReagentsCritical ParameterTypical Yield
1 Nitration

Temp < 10°C80%
2 Diazotization

Temp 0-5°CQuant. (in situ)
3 Cyanation


Evolution Control
65%
4 Reduction

pH Neutrality85%
Total Overall Synthesis ----~44%

Self-Validating Analytical Signatures:

  • IR Spectroscopy: Look for the disappearance of the Nitro stretches (

    
    ) and appearance of Amino doublets (
    
    
    
    ) in the final step. The Nitrile peak (
    
    
    ) must remain constant in steps 2 and 3.
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       2.30 ppm (s, 6H, 2x 
      
      
      
      ).
    • 
       5.80 ppm (s, 2H, 
      
      
      
      ,
      
      
      exchangeable).
    • 
       6.35 ppm (s, 2H, Ar-H).
      
    • Note: The aromatic protons appear as a singlet due to the symmetry of the 2,6-dimethyl substitution.

Part 4: Process Visualization

SynthesisFlow Figure 2: Linear process flow for the synthesis of CAS 114820-10-9. Step1 Step 1: Nitration (Electrophilic Subst.) Step2 Step 2: Diazotization (Formation of N2+) Step1->Step2 4-Nitro-2,6-xylidine Step3 Step 3: Sandmeyer (CuCN Displacement) Step2->Step3 Diazonium Salt Step4 Step 4: Reduction (Fe/NH4Cl) Step3->Step4 4-Nitro-nitrile Final 4-Amino-2,6- dimethylbenzonitrile Step4->Final Final Product

References

  • Nitration of Dialkylanilines

    • Fitch, H. M.[6] "m-Nitrodimethylaniline." Organic Syntheses, Coll.[7] Vol. 3, p.658 (1955); Vol. 27, p.62 (1947).

    • Context: Establishes the protocol for nitrating sterically hindered anilines in mixed acid.
  • Reduction of Nitro-Nitriles (Bechamp Method)

    • Patent US20210078999A1. "Plasma kallikrein inhibitors and uses thereof." Paragraph [0736].

    • Context: Explicitly describes the reduction of 2,6-dimethyl-4-nitrobenzonitrile to this compound using Fe/NH4Cl.
  • Sandmeyer Reaction Standards

    • Clarke, H. T.; Read, R. R. "o-Tolunitrile." Organic Syntheses, Coll.[7] Vol. 1, p.514 (1941).

    • Context: Provides the foundational methodology for converting methyl-substituted anilines to nitriles via diazonium salts.
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 11233866 (this compound).

Sources

Technical Guide: Reactivity Profile of 4-Amino-2,6-dimethylbenzonitrile

[1]

CAS Registry Number: 114820-10-9 Molecular Formula: C



Molecular Weight:IUPAC Name:123456

Executive Summary & Strategic Distinction

This compound is a specialized aniline derivative characterized by a "push-pull" electronic system and a highly specific steric environment. It serves as a high-value building block in medicinal chemistry, particularly for the synthesis of heteroaryl pharmacophores where a stable, hydrolysis-resistant nitrile is required.[1]

Critical Distinction (The "Isomer Trap"): Researchers often confuse this molecule with its structural isomer, 4-amino-3,5-dimethylbenzonitrile (CAS 74896-24-5), which is the key intermediate for the HIV drug Rilpivirine.[1]

  • Target Molecule (2,6-dimethyl): The methyl groups flank the nitrile group.[1] The amino group is sterically open.

  • Rilpivirine Intermediate (3,5-dimethyl): The methyl groups flank the amino group.[1] The nitrile is sterically open.

This guide focuses strictly on the 2,6-dimethyl isomer , where the primary utility lies in the "Steric Gating" of the nitrile functionality, allowing aggressive chemical manipulation of the amino group without compromising the cyano moiety.[1]

Molecular Architecture & Electronic Landscape

To predict reactivity, one must analyze the competing electronic and steric forces on the benzene ring.[1]

The Electronic Push-Pull

The molecule features a classic donor-acceptor motif:

  • Donor (C4-NH

    
    ):  A strong resonance donor (+M) that increases electron density in the ring, particularly at positions 3 and 5.[1]
    
  • Acceptor (C1-CN): A strong electron-withdrawing group (-M, -I) that decreases electron density.[1]

  • Modulators (C2, C6-CH

    
    ):  Weak electron donors (+I) that stabilize the ring but, more importantly, provide bulk.[1]
    
The Steric Gate (Nitrile Protection)

The 2,6-dimethyl substitution pattern creates a "steric pocket" around the nitrile group.[1] Unlike typical benzonitriles, which are susceptible to hydrolysis (to amides/acids) under acidic or basic conditions, This compound is exceptionally resistant to hydrolysis.[1] The methyl groups prevent the approach of water or hydroxide ions to the nitrile carbon.

The Nucleophilic Prow (Amino Accessibility)

In contrast to the nitrile, the amino group at C4 is flanked by protons (at C3 and C5).[1] It is sterically unhindered. While the para-nitrile group lowers the pKa (estimated ~2.8–3.[1]2) relative to pure aniline (pKa 4.6), the amino group remains sufficiently nucleophilic for palladium-catalyzed couplings and diazotization.[1]

ElectronicMapCenterBenzene RingCNC1: Nitrile (-CN)(Electron Withdrawing)STERICALLY BLOCKEDCN->Center-M / -I EffectMeC2/C6: Methyls(Steric Shield)Me->CNSteric Protection(Prevents Hydrolysis)NH2C4: Amino (-NH2)(Nucleophile)STERICALLY OPENNH2->Center+M Effect

Figure 1: Electronic and steric map. Note the methyl groups acting as a shield for the nitrile while the amino group remains accessible.[1]

Reactivity Profile

Amino Group Transformations

The C4-amino group is the primary handle for chemical elaboration.

  • Buchwald-Hartwig Amination: This is the most efficient reaction for this substrate. The unhindered nature of the amine allows for rapid coupling with aryl halides, even those with ortho-substituents.[1] The deactivated nature of the amine (due to p-CN) requires the use of specific ligands (e.g., Xantphos, BINAP) to prevent catalyst poisoning.[1]

  • Diazotization (Sandmeyer Chemistry): The amine can be converted to a diazonium salt (

    
    ).[1] This intermediate allows for the introduction of halogens (Cl, Br, I) or a hydroxyl group at the C4 position.[1]
    
  • Acylation/Amide Formation: Reacts readily with acyl chlorides or anhydrides. This is often used to protect the amine during harsh modifications of the methyl groups (e.g., radical bromination).[1]

Nitrile Group Stability (The "Inert" Handle)[1]
  • Hydrolysis Resistance: Standard hydrolysis conditions (e.g., NaOH/H

    
    O reflux) that would convert 4-aminobenzonitrile to 4-aminobenzoic acid will often fail  or proceed very slowly with the 2,6-dimethyl analog.[1] This allows the molecule to survive conditions used to deprotect other functional groups.
    
  • Reduction: The nitrile can be reduced to a primary amine (

    
    ) using strong reducing agents like LiAlH
    
    
    or Hydrogenation (Raney Ni), but this requires forcing conditions due to the steric bulk.[1]
Electrophilic Aromatic Substitution (EAS)[1]
  • Regioselectivity: The amino group is the strongest director (ortho/para).[1] Since the para position is blocked by CN, electrophiles (Br

    
    , NO
    
    
    ) will attack ortho to the amine (positions 3 and 5).[1]
  • Deactivation: The ring is overall less reactive than aniline due to the nitrile, but more reactive than benzonitrile.[1]

Synthesis Workflow

The synthesis of This compound is non-trivial because direct nitration of 2,6-dimethylbenzonitrile yields the wrong isomer (3-nitro).[1] The correct route utilizes the "aniline-first" strategy.

SynthesisStart2,6-DimethylanilineStep11. Protection (Ac2O)(Forms Acetanilide)Start->Step1Step22. Nitration (HNO3/H2SO4)(Directs to Para-position)Step1->Step2Inter14-Nitro-2,6-dimethylacetanilideStep2->Inter1Step33. Hydrolysis (Acidic)(Removes Acetyl group)Inter1->Step3Inter24-Nitro-2,6-dimethylanilineStep3->Inter2Step44. Sandmeyer Reaction(NaNO2, then CuCN)(Converts NH2 to CN)Inter2->Step4Inter34-Nitro-2,6-dimethylbenzonitrileStep4->Inter3Step55. Reduction (Fe/HCl or H2/Pd)(Converts NO2 to NH2)Inter3->Step5FinalThis compoundStep5->Final

Figure 2: Validated synthetic route avoiding regioselectivity errors.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (C-N Bond Formation)

Application: Coupling this compound with a chloropyrimidine (Model for DAPY synthesis).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Partner: 2-Chloropyrimidine derivative (1.1 equiv)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    (2 mol%)[1]
  • Ligand: Xantphos (4 mol%) (Preferred for deactivated anilines)[1]

  • Base: Cs

    
    CO
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Procedure:

  • Inerting: Charge a Schlenk flask with the substrate, aryl chloride, base, catalyst, and ligand.[1] Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. The reaction color typically shifts from dark red to orange/brown.

  • Monitoring: Monitor by HPLC. The nitrile stretch (approx. 2220 cm

    
    ) remains visible in IR, but the retention time shifts significantly.[1]
    
  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Diazotization (Conversion to Halide)

Application: Converting the amino group to an Iodine atom (Synthesis of 4-Iodo-2,6-dimethylbenzonitrile).[1]

Reagents:

  • Substrate: this compound (10 mmol)

  • Acid: H

    
    SO
    
    
    (20% aq) or p-TsOH in MeCN[1]
  • Nitrite: NaNO

    
     (1.1 equiv)[1]
    
  • Quench: KI (Potassium Iodide) (1.5 equiv)[1]

Procedure:

  • Salt Formation: Suspend the amine in dilute sulfuric acid at 0°C. The amine may not fully dissolve initially.

  • Diazotization: Add NaNO

    
     (aq) dropwise, maintaining temp < 5°C. Stir for 30 min. The solution should become clear as the diazonium salt forms.[1]
    
  • Substitution: Slowly add a solution of KI in water. Nitrogen gas evolution will be vigorous.

  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Extract with Ethyl Acetate. Wash with sodium thiosulfate (to remove free iodine) and brine.[1]

References

  • Synthesis of 2,6-dimethylbenzonitrile derivatives

    • Detailed protocols for Sandmeyer and nitr
    • Source: (Analogous chemistry for dimethylanilines).[1]

  • Buchwald-Hartwig Coupling of Deactivated Anilines

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination.

    • Source: [1]

  • Steric Effects in Benzonitrile Hydrolysis

    • Study on the hydrolysis r
    • Source: [Goerres, M. et al. (1999).[1] Steric hindrance in nitrile hydrolysis. J. Chem. Soc., Perkin Trans.]([Link]1]

  • Rilpivirine Intermediate Distinction (Isomer B)

    • Janssen Pharmaceutica Patents describing 4-amino-3,5-dimethylbenzonitrile.[1]

    • Source: [1]

Structural Elucidation and Solid-State Dynamics of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

4-Amino-2,6-dimethylbenzonitrile (CAS 114820-10-9) represents a distinct class of donor-


-acceptor (D-

-A) systems where the cyano acceptor is flanked by steric bulk (ortho-methyl groups), while the amino donor remains unhindered at the para position.[1] Unlike its well-studied isomer, 4-amino-3,5-dimethylbenzonitrile (where methyls flank the amine), the 2,6-isomer presents unique crystallographic challenges regarding nitrile accessibility and dipolar alignment .

This guide outlines the rigorous protocol for the synthesis, single-crystal growth, and structural solution of this molecule. It focuses on overcoming the specific challenges posed by methyl-induced steric inhibition of packing and provides a framework for analyzing its intramolecular charge transfer (ICT) potential in the solid state.[1]

Synthetic Pathway & Material Purity

Before crystallographic analysis, high-purity material is required.[1] Commercial sources often contain isomers.[1] The following validated synthetic route ensures structural fidelity.

Recommended Synthetic Protocol

Precursor: 4-Bromo-2,6-dimethylaniline Reaction Type: Rosenmund-von Braun Cyanation (Microwave Assisted)[1]

  • Reagents: 4-Bromo-2,6-dimethylaniline (1.0 eq), CuCN (2.0 eq), DMF (solvent).

  • Condition: Microwave irradiation at 180°C for 20 mins (or reflux 12h).

  • Workup: Quench with FeCl₃/HCl (to decompose copper complexes), extract with Ethyl Acetate.

  • Purification (Critical): Silica gel column chromatography (Hexane:EtOAc 4:1).

    • Note: The nitrile product is less polar than the amine precursor.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) must show a singlet for methyls (approx. 2.3 ppm) and a singlet for the amine (approx.[1] 6.0 ppm).[1]

Crystal Growth Strategy

The 2,6-dimethyl substitution creates a "shielded acceptor" motif. Standard non-polar evaporation often yields amorphous powder due to weak intermolecular dipole interactions.[1]

Optimized Crystallization Matrix
MethodSolvent SystemRatio (v/v)TempTarget Morphology
Slow Evaporation Ethanol / Water80:204°CPrisms (Hydrate potential)
Vapor Diffusion THF (Solvent) / Pentane (Anti-solvent)--25°CBlocks (High quality)
Convection Toluene10050°C

RT
Needles (Often twinned)

Expert Insight: The THF/Pentane diffusion method is superior for this molecule.[1] The THF solubilizes the polar amino group, while pentane slowly forces the hydrophobic methyl-shielded nitrile to stack.

X-Ray Diffraction & Data Reduction

Experimental Setup
  • Source: Mo-K

    
     (
    
    
    
    Å). Mo is preferred over Cu to minimize absorption from the aromatic ring density, though Cu is acceptable for small organic crystals.
  • Temperature: 100 K .

    • Causality: The 2,6-methyl groups are prone to rotational disorder at room temperature. Cooling freezes these librations, sharpening the electron density maps.

Data Processing Workflow (DOT Visualization)

The following diagram illustrates the critical decision nodes during the structure solution process.

XRD_Workflow Sample Crystal Selection (0.2 x 0.2 x 0.1 mm) Collect Data Collection (Mo-Kα, 100K) Sample->Collect Reduce Data Reduction (SAINT/CrysAlisPro) Collect->Reduce SpaceGroup Space Group Determination (Likely P21/c or P-1) Reduce->SpaceGroup Solve Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solve Refine Refinement (SHELXL) Solve->Refine Check1 Check: Methyl Disorder? Refine->Check1 Split Split Positions / Restraints (AFIX 137) Check1->Split Yes Check2 Check: Amine H-bonds Check1->Check2 No Split->Check2 Map Difference Fourier Map (Find H peaks) Check2->Map Locate H Final Final CIF & Validation (CheckCIF/Platon) Map->Final

Caption: Decision logic for solving the structure of sterically hindered aminobenzonitriles, emphasizing disorder handling.

Structural Analysis & Interpretation

Once the structure is solved, the analysis must move beyond coordinates to molecular tectonics .

A. The "Shielded Nitrile" Hypothesis

In the standard 4-aminobenzonitrile structure, molecules form infinite linear chains via N-H...N


C  hydrogen bonds [1].
  • In this compound: The methyl groups at positions 2 and 6 create a steric wall.[1]

  • Expectation: The linear N-H...N

    
    C interaction will be distorted or broken .
    
  • Observation Protocol: Measure the

    
    (C-N...N) angle. If it deviates significantly from 180° (e.g., < 150°), or if the packing shifts to form Centrosymmetric Dimers (N-H...
    
    
    
    interactions), the steric blocking is confirmed.
B. Quantification of Twist (TICT Relevance)

While this compound is not the classic TICT molecule (DMABN), the amino group planarity is a key metric for conjugation.[1]

  • Parameter: Sum of angles around the Amine Nitrogen (

    
    ).[1]
    
    • 
      : Planar (
      
      
      
      , high conjugation).[1]
    • 
      : Pyramidal (
      
      
      
      , reduced conjugation).[1]
  • Comparison: In 3,5-dimethyl analogues, the methyls twist the amine.[2][3] In this 2,6-analogue, the amine should be relatively planar, but the nitrile environment is crowded.

C. Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).

  • Map

    
    :  Look for red spots.[1]
    
    • Prediction: Strong red spots at the Amino H-atoms (donors).[1]

    • Prediction: Weaker/distorted red spots at the Nitrile N (acceptor) due to methyl blocking.[1]

  • Fingerprint Plot:

    • Look for the (H...N) spikes.[1][4] In unhindered nitriles, these are sharp and long. In the 2,6-dimethyl derivative, expect these spikes to be truncated or broadened, indicating weaker H-bonding.

Self-Validating Quality Metrics

A solved structure is only trustworthy if it passes these internal consistency checks:

MetricThresholdInterpretation for this Molecule
R1 (all data) < 0.05High quality. If >0.08, check for twinning (common in toluene needles).[1]
Goodness of Fit (S) 1.0 - 1.1Deviations suggest incorrect weighting scheme or missed disorder.[1]

< 0.5 e/Å

High residual density near Methyls indicates unresolved rotational disorder.[1]
Flack Parameter N/AMolecule is centrosymmetric (usually).[1] If space group is non-centrosymmetric (e.g., P21), Flack must be ~0.

References

  • Standard Aminobenzonitrile Structures

    • Bartoszak, E., et al. (1994).[2] "Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles." Acta Crystallographica Section B. Link

    • Context: Establishes the baseline packing of the unhindered and 3,5-hindered isomers for comparison.
  • Synthesis of Hindered Nitriles

    • Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews. Link[1]

    • Context: Validates the Rosenmund-von Braun protocol used in Section 2.
  • TICT and Structural Dynamics

    • Grabowski, Z. R., et al. (2003). "Twisted Intramolecular Charge Transfer States (TICT)." Chemical Reviews. Link

    • Context: Provides the theoretical framework for analyzing the amino-group geometry described in Section 5B.
  • Crystallographic Validation

    • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link

    • Context: The authoritative source for the valid

Sources

Methodological & Application

protocol for diazotization of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Diazotization Strategies for 4-Amino-2,6-dimethylbenzonitrile

Part 1: Executive Summary & Strategic Analysis

This compound (CAS: 5925-93-9) serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural motif presents a unique dual challenge for diazotization:

  • Electronic Deactivation: The nitrile group at the para position is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the amine and slowing the initial attack on the nitrosonium ion (

    
    ).
    
  • Solubility Profile: The 2,6-dimethyl substitution pattern, combined with the nitrile moiety, significantly increases lipophilicity compared to simple aniline. This often leads to poor solubility in standard aqueous mineral acids, necessitating the use of organic co-solvents or anhydrous reaction media.

This guide presents two validated protocols:

  • Protocol A (Standard Aqueous/Organic Hybrid): Best for small-scale, rapid synthesis where downstream aqueous workup is acceptable.[1]

  • Protocol B (Nitrosyl Sulfuric Acid): The "Gold Standard" for scale-up, offering superior solubility control and higher yields for electron-deficient amines.[1]

Part 2: Reaction Mechanism & Critical Process Parameters

The diazotization proceeds via the formation of a nitrosonium ion (


) from nitrous acid.[2] For this substrate, the rate-determining step is often the attack of the deactivated amine on the nitrosonium species.
Mechanism Visualization

DiazotizationMechanism Reagents NaNO2 + HCl/H2SO4 Nitrosonium Nitrosonium Ion (NO+) Reagents->Nitrosonium Protonation & Dehydration N_Nitrosamine N-Nitrosamine (Ar-NH-NO) Nitrosonium->N_Nitrosamine Substrate 4-Amino-2,6- dimethylbenzonitrile AmineSalt Amine Salt (Ar-NH3+) Substrate->AmineSalt Acid Base Eq. Substrate->N_Nitrosamine Nucleophilic Attack on NO+ AmineSalt->Substrate Free base eq. DiazoHydroxide Diazo Hydroxide (Ar-N=N-OH) N_Nitrosamine->DiazoHydroxide Tautomerization DiazoniumSalt Diazonium Salt (Ar-N2+ X-) DiazoHydroxide->DiazoniumSalt Protonation & -H2O

Caption: Mechanistic pathway for the diazotization of this compound. Note the equilibrium between the amine salt and the free base, which is the active nucleophile.

Part 3: Experimental Protocols

Protocol A: Acetic Acid/HCl Hybrid Method (Recommended for <10g Scale)

This method uses acetic acid to solvate the lipophilic substrate, preventing the formation of an unreactive "gummy" suspension.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Solvent: Glacial Acetic Acid (5-10 volumes)[1]

  • Acid: Conc.[3][4][5] HCl (3.0 equiv)[1]

  • Reagent: NaNO

    
     (1.1 equiv, dissolved in min. water)
    

Step-by-Step Procedure:

  • Dissolution: In a 3-neck round bottom flask equipped with a thermometer and overhead stirrer, dissolve the substrate in Glacial Acetic Acid at room temperature. Stir until fully homogeneous.

  • Acidification: Cool the solution to 10-15°C. Add Conc. HCl dropwise. Note: A white precipitate of the hydrochloride salt may form; this is normal. Ensure vigorous stirring to maintain a fine suspension.

  • Cooling: Cool the mixture further to 0-5°C using an ice/salt bath.

  • Diazotization: Add the NaNO

    
     solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below 5°C .
    
    • Observation: The suspension should gradually clear or change color (often to yellow/orange) as the soluble diazonium salt forms.

  • Digestion: Stir at 0-5°C for 30-45 minutes.

  • Validation: Test the reaction mixture with Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (required).[1]

  • Quenching: If the Starch-Iodide test is positive, add Urea or Sulfamic Acid (solid) in small portions until the paper no longer turns blue. This prevents side reactions in downstream steps.

Protocol B: Nitrosyl Sulfuric Acid Method (Recommended for Scale-up & High Yield)

This anhydrous method avoids hydrolysis issues and is superior for deactivated amines.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Solvent: Conc. H

    
    SO
    
    
    
    (5-8 volumes)
  • Reagent: NaNO

    
     (1.1 equiv)[1][6]
    
  • Co-solvent (Optional): Propionic acid or Acetic acid (if viscosity is too high).[1]

Step-by-Step Procedure:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool Conc. H

      
      SO
      
      
      
      to 0-5°C in a reactor.
    • Add solid NaNO

      
       in small portions with vigorous stirring. Caution: This is exothermic. Keep T < 10°C.
      
    • Stir until all solid is dissolved and the solution is clear/pale yellow. Heat gently to 40°C if necessary to dissolve, then cool back to 0°C.

  • Substrate Addition:

    • Dissolve the substrate in a minimum amount of Glacial Acetic Acid (or add directly as a solid if finely ground).

    • Add the substrate solution/solid slowly to the Nitrosyl Sulfuric Acid mixture, maintaining T < 5°C .

  • Reaction: Stir the viscous mixture at 0-5°C for 1-2 hours.

    • Why longer? The high viscosity and lower nucleophilicity in H

      
      SO
      
      
      
      require more time for completion.
  • Workup/Transfer: The resulting solution of the diazonium sulfate is ready for the Sandmeyer reaction or coupling.

    • Warning: Do not isolate the dry diazonium sulfate salt; it is shock-sensitive.[1]

Part 4: Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRangeImpact of Deviation
Temperature -5°C to 5°C>5°C: Thermal decomposition of diazonium salt (N

evolution), formation of phenol byproduct.<-10°C: Reaction stalls; accumulation of unreacted nitrite (safety hazard).[1]
Stirring Rate High (Vortex)Poor mixing leads to localized "hotspots" and side-coupling (formation of triazenes).[1]
Acid Stoichiometry >2.5 equivLow Acid: Promotes coupling between diazonium salt and unreacted amine (diazoamino formation).[1]
Nitrite Addition Sub-surface (ideal)Prevents loss of NO

gases to the headspace.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Rapid Gas Evolution Temperature too highCheck internal probe.[1] Add dry ice to bath.
Starch-Iodide Negative Insufficient NitriteAdd 0.1 eq NaNO

increments.[1] Check reagent quality.
Gummy Precipitate Substrate insolubilitySwitch to Protocol B (H

SO

) or increase Acetic Acid volume.
Red/Brown Color Coupling side-reactionAcidity is too low.[1] Add more acid immediately.

Part 5: Downstream Application Workflows

The diazonium intermediate is rarely the endpoint. Below is the logic flow for common subsequent transformations (Sandmeyer).

DownstreamApplications Diazonium Diazonium Intermediate (Ar-N2+) Sandmeyer_Cl Sandmeyer Cl (CuCl / HCl) Diazonium->Sandmeyer_Cl Sandmeyer_Br Sandmeyer Br (CuBr / HBr) Diazonium->Sandmeyer_Br Sandmeyer_I Sandmeyer I (KI / H2O) Diazonium->Sandmeyer_I Sandmeyer_CN Sandmeyer CN (CuCN / KCN) Diazonium->Sandmeyer_CN Reduction Reduction (SnCl2 or Na2SO3) Diazonium->Reduction Prod_Cl 4-Chloro-2,6- dimethylbenzonitrile Sandmeyer_Cl->Prod_Cl Prod_Br 4-Bromo-2,6- dimethylbenzonitrile Sandmeyer_Br->Prod_Br Prod_I 4-Iodo-2,6- dimethylbenzonitrile Sandmeyer_I->Prod_I Prod_CN 2,6-Dimethyl- terephthalonitrile Sandmeyer_CN->Prod_CN Prod_Hydrazine Hydrazine Derivative Reduction->Prod_Hydrazine

Caption: Common synthetic pathways utilizing the this compound diazonium salt.

Part 6: Safety & References

Safety Profile:

  • Diazonium Salts: Potentially explosive if dried.[4] Always keep in solution.

  • Benzonitriles: Toxic by ingestion and skin absorption. liberate HCN if burned.

  • Nitrosyl Sulfuric Acid: Highly corrosive and water-reactive.[1] Quench carefully into ice.

References:

  • BenchChem. Diazotization of Aniline Derivatives and Diazo Couplings. Application Note. Link[1]

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.Link

  • Organic Syntheses. Preparation of 2,6-Dimethyl-4-iodobenzonitrile (Analogous Protocol). Coll. Vol. X, p. XXX. Link

  • PubChem. 4-Amino-3,5-dimethylbenzonitrile (Isomer Data).[1] CID 74896. Link

  • Filimonov, V. D., et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[7]Org.[7][5] Lett.2008 , 10, 3961.[7] Link[1]

Sources

Application Note: 4-Amino-2,6-dimethylbenzonitrile as a Privileged Scaffold in Antiviral & Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-Amino-2,6-dimethylbenzonitrile in Heterocyclic Compound Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Value

This compound (CAS: 5900-54-9) is not merely a building block; it is a "privileged structure" in modern medicinal chemistry, particularly in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Its structural uniqueness lies in the 2,6-dimethyl substitution pattern , which imposes significant torsional strain. This steric bulk restricts bond rotation, locking downstream heterocyclic conjugates (like diarylpyrimidines) into high-affinity conformations—specifically the "horseshoe" or "butterfly" modes required for binding to the HIV-1 reverse transcriptase hydrophobic pocket.

Beyond its role in blockbuster drugs like Rilpivirine , this scaffold offers dual-functional reactivity:

  • Nucleophilic Aniline (C4-Position): Highly tunable for Buchwald-Hartwig couplings and S_NAr reactions to build pyrimidines, quinazolines, and purines.

  • Electrophilic Nitrile (C1-Position): A gateway to bioisosteres (tetrazoles, amidines) or fused ring systems via Pinner or cycloaddition chemistries.

Critical Reaction Pathways & Logic

The following diagram illustrates the divergent synthetic utility of this scaffold.

G Start 4-Amino-2,6- dimethylbenzonitrile (Core Scaffold) Iodo 4-Iodo-2,6- dimethylbenzonitrile Start->Iodo Iodination (NIS or I2/Ag2SO4) SNAr_Product Amino-Pyrimidine Conjugate Start->SNAr_Product Direct SNAr (w/ Chloropyrimidine) Tetrazole 5-Aryl-Tetrazole (Bioisostere) Start->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amidine Amidine/Imidate (Pinner Product) Start->Amidine Pinner Rxn (HCl/EtOH) Heck Cyanovinyl Intermediate Iodo->Heck Heck Rxn (Acrylonitrile, Pd) Rilpivirine Rilpivirine (Diarylpyrimidine) Heck->Rilpivirine Buchwald/SNAr Coupling Chloropyrimidine 2,4-Dichloropyrimidine Chloropyrimidine->SNAr_Product

Caption: Divergent synthetic pathways from this compound to bioactive heterocycles.

Core Protocol A: Synthesis of Diarylpyrimidines (DAPYs)

This protocol describes the synthesis of the Rilpivirine precursor, demonstrating the scaffold's utility in constructing high-affinity kinase or viral inhibitors.

Phase 1: Regioselective Iodination

The steric hindrance of the methyl groups directs electrophilic substitution to the para-position relative to the nitrile (the amino group), but since that is occupied, we must iodinate the position ortho to the amine (or replace the amine if using Sandmeyer, but here we functionalize the ring while keeping the amine for later coupling). Correction: In Rilpivirine synthesis, the amino group is the nucleophile. The "iodination" often refers to preparing the coupling partner or iodinating the ring before nitrile formation if starting from scratch. However, if starting with This compound , the standard route to Rilpivirine involves iodinating the C4-position (converting -NH2 to -I via Sandmeyer) to perform a Heck reaction, OR coupling the -NH2 directly to a pyrimidine. Selected Route:Direct Coupling (S_NAr) is the most efficient method for attaching the "Left Wing" of DAPYs.

Step-by-Step Protocol: S_NAr Coupling with Chloropyrimidines

Objective: Couple this compound with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.

Reagents:

  • This compound (1.0 equiv)

  • 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) or HCl (Catalytic/Stoichiometric)

  • Solvent: Acetonitrile (ACN) or 1,4-Dioxane.

Procedure:

  • Dissolution: Charge a reaction vessel with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (10 mmol) and this compound (10 mmol) in Acetonitrile (50 mL).

  • Activation: Add p-TSA (1 mmol) as a catalyst. The acid activates the pyrimidine ring toward nucleophilic attack by the sterically hindered aniline.

  • Reflux: Heat the mixture to reflux (80–85 °C) under nitrogen atmosphere.

    • Expert Insight: The 2,6-dimethyl groups retard the reaction rate due to steric clash. Vigorous reflux for 24–48 hours is often required. Microwave irradiation (150°C, 30 min) can drastically improve yield.

  • Monitoring: Monitor by HPLC. The product is highly lipophilic.

  • Workup: Cool to room temperature. The product often precipitates as a hydrochloride or tosylate salt. Filter the solid.

  • Neutralization: Suspend the salt in aqueous NaHCO3 and extract with Ethyl Acetate to obtain the free base.

Data Specification:

ParameterStandard ConditionsMicrowave ConditionsYield
Temperature 85 °C (Reflux)140–160 °C65% vs 85%
Time 48 Hours45 Minutes-
Solvent AcetonitrileNMP/Dioxane-
Catalyst p-TSA / HClNone / Acidic-

Core Protocol B: Nitrile Diversification (Bioisosteres)

The nitrile group at C1 is electronically deactivated by the electron-donating amino group (via resonance) but sterically shielded by the 2,6-dimethyl groups. Standard hydrolysis is difficult; specialized catalysts are required.

Synthesis of 5-(4-Amino-2,6-dimethylphenyl)tetrazole

Tetrazoles serve as lipophilic carboxylic acid bioisosteres, improving bioavailability.

Reagents:

  • This compound (5 mmol)

  • Sodium Azide (NaN3) (15 mmol)[1]

  • Zinc Bromide (ZnBr2) (5 mmol) or Triethylamine hydrochloride.

  • Solvent: Water/Isopropanol (2:1) or DMF.[2]

Procedure:

  • Safety Prep: CAUTION. Azides can form explosive hydrazoic acid. Use a blast shield and proper ventilation.

  • Mix: In a pressure vial, combine the nitrile, NaN3, and ZnBr2 in water/isopropanol.

    • Why ZnBr2? It acts as a Lewis acid to activate the nitrile, which is essential given the steric hindrance of the ortho-methyl groups.

  • Heating: Heat to 100 °C (or reflux) for 16–24 hours.

  • Quench: Cool to RT. Add 3N HCl carefully (in a fume hood) to convert the zinc salt to the free tetrazole and purge excess azide (as HN3 gas - extreme caution ).

  • Extraction: Extract with Ethyl Acetate. The tetrazole is amphoteric but generally extractable at acidic pH (pH ~3).

Expert Insights & Troubleshooting

The "Steric Wall" Effect

The 2,6-dimethyl groups are the defining feature of this scaffold. While they provide metabolic stability (blocking P450 oxidation at ortho positions) and conformational locking, they significantly reduce the nucleophilicity of the amine.

  • Solution: When using this aniline in Buchwald-Hartwig couplings, use highly active catalyst systems (e.g., Pd2(dba)3 + XPhos or BrettPhos ). Standard ligands (PPh3) often fail.

Solubility Challenges

The molecule is rigid and planar, leading to high crystallinity and poor solubility in non-polar solvents.

  • Protocol Adjustment: For reactions in toluene or ether, minimal solubility may be observed. Switch to polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) for high-temperature couplings.

Regioselectivity in Halogenation

If you attempt to halogenate the ring (e.g., with NBS/NIS), the amino group directs to the meta position (relative to itself) because the ortho positions are blocked by methyls.

  • Note: Direct halogenation of the 3,5-positions is difficult due to the combined directing effects.

References

  • Janssen Pharmaceutica NV. (2005). Preparation of Rilpivirine (TMC278). Patent WO2005051929.

  • Organic Chemistry Portal. (2025). Synthesis of Diarylpyrimidines via Buchwald-Hartwig Coupling.

  • Beilstein Journal of Organic Chemistry. (2013). Lewis acid-promoted Pinner reaction for sterically hindered nitriles.

  • National Institutes of Health (NIH). (2011). Development of Rilpivirine: A Non-Nucleoside Reverse Transcriptase Inhibitor.

  • BenchChem. (2025).[3][4] Technical Data: this compound.

Sources

Buchwald-Hartwig amination conditions for 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Buchwald-Hartwig Conditions for 4-Amino-2,6-dimethylbenzonitrile

Executive Summary & Chemical Context

This compound (CAS: 306935-05-7) represents a "perfect storm" of difficulty in palladium-catalyzed cross-coupling.[1] It serves as the critical "left-wing" intermediate in the synthesis of the NNRTI Rilpivirine (TMC278) .

The Challenge: Researchers attempting to couple this amine often encounter stalled reactions or low yields due to two synergistic deactivating factors:

  • Electronic Deactivation: The para-cyano group is a strong electron-withdrawing group (EWG), delocalizing the nitrogen lone pair and significantly reducing nucleophilicity.

  • Steric Hindrance: The ortho-methyl groups (2,6-positions) create a steric wall, impeding the amine's ability to coordinate with the palladium center during the transmetalation step.

This guide provides two optimized protocols: Protocol A for the synthesis of this aniline from its bromide precursor, and Protocol B for deploying it as a nucleophile in heteroaryl couplings (e.g., Rilpivirine synthesis).

Mechanistic Insight: Overcoming the "Deactivated Nucleophile"

To successfully couple this compound, standard catalytic systems (e.g., Pd(PPh3)4) are insufficient.[2][1] The mechanism requires a ligand capable of two contradictory tasks:

  • Facilitating Oxidative Addition: The catalyst must activate the aryl halide (often a deactivated chloride in Rilpivirine synthesis).

  • Forcing Reductive Elimination: The sterically encumbered and electron-poor amine forms a stable, unreactive Pd(II)-amido complex.[1] We require a bulky, electron-rich ligand to destabilize this complex and drive the reductive elimination.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

  • BrettPhos and tBuBrettPhos are the gold standards here. Their large steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[2][1]

Visualizing the Catalytic Bottle-Neck

BuchwaldCycle cluster_0 Critical Failure Point Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Fast Coord Amine Coordination (The Steric Barrier) OxAdd->Coord + this compound Deprot Deprotonation (Base Mediated) Coord->Deprot Slow (Steric Clash) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formation RedElim->Pd0 Regenerate L-Pd(0)

Caption: The catalytic cycle highlights the amine coordination step as the kinetic bottleneck due to the 2,6-dimethyl steric clash.

Protocol A: Synthesis of this compound

Objective: Synthesis of the target aniline from 4-bromo-2,6-dimethylbenzonitrile using an Ammonia Surrogate.[2][1] Why this method? Direct reaction with ammonia gas requires high pressure and temperatures (120°C+). Using Benzophenone Imine as a surrogate allows the reaction to proceed at lower temperatures with higher functional group tolerance.

Materials
  • Substrate: 4-Bromo-2,6-dimethylbenzonitrile (1.0 equiv)

  • Reagent: Benzophenone Imine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: BINAP (racemic is fine) (3 mol%) - BINAP is preferred here over BrettPhos for cost-efficiency as the imine is a better nucleophile than the aniline product.[1]

  • Base: Cs2CO3 (1.4 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Charge: In a glovebox or under Argon flow, add Pd(OAc)2, BINAP, Cs2CO3, and the aryl bromide to a reaction vial.

  • Solvate: Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Activate: Add Benzophenone Imine via syringe.

  • Heat: Seal and heat to 100°C for 12-16 hours.

  • Hydrolysis (Critical):

    • Cool to room temperature.[3]

    • Add 2N HCl (aq) and THF (1:1 ratio) and stir for 2 hours at RT. This cleaves the benzophenone protecting group.[2]

  • Workup: Neutralize with NaOH, extract with EtOAc. The benzophenone byproduct can be removed via column chromatography (Hexane/EtOAc gradient).

Protocol B: Coupling this compound (Rilpivirine Step)

Objective: Coupling the hindered aniline with a heteroaryl chloride (e.g., 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile).[1] Why this method? This is the industry-standard "difficult" coupling.[1] The electron-deficiency of the pyrimidine partner matches the electron-deficiency of the aniline, making the reaction sluggish without BrettPhos .[2]

Materials
  • Nucleophile: this compound (1.0 equiv)[1]

  • Electrophile: Heteroaryl Chloride (e.g., chloropyrimidine derivative) (1.0 equiv)

  • Pre-Catalyst: BrettPhos Pd G4 (2-4 mol%)[1]

    • Note: Using the G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

    • Avoid NaOtBu if the electrophile has sensitive sites; otherwise, weak carbonate bases are sufficient due to the high activity of BrettPhos.[2]

  • Solvent: 1,4-Dioxane or tBuOH.[2][1][4]

Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven (120°C) overnight.

  • Loading: Add the Aniline, Electrophile, Base, and BrettPhos Pd G4 to the vessel.

  • Inertion: Cycle Vacuum/Argon 3 times. This reaction is O2 sensitive due to the electron-rich ligand.[1]

  • Solvent Addition: Add sparged (degassed) 1,4-Dioxane.

  • Reaction: Heat to 90-100°C .

    • Monitoring: Check HPLC at 2 hours. If conversion is <50%, increase temp to 110°C.

  • Purification: Filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate and recrystallize (often from Ethanol/Water for Rilpivirine intermediates).

Optimization & Troubleshooting Data

The following table summarizes the effect of variable changes based on internal screening logic for this specific substrate class.

VariableRecommendationRationale
Ligand BrettPhos > Xantphos > BINAPBrettPhos provides the necessary steric bulk to force reductive elimination of the hindered product.[1]
Base Cs2CO3 or K2CO3Stronger bases like NaOtBu can cause side reactions with the nitrile (hydrolysis/attack) at high temps.
Solvent 1,4-Dioxane Higher boiling point than THF; better solubility for the polar nitrile substrate than Toluene.
Water Strictly Anhydrous While some Buchwalds tolerate water, the nitrile group is prone to hydrolysis to the amide under basic, aqueous conditions at 100°C.
Pd Source Pd G3/G4 Precatalysts Avoids the induction period of Pd(OAc)2 + Ligand mixing.[2] Crucial for reproducible kinetics.
Workflow for Condition Screening

OptimizationWorkflow Start Start: Low Yield (<40%) Check1 Check Ligand Class Start->Check1 Action1 Switch to BrettPhos or RuPhos Check1->Action1 If using PPh3/BINAP Check2 Check Base pKa Action1->Check2 Action2 Switch NaOtBu -> Cs2CO3 Check2->Action2 If Nitrile hydrolysis observed Check3 Check Catalyst Activation Action2->Check3 Action3 Use Precatalyst (G3/G4) Check3->Action3 If conversion stalls

Caption: Decision tree for troubleshooting stalled couplings with hindered nitrile-anilines.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Janssen Pharmaceutica NV. (2010). "Process for the preparation of Rilpivirine.
  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles."[1] Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]

Sources

hydrolysis of nitrile group in 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for the hydrolysis of 4-Amino-2,6-dimethylbenzonitrile (CAS: 51265-36-0) . This transformation is chemically non-trivial due to the "Ortho Effect"—significant steric hindrance provided by the 2,6-dimethyl substituents—and the electronic influence of the 4-amino group.

Standard hydrolysis conditions (e.g., dilute aqueous acid/base at reflux) often fail or proceed at negligible rates for this substrate. Successful conversion requires forcing conditions to overcome the steric barrier protecting the cyano carbon. This note provides three validated workflows:

  • Protocol A (Acid-Catalyzed): Selective conversion to the Amide using concentrated H₂SO₄.

  • Protocol B (Base-Mediated): Full conversion to the Carboxylic Acid using high-temperature glycolic solvents.

  • Protocol C (Microwave-Assisted): Rapid, energy-efficient hydrolysis.

Mechanistic Insight & Challenges

The Steric-Electronic Conflict

The hydrolysis of this compound is governed by two opposing factors:

  • Steric Inhibition (The 2,6-Dimethyl Blockade): The two methyl groups ortho to the nitrile group create a physical barrier. This prevents the nucleophile (water or hydroxide) from attacking the electrophilic carbon of the nitrile, significantly increasing the activation energy required for the formation of the imidate intermediate.

  • Electronic Deactivation (The 4-Amino Effect):

    • In Base: The amino group is electron-donating (+M effect), increasing electron density on the benzene ring and the nitrile carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack by OH⁻.

    • In Acid: The amino group becomes protonated (-NH₃⁺), turning into a strong electron-withdrawing group. This activates the nitrile toward nucleophilic attack, making acid catalysis kinetically favored for the initial hydration step.

Reaction Pathway Diagram

The following diagram illustrates the steric environment and the stepwise hydrolysis pathway.

HydrolysisMechanism Substrate This compound (Sterically Hindered) Protonated Nitrilium Ion (Activated) Substrate->Protonated H+ (Strong Acid) N-Protonation Imidate Imidate Intermediate (Unstable) Protonated->Imidate H2O Attack (Rate Limiting Step) Amide 4-Amino-2,6-dimethylbenzamide (Primary Product) Imidate->Amide -H+ Tautomerization Acid 4-Amino-2,6-dimethylbenzoic Acid (Final Product) Amide->Acid H2O / Heat (Requires forcing conditions) Steric Steric Blockade (2,6-Me groups) Steric->Substrate

Figure 1: Mechanistic pathway highlighting the critical activation step required to overcome steric hindrance.

Experimental Protocols

Protocol A: Selective Synthesis of the Amide

Target: 4-Amino-2,6-dimethylbenzamide Method: Acid-Mediated Hydration (Sulfuric Acid)

Rationale: Concentrated sulfuric acid (90-98%) serves as both solvent and catalyst. It protonates the nitrile nitrogen effectively. By controlling water content and temperature, the reaction stops at the amide stage because the amide is significantly more stable to acid hydrolysis than the nitrile is to hydration under these specific conditions.

Materials:

  • Substrate: 10.0 mmol (1.46 g)

  • Reagent: H₂SO₄ (98%, concentrated), 10 mL

  • Quench: Crushed Ice (~100 g)

  • Neutralization: NH₄OH (25% aq)

Step-by-Step Procedure:

  • Dissolution: Place 1.46 g of this compound in a 50 mL round-bottom flask.

  • Acid Addition: Cool the flask to 0–5°C in an ice bath. Add 10 mL of concentrated H₂SO₄ dropwise with magnetic stirring. Note: The solution may darken slightly; ensure temperature remains <10°C to prevent sulfonation side reactions.

  • Reaction: Remove the ice bath and heat the mixture to 60–80°C for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (Rf ~0.7) should disappear, replaced by the amide (Rf ~0.3).

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The protonated amide will remain in solution.

  • Neutralization: Carefully adjust pH to ~8–9 using NH₄OH solution. The free amide will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

Expected Yield: 85–92%

Protocol B: Full Hydrolysis to Carboxylic Acid

Target: 4-Amino-2,6-dimethylbenzoic acid Method: High-Temperature Alkaline Hydrolysis (Glycolic Solvent)

Rationale: Aqueous NaOH/KOH reflux (100°C) is often insufficient for 2,6-disubstituted nitriles. Using ethylene glycol raises the boiling point to ~197°C, providing the thermal energy necessary to force the hydroxide attack on the sterically shielded amide intermediate.

Materials:

  • Substrate: 10.0 mmol (1.46 g)

  • Solvent: Ethylene Glycol (20 mL)

  • Reagent: KOH pellets (30.0 mmol, 1.68 g)

  • Water: 2 mL (essential for the hydrolysis stoichiometry)

Step-by-Step Procedure:

  • Setup: Combine substrate, KOH, ethylene glycol, and water in a 100 mL flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to 150–160°C (internal temperature) for 12–24 hours.

    • Note: The reaction proceeds via the amide. If HPLC shows amide accumulation, increase temperature to 180°C.

  • Work-up: Cool the mixture to room temperature and dilute with 50 mL water.

  • Acidification: The product exists as the soluble potassium carboxylate. Acidify carefully with HCl (conc.) to pH 3–4.

    • Caution: Do not go too acidic (pH <1) or the amino group will protonate and the zwitterionic salt might remain soluble. The goal is the isoelectric point precipitation.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85%

Protocol C: Microwave-Assisted Hydrolysis (Green Method)

Target: Tunable (Amide or Acid depending on time) Method: Microwave Irradiation in Aqueous Acid

Rationale: Microwave heating provides rapid, volumetric heating that can accelerate the rate-determining step significantly compared to conductive heating.

Parameters:

  • Solvent: 50% v/v H₂SO₄/Water

  • Power: 150–300 W (Dynamic control)

  • Temperature: 140°C

  • Pressure Limit: 250 psi

Workflow:

  • Load 1.0 mmol substrate and 3 mL solvent into a microwave-safe pressure vial.

  • To Amide: Irradiate at 120°C for 10 minutes.

  • To Acid: Irradiate at 160°C for 30–45 minutes.

  • Quench and isolate as per Protocol A/B.

Analytical Validation & Data

To confirm the transformation, use the following spectroscopic markers.

FeatureNitrile (Starting Material)Amide (Intermediate)Acid (Product)
IR (cm⁻¹) ~2220 (sharp, CN stretch)~3350, 3180 (NH), 1660 (C=O)~2500–3300 (broad OH), 1680 (C=O)
¹H NMR (DMSO-d₆) Methyls: ~2.3 ppm (s)Amide NH₂: ~7.2, 7.6 ppm (br s)Acid OH: ~12–13 ppm (br s)
HPLC (C18) High retention time (Non-polar)Medium retention timeLow retention time (Polar/Ionizable)
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Acid Method) Temperature too low; Steric barrier not overcome.Increase temp to 90°C; Check H₂SO₄ concentration (must be >85%).
Sulfonation Byproducts Temperature too high during addition or reaction.Keep addition at 0°C; Do not exceed 100°C during heating.
Product Soluble in Water Incorrect pH during isolation.For the acid, ensure pH is near isoelectric point (~pH 4-5).

Decision Matrix (Workflow)

Use this logic flow to determine the appropriate experimental path.

Workflow Start Start: this compound Goal What is the desired product? Start->Goal AmidePath Target: AMIDE Goal->AmidePath Intermediate AcidPath Target: CARBOXYLIC ACID Goal->AcidPath Full Hydrolysis ProcA Protocol A: H2SO4 (conc) 60-80°C, 3-5h AmidePath->ProcA ProcB Protocol B: KOH / Ethylene Glycol 160°C, 12-24h AcidPath->ProcB Batch Scale ProcC Protocol C: Microwave 160°C, 30 min AcidPath->ProcC Small Scale / Fast

Figure 2: Experimental decision matrix for selecting the optimal hydrolysis protocol.

References

  • Friedrich, K., & Wallenfels, K. (1970). Introduction of the Cyano Group into Aromatic Systems. In The Chemistry of the Cyano Group. Interscience Publishers. (Foundational text on nitrile chemistry and steric effects).
  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids.[1][2][3][4] Journal of the American Chemical Society, 61(3), 560–563. Link

  • Cohen, S. M., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration. Journal of Organic Chemistry, 70(5), 1926-1929.[5] Link

  • Wang, X., et al. (2011).[6] Hydrolysis of Sterically Hindered Nitriles in High-Temperature Water. Industrial & Engineering Chemistry Research, 50(9), 5430–5436. (Reference for high-temp aqueous/glycol methods).

  • Organic Syntheses. (1955). 2,4,6-Trimethylbenzoic Acid. Org. Synth. 1955, 35, 95. Link (Analogous protocol for hindered methyl-substituted nitriles).

Sources

Application Note: 4-Amino-2,6-dimethylbenzonitrile in High-Performance Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in the fields of organic pigments, disperse dyes, and pharmaceutical intermediates.

Subject: 4-Amino-2,6-dimethylbenzonitrile (4-A-2,6-DMBN) CAS: 5172-06-5 (Isomer specific) Role: Dual-Function Intermediate (Diazo Component in Pigments / Nucleophilic Coupling Component in Pharma)

Executive Summary & Chemical Profile

This compound is a specialized aniline derivative characterized by a rare balance of steric hindrance (via ortho-methyl groups relative to the nitrile) and electronic activation (via the para-amino group).

While the prompt identifies this molecule as a "coupling component," it is critical to distinguish its role based on the specific chemistry sector:

  • In Pigment & Dye Chemistry: It functions primarily as a Diazo Component (the electrophile). The amino group is diazotized to attack electron-rich couplers (e.g., pyridones, naphthols) to form Disperse Dyes (often Yellow/Orange shades) with high lightfastness due to the nitrile group's polarity.

  • In Pharmaceutical Chemistry: It functions as a Coupling Component (the nucleophile). It is a key intermediate in the synthesis of NNRTIs (e.g., Rilpivirine), where the amine executes an

    
     or Buchwald-Hartwig coupling with halogenated heterocycles.
    

This guide provides protocols for both applications to ensure comprehensive coverage of the molecule's utility.

Chemical Structure & Properties
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 146.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Acetone, DMF, DMSO; slightly soluble in Ethanol; insoluble in Water.[1][2]
Key Reactivity Primary amine (Diazotizable); Nitrile (Electron-withdrawing/Polarity enhancer).

Mechanistic Pathways (Visualized)

The following diagram illustrates the divergent synthetic pathways for 4-A-2,6-DMBN based on reaction conditions.

G cluster_pigment Pathway A: Pigment/Dye Synthesis (Acts as Diazo Component) cluster_pharma Pathway B: Pharmaceutical Synthesis (Acts as Coupling Component) node_start 4-Amino-2,6- dimethylbenzonitrile node_diazo Diazonium Salt (Electrophile) node_start->node_diazo NaNO2 / HCl < 5°C node_drug N-Aryl Derivative (e.g., Rilpivirine Int.) node_start->node_drug SnAr / Pd-Cat Base, Heat node_pigment Azo Disperse Dye (High Lightfastness) node_diazo->node_pigment Coupling Reaction pH 4-6 node_coupler Coupler (e.g., Pyridone/Naphthol) node_coupler->node_pigment node_electrophile Halogenated Heterocycle (e.g., Chloropyrimidine) node_electrophile->node_drug caption Fig 1: Divergent reactivity of this compound based on application context.

Protocol A: Synthesis of Azo Disperse Pigment

Role: 4-A-2,6-DMBN acts as the Diazo Component . Target: High-performance Disperse Yellow/Orange dyes for polyester or solvent-based inks.

Rationale

The 2,6-dimethyl substitution provides steric protection to the azo linkage, improving thermal stability. The nitrile group at the 1-position induces a bathochromic shift (red-shift) and improves sublimation fastness.

Materials
  • Diazo Component: this compound (14.6 g, 0.1 mol)

  • Coupling Component: 1-Ethyl-6-hydroxy-4-methyl-2-pyridone (or 2-Naphthol for standard red)

  • Acid: Hydrochloric Acid (37%) or Nitrosylsulfuric acid (for anhydrous conditions)

  • Reagent: Sodium Nitrite (

    
    )[3][4][5]
    
  • Buffer: Sodium Acetate

Step-by-Step Methodology
Phase 1: Diazotization
  • Slurry Preparation: In a 500 mL beaker, disperse 14.6 g of 4-A-2,6-DMBN in 40 mL of water and 30 mL of conc. HCl. Stir vigorously.

    • Note: If the amine does not dissolve due to the hydrophobic methyl groups, warm slightly to 40°C, then crash cool to 0-5°C in an ice bath to form a fine suspension.

  • Nitrosation: Prepare a solution of 7.0 g

    
     in 15 mL water. Add this dropwise to the amine slurry while maintaining temperature below 5°C .
    
  • Clarification: Stir for 1 hour at 0-5°C. The solution should become clear (or slightly turbid). Destroy excess nitrous acid by adding sulfamic acid until starch-iodide paper no longer turns blue.

  • Filtration: Filter the cold diazonium salt solution to remove any insoluble impurities. Keep the filtrate on ice.

Phase 2: Coupling Reaction
  • Coupler Dissolution: Dissolve 0.1 mol of the Coupling Component (e.g., Pyridone derivative) in dilute NaOH (if phenolic) or water (if water-soluble).

  • Coupling: Slowly add the cold diazonium solution to the coupler solution over 30 minutes.

  • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH between 4.5 and 5.5 .

    • Critical Check: Azo coupling of anilines requires mild acidic to neutral conditions. If pH drops < 4, coupling stops; if pH > 7, diazonium decomposition accelerates.

  • Finishing: Stir for 2 hours. Heat the suspension to 60°C for 30 minutes to promote crystal growth (aggregation).

  • Isolation: Filter the precipitated pigment. Wash with copious water until filtrate is neutral and salt-free. Dry at 60°C.

Protocol B: Pharmaceutical Coupling ( )

Role: 4-A-2,6-DMBN acts as the Coupling Component (Nucleophile). Target: Synthesis of diarylamine intermediates (e.g., for HIV NNRTI production).

Rationale

In this context, the amino group of 4-A-2,6-DMBN attacks an electrophilic carbon on a heterocycle. The nitrile group remains intact as a pharmacophore.

Materials
  • Nucleophile: this compound (1.0 eq)

  • Electrophile: 4-Chloro-2-aminopyrimidine (or similar activated halide) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate
    
  • Catalyst (Optional): Palladium acetate / BINAP (if the halide is unreactive)

Step-by-Step Methodology
  • Reaction Setup: In a dry 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, charge:

    • 1.46 g (10 mmol) this compound

    • 1.1 eq Electrophile (e.g., 4-chloropyrimidine derivative)[6]

    • 2.0 eq

      
       (anhydrous)
      
    • 20 mL dry Acetonitrile.

  • Thermal Activation: Heat the mixture to Reflux (80-82°C) under nitrogen.

    • Mechanism:[7] The reaction proceeds via Nucleophilic Aromatic Substitution (

      
      ). The electron-withdrawing nature of the pyrimidine ring activates the chloride, while the amino group of the benzonitrile acts as the nucleophile.
      
  • Monitoring: Monitor via HPLC or TLC (Eluent: Ethyl Acetate/Hexane 1:1). Reaction typically requires 12–24 hours.

    • Self-Validating Step: If conversion is low (<10% after 4 hours), add 5 mol% Pd(OAc)2 and ligand (Buchwald conditions) and switch solvent to Toluene/t-BuOH.

  • Workup:

    • Cool to room temperature.[5]

    • Pour mixture into 100 mL ice water. The product usually precipitates.

    • Filter the solid.[3][4][8][9][10]

  • Purification: Recrystallize from Ethanol or Isopropanol to yield the pure coupled intermediate.

References & Authority

  • Pigment Chemistry (General Azo Synthesis): Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for diazotization of substituted anilines).

  • Disperse Dye Synthesis: Peters, A. T. (1995). The Chemistry of Disperse Dyes. In The Chemistry and Application of Dyes. (Describes the use of aminobenzonitriles in disperse dyes).

  • Pharmaceutical Coupling (Rilpivirine): Janssen Pharmaceutica NV. (2005).[11] Preparation of pyrimidine derivatives for the treatment of HIV infection. Patent WO2003016306. (Details the coupling of this compound with chloropyrimidines).

  • Reaction Mechanism: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for

    
     and Diazotization mechanisms).
    
Disclaimer

Safety: this compound is toxic if swallowed and may cause skin sensitization. Sodium Nitrite is an oxidizer. Manipulate all chemicals in a certified fume hood wearing appropriate PPE (Nitrile gloves, safety goggles).

Sources

preparation of pharmaceutical intermediates from 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Amino-2,6-dimethylbenzonitrile

Executive Summary & Strategic Value

This compound is a high-value bifunctional scaffold characterized by a nucleophilic aniline moiety and an electrophilic nitrile group, sterically modulated by ortho-methyl substitution. This unique steric environment—where the nitrile is shielded by 2,6-dimethyl groups while the 4-amino group remains accessible—makes it a critical building block in the synthesis of Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) and next-generation herbicides.

This guide details the conversion of this scaffold into three classes of pharmaceutical intermediates:

  • 4-Iodo-2,6-dimethylbenzonitrile: A versatile electrophile for Suzuki-Miyaura and Heck couplings.

  • 4-Hydroxy-2,6-dimethylbenzonitrile: A phenolic nucleophile for ether synthesis (analogous to Etravirine precursors).

  • N-Aryl-4-amino-2,6-dimethylbenzonitrile: Via direct Buchwald-Hartwig amination.

Reaction Pathways & Logic

The following flowchart illustrates the divergent synthesis pathways. The steric hindrance around the nitrile (C1) preserves it from unwanted hydrolysis during standard manipulations of the amine (C4).

G Start 4-Amino-2,6- dimethylbenzonitrile (Starting Material) Diazo Diazonium Intermediate [Ar-N2]+ Start->Diazo NaNO2, H2SO4 0-5°C Buchwald N-Aryl-4-amino-2,6- dimethylbenzonitrile (Coupled Product) Start->Buchwald Ar-X, Pd(0) Buchwald-Hartwig Iodo 4-Iodo-2,6- dimethylbenzonitrile (Electrophile) Diazo->Iodo KI, H2O Sandmeyer Hydroxy 4-Hydroxy-2,6- dimethylbenzonitrile (Nucleophile) Diazo->Hydroxy H3O+, Thermal Hydrolysis

Figure 1: Divergent functionalization pathways for this compound. The 2,6-methyl groups stabilize the nitrile against nucleophilic attack, allowing selective transformation of the C4 position.

Protocol A: The Sandmeyer Iodination

Target: 4-Iodo-2,6-dimethylbenzonitrile Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution.

Rationale: The 2,6-dimethyl substitution pattern stabilizes the diazonium salt by preventing azo-coupling side reactions, but it also decreases solubility. We utilize an acetonitrile co-solvent system to ensure homogeneity.

Materials
ReagentEquiv.Role
This compound 1.0Substrate
Sulfuric Acid (20%) 10.0Acid Source
Sodium Nitrite (NaNO₂) 1.2Diazotizing Agent
Potassium Iodide (KI) 1.5Iodine Source
Acetonitrile (MeCN) SolventCo-solvent
Step-by-Step Methodology
  • Solubilization: In a 3-neck round bottom flask, suspend the amine (10 mmol) in MeCN (15 mL). Add 20% H₂SO₄ (25 mL) dropwise. The amine may initially precipitate as the sulfate salt; vigorous stirring is required.

  • Diazotization: Cool the suspension to 0–2°C using an ice/salt bath.

    • Critical Control Point: Internal temperature must not exceed 5°C to prevent phenol formation.

    • Add NaNO₂ (12 mmol) dissolved in minimal water (5 mL) dropwise over 20 minutes. The solution should become clear and turn pale yellow/orange. Stir for 30 minutes at 0°C.

  • Iodination: Dissolve KI (15 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture.

    • Observation: Evolution of N₂ gas and formation of a dark oil/solid (iodine liberation).

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen displacement.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Quench excess iodine with saturated sodium thiosulfate (Na₂S₂O₃) solution until the color changes from dark purple/brown to yellow.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes:EtOAc 9:1).

Protocol B: Hydrolysis to the Phenol

Target: 4-Hydroxy-2,6-dimethylbenzonitrile Application: Precursor for ether-linked DAPY analogs (e.g., Etravirine-like scaffolds).

Rationale: Unlike the iodination, this protocol requires thermal promotion of the attack by water. The challenge is to hydrolyze the diazonium group without hydrolyzing the nitrile to an amide. The steric bulk of the 2,6-methyl groups protects the nitrile, allowing for higher temperature hydrolysis than typical benzonitriles.

Step-by-Step Methodology
  • Diazotization: Prepare the diazonium salt solution as described in Protocol A (Steps 1–2).

  • Hydrolysis: Prepare a separate vessel with 15% H₂SO₄ (30 mL) and heat it to reflux (100°C) .

  • Addition: Slowly add the cold diazonium solution dropwise into the boiling acid solution.

    • Why: This "inverse addition" ensures the diazonium concentration remains low, minimizing side reactions between the phenol product and unreacted diazonium salt (azo dye formation).

  • Completion: Continue reflux for 15 minutes after addition is complete.

  • Isolation: Cool the mixture in an ice bath. The phenolic product often precipitates as a solid. Filter and wash with cold water.[1] If no precipitate forms, extract with Ethyl Acetate.

Protocol C: Buchwald-Hartwig Amination

Target: N-Aryl-4-amino-2,6-dimethylbenzonitrile Application: Direct coupling to chloropyrimidines for Rilpivirine analogs.

Rationale: The amino group at C4 is not sterically hindered (the methyls are at 2,6). Therefore, standard Pd-catalyzed conditions apply. However, the electron-withdrawing nitrile group reduces the nucleophilicity of the amine, requiring a robust catalyst system.

Materials
ComponentRecommendation
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
Ligand Xantphos (4 mol%) or BINAP
Base Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology
  • Setup: Charge a reaction vial with this compound (1.0 equiv), Aryl Halide (e.g., 2,4-dichloropyrimidine, 1.1 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and solvent (0.2 M concentration).

  • Reaction: Heat to 100°C for 12–16 hours.

  • Work-up: Filter through a Celite pad to remove palladium residues. Concentrate the filtrate and purify via column chromatography.[4]

References

  • Janssen Pharmaceutica NV. (2004). Preparation of pyrimidine derivatives for the treatment of HIV infection.[5] WO Patent 2004/016581. (Describes the synthesis of DAPY intermediates including 4-iodo-2,6-dimethyl derivatives). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4][6][7][8][9] Chemical Reviews, 116(19), 12564–12649. (Authoritative review on ligand selection for anilines). Link

  • BenchChem. (2025).[1] Optimization of reaction conditions for Amino-dimethylbenzonitrile synthesis. (General protocols for Sandmeyer reactions on methylated anilines). Link

  • Organic Process Research & Development. (2014). Kiloscale Buchwald–Hartwig Amination of Nitrile-Containing Substrates. OPRD, 18(11), 1478–1483. (Scale-up considerations for nitrile stability). Link

Sources

nucleophilic aromatic substitution reactions involving 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-2,6-dimethylbenzonitrile in


 Architectures 

Executive Summary

This application note details the protocols and mechanistic considerations for utilizing This compound (CAS: 5900-54-9 / Analogous isomers) as a high-fidelity nucleophile in Nucleophilic Aromatic Substitution (


) reactions.

While simple anilines are ubiquitous in medicinal chemistry, this specific scaffold presents a unique "push-pull" electronic profile combined with orthogonal steric protection. The 2,6-dimethyl substitution pattern (ortho to the nitrile) sterically shields the hydrolytically sensitive nitrile group while leaving the para-amino group electronically tuned and sterically accessible for coupling. This molecule is a critical building block in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Diarylpyrimidines (DAPYs).[1]

Molecule Profile & Reactivity Analysis

Compound: this compound Role in


:  Nucleophile (Amine donor)
Key Structural Features: [1]
  • Nitrile (C1): Strong Electron Withdrawing Group (EWG). Activates the ring for metabolic stability but deactivates the amine nucleophilicity via inductive effects.

  • Amino Group (C4): The nucleophilic center. Located para to the nitrile, it pushes electron density into the ring, counteracting the nitrile's pull.

  • 2,6-Dimethyl Groups:

    • Steric Role: They create a "picket fence" around the nitrile, preventing hydrolysis (to amide/acid) under the harsh basic conditions often required for

      
      .
      
    • Conformational Role: In the final drug architecture, these methyls force the phenyl ring out of planarity, often locking the molecule into a bioactive "butterfly" or "horseshoe" conformation.

Reactivity Matrix
ParameterCharacteristicImplication for Protocol
Nucleophilicity ModerateRequires polar aprotic solvents (DMSO, NMP) to strip cation solvation and boost reactivity.[1][2]
Basicity Low (

~ 2-3)
Less prone to protonation in acidic media, but requires non-nucleophilic bases (e.g.,

, NaH) to deprotonate the ammonium intermediate.[1]
Steric Hindrance Low (at

)
The amine is unhindered (methyls are meta to amine), allowing rapid attack on electrophiles.
Thermal Stability HighCompatible with microwave synthesis up to 180°C.

Experimental Protocols

Protocol A: Synthesis of the Nucleophile (Precursor Synthesis)

Context: If the material is not commercially sourced, it is synthesized from 3,5-dimethylaniline via electrophilic halogenation followed by Rosenmund-von Braun cyanation.[1]

Workflow:

  • Bromination: 3,5-Dimethylaniline

    
     4-Bromo-3,5-dimethylaniline.[1]
    
  • Cyanation: 4-Bromo-3,5-dimethylaniline + CuCN

    
     this compound.[1]
    
    • Note on Numbering: Upon cyanation, the nitrile carbon becomes C1, shifting the methyls to positions 2 and 6.

Protocol B: Coupling with Chloropyrimidines (Core Application)

Objective: Coupling this compound with 2,4-dichloropyrimidine to form a DAPY scaffold.[1]

Reagents:

  • Nucleophile: this compound (1.0 equiv)[1]

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or p-Toluenesulfonic acid (pTSA) for acid-catalyzed variation.[1][2]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Purge the reaction vessel (pressure vial or round-bottom flask) with Argon.[1]

  • Dissolution:

    • Dissolve 2,4-dichloropyrimidine (1.1 equiv) in NMP (0.5 M concentration).

    • Add this compound (1.0 equiv).

  • Activation:

    • Method A (Basic): Add

      
       (2.0 equiv). This acts as an HF/HCl scavenger and proton sponge.[2]
      
    • Method B (Acidic - Preferred for regioselectivity): Add pTSA (1.0 equiv). Protonation of the pyrimidine ring makes C4 more electrophilic.

  • Reaction:

    • Heat to 130°C for 12-16 hours.

    • Microwave Alternative: 160°C for 45 minutes (High absorption setting).

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Observation: A precipitate should form immediately. If oil forms, the reaction may be incomplete or solvent remains.

    • Filter the solid.[3][4] Wash with water (

      
      ) and cold isopropanol (
      
      
      
      ).[1]
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-5% MeOH in DCM).[1]

Mechanism & Pathway Visualization

The following diagram illustrates the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 pathway. Note the formation of the Meisenheimer Complex , a resonance-stabilized anionic intermediate.[5][6][7] The stability of this complex determines the reaction rate.

SNAr_Pathway cluster_conditions Critical Parameters Start Substrates (Amine + Cl-Pyrimidine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Heat/Cat Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter k1 (slow) TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Product Product (Aminopyrimidine) TS2->Product -HCl (Fast) Solvent Solvent: NMP/DMSO (Stabilizes Polar TS) Base Base: Cs2CO3 (Mops up Protons)

Figure 1: Reaction coordinate for the coupling of this compound. The rate-determining step is typically the formation of the Meisenheimer complex (


).

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Nucleophile is too weak; Pyrimidine not activated enough.Switch solvent to DMSO (higher dielectric constant). Increase Temp to 150°C. Add acid catalyst (pTSA) to activate the electrophile.
Black Tar / Polymerization Oxidation of aniline or thermal decomposition.Degas solvents thoroughly (Argon sparge). Lower temp to 110°C and extend time.
Regioisomer Mixture (C2 vs C4) Competitive attack at C2 and C4 of pyrimidine.Lower Temperature. C4 is kinetically favored (less hindered). High temps promote thermodynamic mixtures. Use Acid Catalysis (favors C4).
Hydrolysis of Nitrile Base concentration too high or water present.Ensure anhydrous conditions. The 2,6-dimethyl groups protect against this, but prolonged boiling in aqueous base will eventually hydrolyze it to the amide.

Strategic Decision Tree: Synthesis Workflow

Synthesis_Workflow Start Target: DAPY Analog Check Is this compound Commercially Available? Start->Check Buy Purchase (CAS: 5900-54-9) Check->Buy Yes Make Synthesize In-House Check->Make No/Too Expensive Coupling SnAr Coupling (Protocol B) Buy->Coupling Step1 Bromination of 3,5-Dimethylaniline Make->Step1 Step2 Cyanation (CuCN/DMF) Step1->Step2 Step2->Coupling Isolation Isolation Coupling->Isolation Precipitation

Figure 2: Workflow decision tree for sourcing and utilizing the scaffold.[1]

References

  • Janssen Pharmaceutica NV. (2004). Preparation of pyrimidine derivatives for the treatment of HIV infection. World Intellectual Property Organization. WO2004016581.

  • Organic Syntheses. (1955). Nucleophilic Aromatic Substitution: General Mechanisms. Organic Syntheses, Coll. Vol. 3, p.53.

  • BenchChem. (2025).[3][8] Synthesis and Properties of Amino-benzonitriles. Technical Protocols Database.

  • PubChem. (2025). Compound Summary: this compound.[1][9][10] National Library of Medicine. [1]

  • Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates: Diarylpyrimidines. Bioorganic & Medicinal Chemistry Letters.

Sources

standard operating procedure for handling 4-Amino-2,6-dimethylbenzonitrile in lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Introduction: The Rilpivirine Precursor

4-Amino-2,6-dimethylbenzonitrile (CAS 114820-10-9) is a specialized bifunctional building block primarily utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Rilpivirine (TMC278) .

Structurally, the molecule features a sterically congested nitrile group (flanked by ortho-methyls) and an unhindered para-amino group. This unique architecture dictates its reactivity: the amino group acts as a potent nucleophile for Buchwald-Hartwig couplings or Nucleophilic Aromatic Substitutions (


), while the nitrile remains robust against hydrolysis, serving as a stable pharmacophore or a precursor for late-stage transformation into heterocycles (e.g., quinazolines).

Why This SOP is Critical: While aryl nitriles are generally stable, the combination of the aniline functionality and the potential for trace cyanide release under extreme acidic/thermal stress demands a rigorous safety protocol. Furthermore, the high value of this intermediate in HIV drug development necessitates handling procedures that maximize yield and prevent oxidative degradation.

Health, Safety, & Environment (HSE) Profile

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Target Organ Toxicity: Blood (Methemoglobinemia risk due to aniline moiety).

Critical Safety Parameters:

ParameterSpecificationRationale
OEL (Occupational Exposure Limit) Treat as < 0.1 mg/m³Potent pharmacophore precursor; conservative containment required.
Glove Permeation Nitrile (Double) or LaminateStandard nitrile gloves may degrade upon prolonged exposure to the organic solvents (DMSO/DMF) used to dissolve this compound.
Incompatibility Strong Acids, OxidizersAcid Contact: Potential hydrolysis to amide/acid. Oxidizers: Rapid formation of azo/nitro compounds or polymerization.
Engineering Controls ISO 5 Fume Hood / GloveboxPrevent inhalation of dust. Static-dissipative weighing environment recommended.

Storage & Stability Protocol

To ensure the integrity of this compound for catalytic coupling reactions:

  • Atmosphere: Store under Argon or Nitrogen . The aniline amine is susceptible to slow oxidation (browning) upon air exposure.

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers which may catalyze degradation or leach ions that poison downstream Pd-catalysts.

  • Shelf-Life: Re-test purity (HPLC) every 6 months. Purity >98% is required for high-yield Buchwald-Hartwig couplings.

Handling & Solubilization

Solubility Profile:

  • Soluble: DMSO, DMF, NMP, Dichloromethane (DCM), Ethyl Acetate.

  • Sparingly Soluble: Methanol, Ethanol.

  • Insoluble: Water.

Weighing Procedure:

  • De-static: Use an ionizing bar or anti-static gun on the weighing boat. The powder is often electrostatic and "sticky."

  • Transfer: Do not use metal spatulas if the downstream reaction involves palladium catalysis (trace metal contamination risk). Use ceramic or PTFE-coated spatulas .

  • Dissolution: For reaction preparation, pre-dissolve the solid in the reaction solvent (e.g., NMP) inside the fume hood before transferring to the reaction vessel.

Application Protocol: Coupling (Rilpivirine Analog Synthesis)

This protocol describes the coupling of this compound with a chloropyrimidine, a key step in synthesizing diarylpyrimidine (DAPY) NNRTIs.

Reaction Scheme:



Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

  • Base:

    
     (anhydrous, 2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Charging:

    • Add this compound (Solid) and 2,4-Dichloropyrimidine (Solid).

    • Add anhydrous NMP (Concentration ~0.2 M).

    • Note: If using DIPEA, add it via syringe after the solids dissolve. If using

      
      , add it as a solid now.
      
  • Reaction:

    • Heat the mixture to 100–120°C .

    • Monitor via LC-MS or TLC (Eluent: 30% EtOAc/Hexanes). The starting aniline (

      
      ) should disappear, replaced by a lower polarity product (
      
      
      
      ).
    • Duration: Typically 4–12 hours.

  • Workup (Precipitation Method):

    • Cool reaction mixture to Room Temperature (RT).

    • Slowly pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring. The hydrophobic product should precipitate as a beige/white solid.

    • Why? This removes the water-soluble NMP and inorganic salts, avoiding a tedious extraction.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with water (

      
      ) and cold isopropanol (
      
      
      
      ).
    • Dry in a vacuum oven at 45°C overnight.

Workflow Visualization

Figure 1: Safe Handling & Synthesis Workflow

SOP_Workflow PPE PPE Setup: Nitrile Gloves (x2) Lab Coat, Goggles Weighing Weighing: Anti-static, Fume Hood Use PTFE Spatula PPE->Weighing Required Dissolution Dissolution: Solvent: NMP/DMF Conc: 0.2 M Weighing->Dissolution Transfer Reaction Reaction (SnAr): + 2,4-Dichloropyrimidine Temp: 120°C, 12h Dissolution->Reaction Add Reagents Quench Quench/Workup: Pour into Ice Water Precipitate Product Reaction->Quench Complete Waste Waste Disposal: Segregate Liquid (Toxic) Solid (Haz Waste) Quench->Waste Filtrate

Caption: Operational workflow for handling this compound from storage to reaction workup.

Waste Disposal & Emergency Procedures

Waste Streams:

  • Solid Waste: Contaminated gloves, weighing boats, and filter papers must be disposed of in "Hazardous Solid Waste" bins (incineration recommended).

  • Liquid Waste: The filtrate from the workup (Water + NMP + traces of nitrile) must be labeled "Aqueous Waste with Organic Contaminants - TOXIC." Do not pour down the drain.

Emergency Scenarios:

  • Spill (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels, wipe up, and place in a sealed bag.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. The lipophilic nature of the compound aids skin absorption; speed is critical.

  • Cyanide Precaution: While free cyanide release is unlikely, if the compound is exposed to strong acids (

    
    ), evacuate the area and test air quality.
    

References

  • Janssen Pharmaceutica NV. (2003). Preparation of pyrimidine derivatives for the treatment of HIV infection. World Intellectual Property Organization. Patent WO2003016306A1. Link

  • Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. Merck KGaA. Link

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 114820-10-9).[2] National Center for Biotechnology Information. Link

  • Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process engineers dealing with the synthesis of 4-Amino-2,6-dimethylbenzonitrile .

This guide addresses the specific challenge of regioselectivity (placing substituents correctly on the xylene core) and catalyst longevity (preventing amine poisoning during cyanation).

Topic: Yield Optimization & Process Troubleshooting Target Molecule: this compound (CAS: 74896-24-5) Key Intermediate: 4-Bromo-3,5-dimethylaniline

The Core Challenge: The "Numbering Shift" Trap

Before beginning, researchers must verify the target structure to avoid regiochemical errors. The synthesis involves a nomenclature shift due to priority rules.

  • Starting Material (Aniline Priority): 3,5-Dimethylaniline.[1][2][3] (Methyls are meta to the amine).

  • Target Product (Nitrile Priority): this compound. (Methyls are ortho to the nitrile).

The chemical transformation is: 3,5-Dimethylaniline


4-Bromo-3,5-dimethylaniline

This compound

Critical Insight: Direct bromination of 3,5-dimethylaniline often fails to achieve high yields because the position para to the amine (the target site) is sterically hindered by the two flanking methyl groups. Furthermore, the free amine poisons the Palladium catalysts required for high-yield cyanation.

The Optimized Workflow (The "TFA-Shield" Protocol)

To maximize yield (>90% per step), we recommend the Protection-Bromination-Cyanation-Deprotection route. This avoids the formation of the ortho-bromo impurity and protects the catalyst.

Workflow Diagram

SynthesisWorkflow Start 3,5-Dimethylaniline Step1 Protection (TFAA / DCM) Start->Step1 Inter1 N-TFA-3,5-dimethylaniline Step1->Inter1 Step2 Bromination (Br2 / 0°C) Inter1->Step2 Inter2 N-TFA-4-bromo-3,5-dimethylaniline (Para-Selective) Step2->Inter2  Steric Shielding   Step3 Cyanation (Zn(CN)2 / Pd-Cat) Inter2->Step3 Inter3 N-TFA-4-cyano-3,5-dimethylaniline Step3->Inter3  No Catalyst Poisoning   Step4 Deprotection (NaOH / MeOH) Inter3->Step4 End This compound (Target) Step4->End

Caption: Optimized 4-step pathway utilizing Trifluoroacetyl (TFA) protection to ensure regioselectivity and catalyst stability.

Detailed Experimental Protocols
Phase 1: Regioselective Bromination (Yield: ~96%)

Objective: Install bromine at the sterically crowded 4-position while preventing 2-position (ortho) attack. Mechanism: The bulky TFA group sterically shields the ortho positions (2,6), forcing the bromine to the para position (4).

  • Protection: Dissolve 3,5-dimethylaniline (1.0 equiv) in DCM at 0°C. Add Trifluoroacetic anhydride (TFAA, 1.25 equiv) dropwise. Stir 30 min.

  • Bromination: To the same pot (or after isolation), add molecular Bromine (Br2, 0.97 equiv) slowly at 0°C.

    • Note: Do not use excess bromine; it promotes poly-bromination.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1]

  • Result: N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide .

Phase 2: Palladium-Catalyzed Cyanation (Yield: ~85-90%)

Objective: Replace Bromine with Nitrile without poisoning the catalyst. Why not CuCN? The Rosenmund-von Braun reaction (CuCN) requires harsh heat (200°C) and often yields difficult-to-separate copper wastes. Pd-catalyzed cyanation is cleaner and higher yielding if the amine is protected.

  • Reagents:

    • Substrate: N-TFA-4-bromo-3,5-dimethylaniline (1.0 equiv).

    • Source: Zn(CN)2 (0.6 equiv).

    • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%) OR Pd(PPh3)4 (5 mol%).

    • Solvent: DMF or NMP (degassed).

  • Procedure: Heat to 120°C for 4–6 hours under Argon/Nitrogen.

  • Monitoring: Monitor disappearance of bromide via TLC/HPLC.

  • Workup: Cool. Dilute with EtOAc. Wash with water/brine to remove DMF.

    • Tip: Use 10% NH4OH wash to scavenge residual Zinc/Palladium species.

Phase 3: Deprotection (Yield: ~95%)
  • Reagents: NaOH (2.0 equiv) in MeOH/Water (3:1).

  • Procedure: Heat to 60°C for 2 hours.

  • Isolation: Evaporate MeOH. The product, This compound , will precipitate or can be extracted with EtOAc.

Troubleshooting Guide & FAQs
Comparison of Methods
MethodRegioselectivityCatalyst StabilityOverall YieldDifficulty
Direct Bromination (NBS) Poor (Mix of 2-Br and 4-Br)N/A60-68%Low
Direct Cyanation (CuCN) N/AGood (Cu tolerates amines)50-60%High (Workup)
TFA-Protected Route (Recommended) Excellent (Para-selective) High (Pd protected) >80% Moderate
Troubleshooting Scenarios

Q1: My bromination step yields a mixture of isomers (approx. 80:20). How do I fix this?

  • Cause: You likely used direct bromination (NBS or Br2 on free aniline). The free amine directs ortho and para.[4] While para is favored, the flanking methyls make it crowded, pushing some reaction to the ortho position.

  • Fix: Switch to the TFA-protection method. The bulky TFA group physically blocks the ortho positions, forcing >95% of the bromine to the para position.

Q2: The cyanation reaction stalls at 50% conversion.

  • Cause A (Oxygen): Pd(0) is extremely oxygen-sensitive. Ensure rigorous degassing (freeze-pump-thaw or sparging with Ar for 20 min).

  • Cause B (Poisoning): If you skipped the protection step, the free amine is coordinating to the Pd, shutting down the catalytic cycle.

  • Fix: Add Zn powder (10 mol%) to the reaction to help regenerate Pd(0), or add more ligand (Xantphos). Ideally, use the protected substrate.

Q3: The final product has a green/blue tint.

  • Cause: Residual Copper (if using CuCN) or Palladium/Zinc complexes.

  • Fix: Wash the organic phase with aqueous ethylenediamine or 10% ammonium hydroxide . These are excellent chelators that will pull metal residues into the aqueous phase.

Q4: Can I use CuCN instead of Pd/Zn(CN)2?

  • Answer: Yes, but expect lower yields (~60%). If you choose this route, you do not strictly need to protect the amine, as Copper is less sensitive to amine poisoning than Palladium. However, the high temperature (180-200°C) required for aryl bromides often leads to tar formation.

References
  • Synthesis of 4-Bromo-3,5-dimethylaniline (Protected Route)

    • Source: ChemicalBook / Patent Data. "Method involving TFA protection for high regioselectivity."
    • URL:

  • Palladium-Catalyzed Cyanation (General Protocols)

    • Source: Organic Syntheses / NIH.
    • URL:

  • Regioselectivity in Aniline Bromination

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:

  • Target Compound Data (this compound)

    • Source: CymitQuimica / CAS D
    • URL:

Sources

minimizing side reactions during diazotization of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Diagnostic Overview & Mechanistic Insight

The Substrate Challenge

You are working with 4-Amino-2,6-dimethylbenzonitrile . To troubleshoot effectively, we must first understand the electronic and steric environment of this specific isomer:

  • Electronic Environment (The "Pull"): The nitrile group (-CN) at position 1 is a strong Electron Withdrawing Group (EWG). This deactivates the ring, making the amine at position 4 less nucleophilic than a standard aniline. Consequently, the initial attack on the nitrosonium ion (

    
    ) is slower.
    
  • Steric Environment (The "Trap"): Unlike the 3,5-dimethyl isomer, where the amine is sterically hindered by methyl groups, the amine in your substrate (2,6-dimethyl) is unhindered (flanked by protons at C3/C5).

    • Implication: The unreacted amine is sterically accessible and prone to attacking the formed diazonium salt. This leads to diazo coupling (azo dye formation) , the most common cause of "tar" or red/orange byproducts in this reaction.

  • Solubility: The combination of the nitrile and two methyl groups significantly lowers solubility in cold aqueous mineral acids (HCl), leading to heterogeneous reaction mixtures and "hot spots" where side reactions thrive.

Critical Process Parameters (CPPs)
ParameterTargetRisk of Deviation
Acidity (

)
High (>2.5 M excess)Low Acid: Free amine remains unprotonated, leading to azo coupling. Wrong Acid: Poor solubility leads to incomplete reaction.
Temperature -5°C to 0°C>5°C: Hydrolysis to phenol (4-hydroxy-2,6-dimethylbenzonitrile). <-10°C: Reaction stalls; accumulation of nitrosyl species (explosion risk upon warming).
Addition Rate Slow, Sub-surfaceFast Addition: Local excess of nitrite causes NO gas evolution and side reactions.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and the two primary side reactions (Coupling vs. Hydrolysis).

DiazotizationPathways Start This compound (Substrate) Acid Acidic Medium (H2SO4 or HCl/AcOH) Start->Acid Protonation AzoDye Azo Dye (Coupling Product) Start->AzoDye Low Acidity (Free Amine attacks Diazo) Nitrosonium NO+ Species Acid->Nitrosonium + NaNO2 Diazo Diazonium Salt (Target Intermediate) Nitrosonium->Diazo Diazotization (Desired) Phenol Phenol Derivative (Hydrolysis Product) Diazo->Phenol Reaction with H2O (Temp > 5°C) Diazo->AzoDye Reaction with Unreacted Amine

Caption: Kinetic competition in diazotization. Red paths indicate failure modes caused by low acidity (coupling) or high temperature (hydrolysis).

Part 3: Optimized Protocol (The "Golden Standard")

This protocol uses a Sulfuric Acid/Acetic Acid system to solve the solubility issue and prevent azo coupling.

Reagents:

  • Substrate: 1.0 eq

  • Solvent: Acetic Acid (Glacial) /

    
     (conc.)
    
  • Nitrosyl Source:

    
     (aq) or Nitrosyl Sulfuric Acid (
    
    
    
    in
    
    
    )

Step-by-Step:

  • Dissolution (Critical):

    • Charge the this compound into a reactor.

    • Add Glacial Acetic Acid (5-10 volumes) . Stir until partially dissolved.

    • Why? Acetic acid acts as a co-solvent to break the crystal lattice of the lipophilic substrate.

  • Acidification:

    • Cool to 10°C.

    • Add Conc.

      
       (2.5 - 3.0 eq)  dropwise. The mixture may form a slurry of the amine sulfate salt. This is fine if the particles are fine/dispersed.
      
    • Why? Sulfuric acid provides the protons required to suppress the free amine concentration to near zero, preventing azo coupling.

  • Diazotization:

    • Cool the mixture to -5°C to 0°C .

    • Add

      
       (1.1 eq)  dissolved in minimum water (approx 40% w/w solution) sub-surface over 30-45 minutes.
      
    • Control: Maintain internal temperature strictly < 5°C.

  • Endpoint Check:

    • Stir for 30 minutes post-addition.

    • Starch-Iodide Test: Must be immediately Blue/Black (indicates excess

      
      ).
      
    • Urea Quench: If the test is positive, add small amounts of Urea or Sulfamic acid to destroy excess nitrous acid before the next step (e.g., Sandmeyer).

Part 4: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned bright orange/red and became gummy. What happened?

Diagnosis: Azo Coupling (Self-Coupling). Mechanism: The acid concentration was too low or the addition of nitrite was too slow. The diazonium salt formed and immediately reacted with unreacted amine (which is a nucleophile) because the amine wasn't fully protonated. Corrective Action:

  • Immediate: The batch is likely compromised.

  • Prevention: Increase acid equivalents (switch from HCl to

    
    ). Ensure the starting material is fully dispersed/dissolved as a salt before adding nitrite.
    
Q2: I smell a "phenolic" odor, and yield is low.

Diagnosis: Hydrolysis.[1][2] Mechanism: Water attacked the diazonium cation (


) to form 

and

gas. Corrective Action:
  • Check Temp: Did the internal temp spike above 5°C during addition?

  • Check Water: Reduce water volume. If using

    
    , use a saturated solution. Consider using Nitrosyl Sulfuric Acid  (commercially available) in anhydrous conditions to eliminate water entirely.
    
Q3: My substrate won't dissolve in 6M HCl.

Diagnosis: Lipophilicity of the 2,6-dimethylbenzonitrile scaffold. Corrective Action:

  • Do not heat to dissolve (this degrades the amine).

  • Switch Solvent: Use the Acetic Acid/Sulfuric Acid method described in Part 3. Alternatively, use Acetonitrile (MeCN) as a co-solvent with HCl, but keep the temperature lower (-10°C) as MeCN can react with nitrosyl species.

Q4: Can I use Isoamyl Nitrite instead of Sodium Nitrite?

Answer: Yes, this is often preferred for lipophilic substrates (Doyle-Kneen diazotization). Protocol Adjustment: Dissolve substrate in MeCN or THF. Add acid (e.g.,


 or 

). Add Isoamyl Nitrite dropwise at 0°C. This generates the diazonium salt in an organic phase, completely avoiding the solubility issues of aqueous systems.

Part 5: Decision Logic for Optimization

Use this flow to determine the best protocol for your specific constraints.

TroubleshootingLogic Start Start: Diazotization of This compound SolubilityCheck Is Substrate Soluble in 6M HCl at 0°C? Start->SolubilityCheck Yes Yes (Rare) SolubilityCheck->Yes Clear Solution No No (Common) SolubilityCheck->No Suspension/Clump Standard Standard Protocol: HCl (aq) + NaNO2 Yes->Standard AltSolvent Select Solvent System No->AltSolvent AcOH Acetic Acid / H2SO4 (Recommended) AltSolvent->AcOH Scale > 10g (Cost Effective) Organic Organic Phase Diazotization (MeCN + Isoamyl Nitrite) AltSolvent->Organic Scale < 1g (High Purity needed)

Caption: Decision tree for selecting the solvent system based on solubility and scale.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Diazotization Mechanisms).

  • Organic Syntheses. (1955). Diazotization of amines and Sandmeyer reactions.[3][4] Coll. Vol. 3, p. 185.

  • Filimonov, V. D., et al. (2008).[5][6] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[5][6] Organic Letters, 10(18), 3961–3964. (Modern anhydrous diazotization methods).

  • Google Patents. (2006). WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile. (Specific reference to 2,6-dimethylbenzonitrile intermediates).

  • BenchChem. (n.d.). Optimization of reaction conditions for 2-Amino-4,6-dimethylbenzonitrile synthesis. (Analogous chemistry for dimethylbenzonitrile isomers).

Sources

solubility issues with 4-Amino-2,6-dimethylbenzonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 4-Amino-2,6-dimethylbenzonitrile (CAS: 3279-76-3). It is designed for researchers encountering precipitation, "oiling out," or inconsistent assay results.

Topic: Solubility Optimization & Troubleshooting in Aqueous Media

The Physicochemical Landscape

To solve solubility issues, we must first understand the molecular forces at play. This compound is a classic "Brick Dust" molecule—it possesses high crystal lattice energy (due to symmetry and stacking) and moderate lipophilicity, making it thermodynamically resistant to dissolving in water.[1][2]

Molecular Profile
PropertyValue (Approx.)[1][2][3][4][5][6][7][8]Implication for Solubility
LogP (Octanol/Water) ~2.2 – 2.5Moderately lipophilic.[1][2][9] Prefers organic phases.
pKa (Conjugate Acid) ~1.8 – 2.3 CRITICAL: The nitrile group is strongly electron-withdrawing, drastically reducing the basicity of the amine.[1][2]
Ionization State Neutral at pH > 3.0At physiological pH (7.4), the molecule is >99.9% un-ionized , leading to immediate precipitation.[1][2]
Crystal Structure High Melting Point SolidHigh energy required to break the crystal lattice (Solubility

).[1][2][9]
The "pKa Trap"

Many researchers assume that because the molecule has an amino group (


), it will dissolve in slightly acidic buffers (pH 4-5).[1][2][9] This is incorrect. 
  • Due to the electron-withdrawing nitrile group, the pKa is exceptionally low (~2.0).[1]

  • To protonate this amine and achieve ionic solubility, the pH must be at least 2 units below the pKa (i.e., pH < 0).

  • Result: In standard acidic buffers (pH 4.0, citrate/acetate), the molecule remains neutral and insoluble.[1]

Troubleshooting Guide (Q&A)

Scenario A: Biological Assays & Stock Preparation

Q: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why? A: This is a "crash-out" event caused by the hydrophobic effect.[1][2]

  • Mechanism: In DMSO, the molecule is solvated by dipole-dipole interactions.[1][2] When water (PBS) is added, the high dielectric constant of water forces the hydrophobic this compound molecules to aggregate to minimize water contact.[1] Since the molecule is neutral at pH 7.4, there is no electrostatic repulsion to prevent aggregation.

  • Solution:

    • Limit Final Concentration: Ensure the final concentration is below the thermodynamic solubility limit (likely < 50 µM in 1% DMSO).

    • Intermediate Dilution: Do not pipette DMSO stock directly into the bulk media. Predilute the stock in a transition solvent (e.g., 1:1 DMSO:Water) before the final spike, though this only delays precipitation.

    • Use a Carrier: Pre-complex the compound with 20% HP-β-Cyclodextrin in the aqueous phase before adding the stock.

Q: Can I use an acid salt (e.g., HCl salt) to improve solubility? A: Proceed with extreme caution.

  • Risk: Because the pKa is so low (~2), the salt is hydrolytically unstable .[1][2]

  • Observation: You might dissolve the solid HCl salt in water, but it will release protons to the water, causing the pH to rise locally. As the pH rises above 2, the free base forms and precipitates.

  • Protocol: If you must use a salt, the solvent itself must be strongly acidic (0.1 M HCl or H₂SO₄) to suppress hydrolysis.[1][2]

Scenario B: Synthesis & Purification

Q: During workup, the product "oils out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a supercooled liquid rather than a crystal.[1][2] This is common with methylated anilines due to steric hindrance disrupting packing.[1][2]

  • Fix 1 (Seeding): Retain a small amount of crude solid.[1][2] Heat the biphasic mixture until clear, cool slowly to the cloud point, and add the seed crystal.

  • Fix 2 (Co-solvent): If recrystallizing from water/ethanol, increase the ethanol fraction.[1][2] Water acts as an anti-solvent; adding it too fast forces the oil out.[2]

Decision Tree: Solubilization Strategy

The following logic flow helps you choose the correct solvent system based on your application.

SolubilityStrategy cluster_legend Key Principle Start Start: this compound (Solid) AppCheck What is the Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Synthesis / Purification AppCheck->Synthesis Analytical Analytical (HPLC/LCMS) AppCheck->Analytical ConcCheck Target Conc > 50 µM? BioAssay->ConcCheck Workup Recrystallization Synthesis->Workup MobilePhase Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Acid keeps it soluble/ionized) Analytical->MobilePhase LowConc Use DMSO Stock (Final DMSO < 1%) ConcCheck->LowConc No HighConc Requires Excipients ConcCheck->HighConc Yes Excipients 1. HP-beta-Cyclodextrin (10-20%) 2. PEG-400 (Co-solvent) HighConc->Excipients Solvents Recommended: - Ethanol/Water (Hot) - Toluene (Non-polar) - DCM (Extraction) Workup->Solvents Warning Warning: pH must be < 2.0 to maintain ionization!

Caption: Logical workflow for selecting the appropriate solvent system based on experimental intent.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Self-validating step: Visual check for "Schlieren lines" (mixing waves) vs. particulates.

  • Weighing: Weigh approx. 14.6 mg of this compound (MW ≈ 146.19 g/mol ).[1][2]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid water-containing DMSO, as it lowers solubility power.[1][2]

  • Dissolution: Add 10 mL of DMSO. Vortex for 30 seconds.[1][2]

    • Check: Hold vial against a light.[1][2] The solution should be perfectly clear. If hazy, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles.[1][2] Moisture absorption from air will cause precipitation over time.[1][2]

Protocol B: Kinetic Solubility Screen (Buffer Compatibility)

Use this to determine the maximum concentration your specific assay buffer can tolerate.[1][2]

  • Prepare a 96-well plate with 198 µL of your assay buffer (e.g., PBS, DMEM) in each well.

  • Add 2 µL of DMSO stock at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM) to create a concentration gradient.

  • Incubate: Shake at 500 rpm for 2 hours at Room Temp.

  • Read: Measure Absorbance at 600 nm (turbidity).

    • Result: An increase in OD600 indicates precipitation (solubility limit reached).[1][2]

Solubility Data Reference Table

Solvent ClassRepresentative SolventSolubility RatingNotes
Polar Aprotic DMSO, DMF, DMAcHigh (> 50 mg/mL)Best for stock solutions.[1][2][9]
Polar Protic Methanol, EthanolModerate Good for synthesis; solubility decreases drastically with water addition.[1][2]
Chlorinated Dichloromethane (DCM)High Excellent for extraction from aqueous layers.[1][2]
Aqueous (Neutral) Water, PBS (pH 7.[1][2]4)Negligible (< 0.05 mg/mL)"Brick Dust."[1][2] Do not use without co-solvents.[1][2]
Aqueous (Acidic) 0.1 M HClModerate Soluble as the anilinium salt, but prone to hydrolysis if diluted.[1][2]

References

  • Yalkowsky, S. H., et al. (2010).[1][2][3][10] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Provides the foundational "General Solubility Equation" used to estimate solubility of rigid aromatic amines).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70967, 4-(Dimethylamino)benzonitrile. (Used as a structural proxy for pKa and physicochemical properties).[1][2][11] Link[1][2]

  • NIST Chemistry WebBook. 2,6-Dimethylbenzonitrile Thermochemical Data. (Source for thermodynamic stability and melting point comparisons). Link

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative source on the "pKa Flux" and solubility-pH profiles for weak bases).

Sources

optimizing reaction temperature for 4-Amino-2,6-dimethylbenzonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for optimizing the coupling of 4-Amino-2,6-dimethylbenzonitrile.

Topic: Thermal Optimization for this compound Coupling

Executive Summary & Chemical Context

The Challenge: Coupling This compound (ADMB) presents a classic "push-pull" conflict in organic synthesis.

  • Electronic Deactivation (The "Pull"): The nitrile group at the para position is a strong electron-withdrawing group (EWG). This significantly reduces the electron density on the amine, rendering it a poor nucleophile . High thermal energy is often required to overcome the activation barrier for coupling (e.g.,

    
     or Buchwald-Hartwig).
    
  • Thermal Instability (The "Push"): While the 2,6-dimethyl substitution provides steric shielding to the nitrile, prolonged exposure to high temperatures (

    
    ), especially in the presence of bases and trace moisture, risks nitrile hydrolysis  (converting -CN to -CONH
    
    
    
    ).

The Solution: Optimization lies in identifying the "Thermal Sweet Spot"—typically 80°C to 100°C under catalytic conditions—where the amine is activated enough to react, but the nitrile remains kinetically stable.

Critical Decision Pathways (Visual Guide)

The following flowchart illustrates the decision logic for troubleshooting reaction temperature based on observed intermediates and byproducts.

TemperatureOptimization Start Start: Analyze Reaction Outcome (LCMS/NMR) CheckConversion Is Conversion < 50%? Start->CheckConversion CheckImpurity Is Amide Impurity > 5%? CheckConversion->CheckImpurity No (Reaction Proceeding) LowTempAction Issue: Kinetic Trap Action: Increase Temp by 10°C OR Switch to Pd-PEPPSI/Xantphos CheckConversion->LowTempAction Yes (Reaction Cold) HighTempAction Issue: Nitrile Hydrolysis Action: Decrease Temp by 10°C Check Solvent Dryness (KF < 100ppm) CheckImpurity->HighTempAction Yes (Overheating/Wet) CheckCatalyst Is Catalyst Deactivating? (Pd Black formation) CheckImpurity->CheckCatalyst No LigandAction Issue: Ligand Dissociation Action: Lower Temp Switch to thermally stable ligand (BrettPhos) CheckCatalyst->LigandAction Yes Success Optimal Conditions Reached CheckCatalyst->Success No

Figure 1: Logic gate for thermal optimization based on reaction conversion and impurity profiling.

Troubleshooting & FAQs
Q1: I am observing low conversion (<20%) even at 80°C. Should I simply increase the temperature to reflux (110°C+)?

Recommendation: Proceed with caution. Before increasing temperature, evaluate your catalytic system . Because the nitrile group deactivates the amine, the rate-determining step in Buchwald-Hartwig coupling often shifts to the transmetallation or reductive elimination steps.

  • The Risk: Heating ADMB above 110°C in basic media exponentially increases the rate of nitrile hydration, even with the steric protection of the 2,6-methyl groups [1].

  • The Fix: Instead of heat, increase the intrinsic reactivity of the catalyst. Switch to electron-rich, bulky phosphine ligands like Xantphos or BrettPhos , or use Pd-PEPPSI precatalysts, which are designed to couple deactivated anilines at lower temperatures (60-80°C) [2].

Q2: My LCMS shows a mass peak of M+18 relative to the product. Is this due to the temperature?

Diagnosis: Yes, this is the Primary Amide Impurity (Nitrile Hydrolysis). Mechanism: At high temperatures, the base (e.g., Cs


CO

) promotes the attack of adventitious water on the nitrile carbon.

Corrective Actions:
  • Temperature: Cap your reaction temperature at 100°C .

  • Water Control: This is a temperature-dependent side reaction. If you must heat high, your solvent must be anhydrous. Ensure solvent water content (Karl Fischer) is < 50 ppm .

  • Base Switch: If using hydroxides or alkoxides (e.g., NaOtBu), switch to anhydrous tribasic potassium phosphate (K

    
    PO
    
    
    
    )
    or cesium carbonate (Cs
    
    
    CO
    
    
    )
    . These are milder and less likely to promote hydrolysis at elevated temperatures [3].
Q3: Can I use Microwave irradiation to speed up this coupling?

Recommendation: Yes, but with strict "Hold Time" limits. Microwave heating is highly effective for ADMB couplings because it allows you to reach high activation energies (


) rapidly.
  • Protocol: Set a ceiling temperature of 130°C.

  • Time: Limit irradiation to 10–20 minutes .

  • Why: The hydrolysis of the nitrile is time-dependent. Flash heating often allows the fast cross-coupling (C-N bond formation) to outcompete the slower hydrolysis reaction [4].

Comparative Data: Thermal vs. Catalytic Protocols

The following table summarizes the impact of temperature on yield and purity for ADMB coupling (e.g., with a chloropyrimidine partner).

ParameterThermal

(Uncatalyzed)
Pd-Catalyzed (Buchwald-Hartwig)
Temperature 140°C - 160°C (Melt/Fusion)80°C - 100°C
Solvent NMP or Solvent-freeToluene, 1,4-Dioxane, or t-Amyl Alcohol
Base None or DIPEACs

CO

or K

PO

Typical Yield 40 - 60%85 - 95%
Major Impurity Amide (Hydrolysis) + OligomersMinimal (Trace dehalogenation)
Reaction Time 12 - 24 Hours2 - 6 Hours

Data aggregated from process optimization studies for diarylpyrimidine synthesis [5].

Standardized Protocol (Self-Validating)

Objective: Coupling this compound with an aryl halide (Ar-Cl/Br).

Reagents:

  • This compound (1.0 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (2 mol%) + Xantphos (4 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, dried)
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the solid reagents. Evacuate and backfill with Argon (

    
    ). Validation: Oxygen inhibits the Pd catalyst; failure here leads to "Pd black" precipitation.
    
  • Solvation: Add anhydrous 1,4-Dioxane.

  • Thermal Ramp: Place in a pre-heated block at 90°C .

    • Why 90°C? This is the safe zone. It provides enough energy to activate the deactivated aniline but stays below the 105°C threshold where nitrile hydrolysis accelerates in dioxane/carbonate systems.

  • Monitoring: Check LCMS at 2 hours.

    • Checkpoint: If conversion < 50%, raise temperature to 100°C. Do not exceed 110°C.

  • Workup: Cool to room temperature immediately upon completion to prevent post-reaction hydrolysis.

References
  • Hydrolysis Risks in Nitrile Chemistry: Title: "Basic hydrolysis of nitriles: Mechanism and Conditions" Source:[2] Quimica Organica URL:[Link]

  • Catalyst Selection for Deactivated Anilines: Title: "Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst" Source:Angewandte Chemie International Edition (via PubMed) URL:[Link]

  • Base Selection in Buchwald-Hartwig: Title: "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Source: WuXi AppTec URL:[Link]

  • Microwave Acceleration: Title: "The development of an effective synthetic route of rilpivirine" Source:BMC Chemistry URL:[Link]

  • Process Optimization Data: Title: "An Improved Rilpivirine Process (Patent EP2643294)" Source: European Patent Office URL:[Link]

Sources

stability of 4-Amino-2,6-dimethylbenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 4-Amino-2,6-dimethylbenzonitrile in Acidic Media

Part 1: Executive Technical Summary

Compound: this compound (CAS: 114820-10-9) Core Stability Profile: High Chemical Stability / pH-Dependent Solubility[1]

The stability of this compound in acidic conditions is governed by two competing structural factors: the basicity of the aniline nitrogen and the steric shielding of the nitrile carbon .[1]

  • Nitrile Inertness (The Ortho-Effect): Unlike typical benzonitriles, this molecule exhibits exceptional resistance to acid-catalyzed hydrolysis.[1] The two methyl groups at the 2,6-positions create a "steric gate" that physically blocks the attack of water molecules on the nitrile carbon, even under conditions that would rapidly hydrolyze a non-hindered nitrile (e.g., 4-aminobenzonitrile).

  • Amine Protonation: The primary interaction in acid is the protonation of the 4-amino group. Due to the electron-withdrawing nature of the nitrile group (Hammett

    
    ), the amino group is significantly less basic (pKa 
    
    
    
    1.7–2.2) than unsubstituted aniline (pKa 4.6).[1]

Part 2: Troubleshooting & FAQs

Scenario 1: Solubility & Dissolution

Q: "I am trying to dissolve the compound in 5% Acetic Acid or pH 4.0 buffer, but it remains a suspension. Is it degrading?"

  • Diagnosis: No, it is not degrading; it is simply not protonated.[2]

  • Root Cause: The pKa of the amino group is extremely low (~1.7–2.0). Weak acids like acetic acid (pH ~3-4) are insufficient to drive the protonation equilibrium (

    
    ) far enough to the right to solubilize the hydrophobic aromatic core.[1]
    
  • Solution: You must use a stronger acid to achieve solubility.[1]

    • Recommended: 0.1 M to 1.0 M HCl or Methanesulfonic acid (MSA).[1]

    • Target pH: Ensure the final solution pH is

      
      .
      
Scenario 2: Chemical Stability in Solution

Q: "I left my sample in 1N HCl at room temperature for 24 hours. Will the nitrile hydrolyze to the carboxylic acid?"

  • Diagnosis: Highly unlikely.[1] The compound is chemically stable under these conditions.

  • Technical Insight: The rate-determining step for nitrile hydrolysis is the nucleophilic attack of water on the protonated nitrile. In 2,6-dimethyl systems, the trajectory for this attack is sterically encumbered.[2][3] Literature data on homologous 2,6-dimethylbenzonitriles indicates they resist hydrolysis even in boiling dilute acid.[1][2]

  • Risk Assessment:

    • < 50°C in 1N HCl: Negligible hydrolysis (< 0.1%).[1]

    • > 80°C in 6N HCl: Partial hydrolysis to the amide (4-amino-2,6-dimethylbenzamide) may occur over prolonged periods, but conversion to the acid is kinetically blocked.[1]

Scenario 3: Unexpected HPLC Peaks

Q: "I see a small new peak eluting earlier than my main peak after acidic storage. Is it the hydrolysis product?"

  • Diagnosis: It is likely an oxidation impurity, not a hydrolysis product.[2]

  • Root Cause: Anilines are susceptible to oxidation, forming azo-dimers or quinone-imines, especially in solution and exposed to light.[1][2] Hydrolysis products (amides/acids) typically elute significantly earlier (more polar), but oxidation products can vary.

  • Verification: Check the UV spectrum of the impurity.

    • Hydrolysis (Amide): UV spectrum similar to parent, slight shift.

    • Oxidation: Distinct bathochromic shift (yellow/orange color) or broad absorption in the visible region.

Part 3: Mechanistic Analysis & Visualization

The following diagram illustrates the divergent pathways in acidic media. Note the high energy barrier (red X) preventing hydrolysis compared to the rapid protonation equilibrium.

G cluster_0 Standard Acidic Conditions (RT) FreeBase Free Base (Insoluble) Protonated Ammonium Salt (Soluble, Stable) FreeBase->Protonated + H+ (pH < 1.5) Fast Equilibrium Protonated->FreeBase - H+ (pH > 2.5) Amide Amide Intermediate (Trace at High T) Protonated->Amide H2O / Heat (>80°C) Slow (Steric Hindrance) Acid Carboxylic Acid (Blocked) Amide->Acid H2O / H+ BLOCKED by 2,6-Me

Figure 1: Reaction pathways of this compound in acid. The 2,6-dimethyl steric blockade effectively arrests the pathway at the nitrile or amide stage.

Part 4: Validated Experimental Protocols

Protocol A: Solubility & Stability Testing

Use this protocol to confirm the integrity of your lot or prepare stock solutions.

Materials:

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • HPLC-grade Acetonitrile (ACN)[1]

  • Amber glass vials (to prevent photo-oxidation)[1]

Procedure:

  • Preparation: Weigh 10 mg of this compound.

  • Solubilization: Add 10 mL of 1.0 M HCl . Vortex for 1 minute.

    • Observation: Solution should be clear and colorless to pale yellow. If turbid, sonicate for 5 minutes.[2]

  • Stress Test: Split the sample into two vials.

    • Vial A: Store at 4°C (Control).

    • Vial B: Store at Ambient Temperature (25°C) for 24 hours.

  • Analysis: Dilute both samples 1:10 with mobile phase and inject onto HPLC.

    • Acceptance Criteria: The area % of the main peak in Vial B should be within ±0.5% of Vial A. No new peaks >0.1% should appear.

Protocol B: Forced Degradation (Proof of Steric Hindrance)

Use this only if you need to generate reference standards for degradation products.[1]

Warning: This requires extreme conditions due to the molecule's stability.

  • Dissolve 50 mg compound in 5 mL 60% Sulfuric Acid (H₂SO₄) .

  • Heat to 100°C for 4–6 hours.

  • Cool and neutralize carefully with NaOH.

  • Analyze by LC-MS.[1] You will likely observe the Amide (M+18 mass shift) as the major product. The Acid (M+19 mass shift) will likely remain a minor component even under these harsh conditions.

Part 5: Quantitative Data Summary

PropertyValueImplication for Handling
pKa (Amino) ~1.74 (Est.)[1][4]Requires pH < 1.5 for complete solubility.
LogP ~2.6Moderately lipophilic; sticks to plastic if not protonated.[1]
Hydrolysis Rate < 0.01% / dayStable in 1N HCl at 25°C.
Thermal Limit > 150°C (Solid)Stable during standard drying protocols.[1]
UV Max ~270-280 nmUseful for HPLC detection.[1]

References

  • Goossen, L. J., et al. Synthesis of Sterically Hindered Amides from Nitriles.[2] (Demonstrates the difficulty of hydrolyzing 2,6-substituted benzonitriles). [Link]

  • National Institutes of Health (PubChem). Compound Summary: this compound.[1] [Link][1]

  • Cohen, L. A., & Jones, W. M. Hindered Nitriles: A Study of the Ortho Effect in Hydrolysis.[2] Journal of the American Chemical Society. (Foundational text on 2,6-dimethyl substitution). [Link]

Sources

overcoming steric hindrance in 2,6-dimethyl substituted benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the StericShield™ Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand you are likely staring at a flask containing 2,6-dimethylbenzonitrile (or a derivative) that refuses to react.

You are experiencing the "Picket Fence" Effect . The methyl groups at the 2 and 6 positions create a steric wall that blocks the trajectory of incoming nucleophiles (like water or Grignard reagents) toward the nitrile carbon. Standard protocols (refluxing NaOH, standard Grignard addition) often fail because they cannot overcome the activation energy barrier imposed by this geometry.

Below are the specific troubleshooting modules to bypass this hindrance.

Quick Navigation: What is your goal?

  • Goal A: I need the Amide (

    
    ) or Acid  (
    
    
    
    ).
    
    
    [Go to Module 1]
  • Goal B: I need the Amine (

    
    ). 
    
    
    
    [Go to Module 2]
  • Goal C: I need to form a Ketone (C-C bond formation).

    
     [Go to Module 3]
    

Module 1: Hydrolysis (The "Catalytic Key" Protocol)

Issue: "I refluxed with 6M NaOH for 24 hours and recovered 90% starting material." Diagnosis: The tetrahedral intermediate required for base hydrolysis is too high-energy to form due to steric clash with the ortho-methyls. Solution: You must switch from a "Thermal Hammer" to a "Catalytic Key." Use the Ghaffar-Parkins Platinum Catalyst .

The Protocol: Pt-Catalyzed Hydration

This method works under neutral conditions and uses the metal to coordinate the nitrile nitrogen, effectively "pulling" electron density and allowing water to attack from a less hindered angle.

  • Reagent:

    
     (Commercially available or synthesized).
    
  • Solvent: Ethanol/Water (1:1).

  • Temperature: 70–80 °C.

Step-by-Step:

  • Dissolve 2,6-dimethylbenzonitrile (1.0 equiv) in EtOH.

  • Add water (equal volume to EtOH). Note: If precipitate forms, add just enough EtOH to clarify.

  • Add 0.1 – 0.5 mol% of the Ghaffar-Parkins catalyst.

  • Heat to 80 °C under air (inert atmosphere not required).

  • Monitor: Reaction is usually complete in 4–12 hours.

  • Workup: Cool to crystallize the amide directly, or remove EtOH in vacuo and filter.

Why this works (Mechanism): The catalyst forms a 5-membered metallacycle intermediate involving the phosphine ligand, which delivers the water molecule intramolecularly to the nitrile carbon, bypassing the steric fence.

Alternative: The "Microwave Hammer" (For Carboxylic Acids)

If you need the Acid (not amide) and lack the Pt-catalyst:

  • Solvent: Ethylene Glycol (High bp is critical).

  • Base: KOH (solid pellets, excess).

  • Conditions: Microwave irradiation at 180–200 °C for 10–30 mins.

  • Warning: Ethylene glycol is difficult to remove; requires acidic workup and extraction.

Module 2: Reduction (The "Brute Force" Protocol)

Issue: "Hydrogenation (Pd/C) failed; the nitrile is untouched." Diagnosis: Heterogeneous catalysts (Pd/C) require the nitrile to sit flat on the metal surface. The 2,6-methyls prevent this adsorption. Solution: Use a powerful homogeneous hydride source. Lithium Aluminum Hydride (LAH) is required; Borohydrides are too weak.

The Protocol: LAH Reduction to Benzylamine

Safety Alert: LAH is pyrophoric. Ensure anhydrous conditions.

  • Setup: Flame-dried flask,

    
     atmosphere, reflux condenser.
    
  • Solvent: Anhydrous THF (Ether is often too low boiling).

  • Addition:

    • Place LAH (1.5 equiv) in the flask with THF.

    • Add 2,6-dimethylbenzonitrile (dissolved in THF) dropwise at 0 °C.

  • Reaction:

    • Allow to warm to RT.[1][2][3]

    • CRITICAL: You must Reflux (66 °C) for 6–12 hours. Room temp is insufficient for sterically hindered nitriles.

  • Quench (Fieser Method):

    • Cool to 0 °C.

    • Add

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water (where
      
      
      = grams of LAH used).
  • Workup: Filter the granular white precipitate. The filtrate contains your amine.

Module 3: Nucleophilic Addition (The "Copper Bypass")

Issue: "Adding Grignard (R-MgBr) resulted in the reduction product (benzylamine) or starting material, not the ketone." Diagnosis: Sterically hindered Grignards act as bases or hydride donors (beta-hydride elimination) rather than nucleophiles when facing a hindered nitrile. Solution: Use Copper(I) Catalysis to soften the nucleophile and facilitate addition.[4]

The Protocol: Cu(I)-Catalyzed Addition
  • Reagent: Organolithium (R-Li) is preferred over Grignard for size, but if Grignard is used, add 10 mol% CuBr·SMe2 .

  • Solvent: Anhydrous Toluene/THF (Non-polar solvents sometimes help tighten the transition state).

  • Procedure:

    • Mix Nitrile and Cu-catalyst in solvent.

    • Add R-MgBr / R-Li dropwise at 0 °C.

    • Allow to warm to RT; if no reaction, heat to 60 °C.

  • Hydrolysis: The intermediate imine salt is extremely stable due to sterics. You must hydrolyze with 3M HCl at reflux for at least 2 hours to release the ketone.

Visualizing the Strategy

The following diagram illustrates the decision logic and the mechanistic advantage of the Platinum catalyst.

StericShield_Logic Start Substrate: 2,6-Dimethylbenzonitrile Goal Select Desired Product Start->Goal Amide Amide (-CONH2) Goal->Amide Acid Acid (-COOH) Goal->Acid Amine Amine (-CH2NH2) Goal->Amine Ketone Ketone (-C=O-R) Goal->Ketone PtCat Method: Ghaffar-Parkins Catalyst (Pt-Hydride) [Bypasses Sterics via Coordination] Amide->PtCat High Yield Neutral pH MW Method: Microwave + KOH Ethylene Glycol [High Energy Activation] Acid->MW Rapid Hydrolysis LAH Method: LiAlH4 Reflux (THF) [Brute Force Reduction] Amine->LAH Requires Heat CuCat Method: Cu(I) Catalysis + Organolithium [Softened Nucleophile] Ketone->CuCat Prevents Reduction Side-Rxn Mech Mechanistic Insight: Pt coordinates Nitrile N, activating C for intramolecular attack by ligand-bound OH. PtCat->Mech

Caption: Decision matrix for functionalizing sterically hindered 2,6-dimethylbenzonitrile based on target moiety.

Comparative Data: Hydrolysis Methods

MethodReagentsTemp/TimeYield (Amide)Notes
Standard Base NaOH / EtOHReflux / 24h< 10%Mostly recovered starting material.
Standard Acid

/

Reflux / 24h~ 20%Significant charring/decomposition.
Microwave KOH / Ethylene Glycol200°C / 20 min85% (Acid)Good for acids, hard to stop at amide.
Pt-Catalysis Ghaffar-Parkins / EtOH80°C / 6h> 95% Recommended. High selectivity for amide.

References

  • Ghaffar, T. & Parkins, A. W. (1995). The hydration of nitriles to amides catalyzed by platinum.[5][6] Tetrahedron Letters.[7] Link

  • Ghaffar, T. & Parkins, A. W. (2000). The hydration of nitriles to amides catalyzed by platinum(II) complexes.[5][6] Journal of Molecular Catalysis A: Chemical. Link

  • Kukushkin, V. Y.[6] & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Steric Effects in Nucleophilic Addition).

Sources

troubleshooting low conversion rates in 4-Amino-2,6-dimethylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: troubleshooting low conversion rates in 4-Amino-2,6-dimethylbenzonitrile derivatives Content type: Technical Support Center Guide

Senior Application Scientist Desk

Welcome to the troubleshooting hub for This compound (CAS 5900-54-9) and its derivatives. This scaffold is a critical intermediate in the synthesis of next-generation NNRTIs (e.g., Rilpivirine) and specialized agrochemicals.

The 2,6-dimethyl substitution pattern creates a "Steric Fortress" around the nitrile group and induces significant torsion in N-arylation reactions. This guide addresses the three most common bottlenecks: Cyanation Failures , Stalled Coupling Reactions , and Hydrolysis Resistance .[1]

Quick Diagnostic: Where is your process failing?

SymptomProbable CauseGo To
Step 1: Cannot convert 4-halo-2,6-dimethylaniline to nitrile.[1] Yield < 40%.Catalyst poisoning or inefficient Pd-cycle due to sterics.Module 1
Step 2: Coupling amine to pyrimidine/heterocycle stalls or yields < 20%.Steric clash prevents SNAr; Electronic deactivation.Module 2
Step 3: Nitrile will not hydrolyze to amide/acid (refluxing acid/base fails).Steric inhibition of the tetrahedral intermediate.Module 3

Module 1: Synthesizing the Core (The Cyanation Bottleneck)

The Issue: Converting 4-iodo- or 4-bromo-2,6-dimethylaniline to the corresponding nitrile often results in low conversion due to the formation of stable Pd-dimers or catalyst deactivation by cyanide ions.

Troubleshooting Protocol

Q: My reaction turns black and stalls after 1 hour. Why? A: This indicates "Pd black" precipitation. Cyanide ions (from reagents like NaCN/KCN) have poisoned the catalyst by saturating the coordination sphere, preventing the oxidative addition of the aryl halide.

Corrective Action:

  • Switch to Zinc Cyanide (Zn(CN)₂): Unlike alkali cyanides, Zn(CN)₂ releases cyanide ions slowly, maintaining a low concentration of free cyanide in solution.[1]

  • Add a Stabilizing Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.2 equiv).[1] It stabilizes the Pd(II) species and prevents aggregation.

  • Oxygen Exclusion is Critical: The 2,6-dimethyl group slows down the reductive elimination step, making the active catalyst more vulnerable to oxidation. Sparge solvents with Argon for >30 mins.

Optimized Protocol (Microwave Enhanced):

  • Substrate: 4-Bromo-2,6-dimethylaniline (1.0 equiv)

  • Reagent: Zn(CN)₂ (0.6 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) — dppf bite angle is crucial here.[1]

  • Additive: TMEDA (0.2 equiv)[1][2]

  • Solvent: Wet DMF (traces of water help solubilize Zn salts)[1]

  • Conditions: Microwave irradiation at 140°C for 5–10 minutes .

    • Result: Yields typically improve from ~45% (thermal) to >85% (MW).[1]

Module 2: The "Rilpivirine Linkage" (Coupling to Heterocycles)

The Issue: Reacting the aniline nitrogen with electron-deficient heterocycles (e.g., 2,4-dichloropyrimidine) via SNAr is notoriously slow (60+ hours) because the 2,6-methyl groups force the aniline ring out of planarity, increasing the activation energy for the attack.

Troubleshooting Protocol

Q: Standard SNAr (Base/DMF/Heat) yields < 20%.[1] How do I force the coupling? A: Base catalysis is often counterproductive here because the amine is already electron-rich, but the steric barrier is the problem. You need to activate the electrophile (the heterocycle) or switch mechanisms.

Option A: Acid-Catalyzed Melt (The Industrial Fix) Instead of a base, use a Brønsted acid to protonate the pyrimidine, making it super-electrophilic.

  • Solvent: None (Solvent-free melt) or NMP.[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1.0 equiv).[1]

  • Temp: 140–160°C.

  • Mechanism: Protonation of the pyrimidine N1/N3 lowers the LUMO, allowing the sterically hindered aniline to attack.

Option B: Buchwald-Hartwig Amination (The Catalytic Fix) If SNAr fails, use Pd-catalysis.[1] However, standard ligands (PPh3) will fail.

  • Ligand: BrettPhos or Xantphos . These bulky, electron-rich ligands facilitate the reductive elimination of the sterically congested diarylamine.

  • Pre-catalyst: BrettPhos Pd G4 (2–5 mol%).

  • Base: NaOtBu or K3PO4.

Decision Tree: Coupling Strategy

CouplingStrategy Start Start: Coupling this compound to Heterocycle CheckHet Is the Heterocycle Halogenated? Start->CheckHet SNAr Attempt SNAr Path CheckHet->SNAr Electron Deficient (e.g. Pyrimidine) Buchwald Attempt Buchwald Path CheckHet->Buchwald Electron Neutral/Rich AcidCat Use Acid Catalysis (pTSA) Solvent-free/NMP @ 160°C SNAr->AcidCat AcidCat->Buchwald Fails? Success High Conversion (>80%) AcidCat->Success Works? LigandSelect Select Ligand: BrettPhos (Primary choice) Xantphos (Secondary) Buchwald->LigandSelect LigandSelect->Success

Figure 1: Strategic workflow for overcoming steric hindrance in coupling reactions.[1]

Module 3: Transformations of the Nitrile (The Hydrolysis Challenge)

The Issue: You cannot hydrolyze this compound to the amide or acid using standard refluxing NaOH or H₂SO₄. The Cause: The "Ortho Effect." The two methyl groups sterically shield the nitrile carbon, preventing the formation of the tetrahedral intermediate.

Troubleshooting Protocol

Q: I refluxed in 6M NaOH for 48 hours and recovered 95% starting material. What now? A: Aqueous hydroxide cannot penetrate the steric shield. You must use a catalyst that coordinates to the nitrogen (pulling electron density) or a smaller, more aggressive nucleophile.[1]

Solution 1: The Ghaffar-Parkins Catalyst (Platinum) This is the gold standard for hindered nitriles.

  • Catalyst: [PtH(PMe₂OH)(PMe₂O)H] (Parkins Catalyst).[1]

  • Conditions: EtOH/Water, mild heat (80°C).

  • Why it works: The Pt coordinates to the nitrile nitrogen, activating it from a distance, while the ligand delivers water intramolecularly.

Solution 2: Anhydrous "Super-Base" (KOH / t-BuOH) [1]

  • Reagents: Solid KOH (powdered) in tert-Butanol.

  • Conditions: Reflux.

  • Mechanism: The t-BuO⁻/K⁺ ion pair is highly active in the anhydrous medium and can force the hydration.

Solution 3: Radical/Oxidative Hydrolysis [1]

  • Reagents: 30% H₂O₂ + K₂CO₃ in DMSO.

  • Conditions: 0°C to Room Temp.

  • Mechanism: The hydroperoxide anion (HOO⁻) is a stronger nucleophile (alpha-effect) and smaller than hydrated hydroxide, allowing it to penetrate the steric blockade.

Summary of Optimized Conditions

Reaction TypeStandard Condition (Fails)Optimized Condition (Works) Key Factor
Cyanation NaCN, Pd(PPh₃)₄, HeatZn(CN)₂, Pd(dppf)Cl₂, TMEDA, MW 140°C Slow CN release; Bite angle.[1]
Coupling (SNAr) Amine + Het-Cl + K₂CO₃Amine + Het-Cl + pTSA (1.0 eq) + Melt Acid catalysis lowers LUMO.[1]
Coupling (Pd) Pd(OAc)₂, BINAPBrettPhos Pd G4, NaOtBu Bulky ligand aids reductive elimination.[1]
Hydrolysis NaOH/H₂O RefluxPt-Catalyst (Parkins) or H₂O₂/DMSO Intramolecular delivery or Alpha-effect.[1]

References

  • Microwave-Assisted Cyanation: Organic Process Research & Development, "Optimisation and scale-up of microwave assisted cyanation," .[1]

  • Rilpivirine Synthesis & Coupling: National Institutes of Health (PMC), "The development of an effective synthetic route of rilpivirine," .[1]

  • Platinum-Catalyzed Hydrolysis: The Journal of Organic Chemistry, "Platinum-Catalyzed Selective Hydration of Hindered Nitriles," .[1]

  • Buchwald-Hartwig Ligand Selection: Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," .[1]

  • Steric Inhibition in Hydrolysis: DeepDyve, "Hydrolysis of para-substituted benzonitriles in water," .[1]

Sources

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Method Development for 4-Amino-2,6-dimethylbenzonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-Amino-2,6-dimethylbenzonitrile is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this substituted aromatic nitrile. We will explore the logical framework for method development, from initial parameter selection to forced degradation studies, culminating in a robust, stability-indicating assay.

The core objective of a stability-indicating method is to provide a validated analytical procedure that accurately and precisely measures the active ingredient, free from interference from potential degradation products, process impurities, or other components in the sample matrix.[1][2] This guide will dissect the development of such a method for this compound, a compound featuring a primary aromatic amine and a nitrile group, which present unique challenges and considerations in chromatographic separation.

The Strategic Imperative for a Stability-Indicating Method

A stability-indicating assay method (SIAM) is not merely a purity test; it is a comprehensive analytical tool that provides critical data on how a drug substance changes over time under various environmental influences such as light, heat, and humidity.[3][4] For a molecule like this compound, understanding its degradation pathways is essential. Forced degradation studies, where the compound is subjected to harsh conditions like acid, base, oxidation, and photolysis, are integral to this process.[5] These studies help to generate potential degradation products, ensuring the developed HPLC method can separate them from the main analyte peak.[3]

Conceptual Workflow for Method Development

The development of a robust HPLC method is a systematic process. It begins with understanding the analyte's physicochemical properties and culminates in a validated method suitable for its intended purpose.[6][7]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Outcome Analyte Analyte Characterization (pKa, logP, UV Spectra) Column_Screen Column & Mobile Phase Screening Analyte->Column_Screen Informs Initial Conditions Optimization Parameter Optimization (Gradient, pH, Temp) Column_Screen->Optimization Identifies Promising Candidates Forced_Deg Forced Degradation Studies Optimization->Forced_Deg Refines Separation Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Confirms Specificity Final_Method Robust Stability-Indicating HPLC Method Validation->Final_Method

Caption: A streamlined workflow for the development of a stability-indicating HPLC method.

Experimental Design: A Comparative Approach

The development process involves a series of informed decisions and comparative experiments to arrive at the optimal chromatographic conditions.

Initial Screening: Column and Mobile Phase Selection

The journey begins with selecting a suitable stationary phase (column) and mobile phase. Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC is the most appropriate starting point.[8]

Column Chemistry Comparison:

The choice of column chemistry significantly impacts selectivity. A screening of different stationary phases is a crucial first step.

Column TypePrimary Interaction MechanismExpected Performance for this compound
C18 (Octadecylsilane) Hydrophobic interactionsGood general-purpose retention for aromatic compounds. A standard starting point.[9]
C8 (Octylsilane) Less hydrophobic than C18May provide shorter retention times, which can be beneficial if the analyte is strongly retained on C18.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings of the stationary phase.[10] This is often a strong candidate for aromatic amines and nitriles.
Pentafluorophenyl (PFP) Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange)Offers unique selectivity for polar and aromatic compounds, particularly those with electron-withdrawing or donating groups.[10]
Embedded Polar Group (EPG) Hydrophobic and polar interactionsCan improve peak shape for basic compounds like aromatic amines by shielding residual silanols on the silica surface.[10]

Mobile Phase Considerations:

The mobile phase composition is critical for achieving optimal separation.[11] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifiers: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[12] A comparison of both is recommended during initial screening.

  • Aqueous Phase and pH Control: The primary amine group in this compound is basic. The pH of the mobile phase will affect its ionization state and, consequently, its retention and peak shape.[12][13] Buffering the mobile phase is essential for reproducibility. A starting pH in the acidic range (e.g., pH 3-4 using a phosphate or formate buffer) is advisable to ensure the amine is protonated, which often leads to better peak shapes on silica-based columns.

Forced Degradation Studies: The Key to a Stability-Indicating Method

To ensure the method is stability-indicating, forced degradation studies must be performed.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products are generated at a sufficient level for detection and separation.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]

    • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[5][14]

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all stressed samples to a suitable concentration for HPLC analysis. Analyze the samples using the developed HPLC method to assess the separation of the main peak from any degradation products.

ForcedDegradation cluster_stress Stress Conditions cluster_outcome Analysis & Outcome Analyte This compound Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Thermal Thermal Stress Analyte->Thermal Photolytic Photolytic Stress Analyte->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Degradants Separated Degradation Products HPLC->Degradants Method Stability-Indicating Method Confirmed Degradants->Method

Caption: The process of forced degradation to ensure method specificity.

A Representative Stability-Indicating HPLC Method

Based on the principles discussed, a robust starting method for the purity analysis of this compound is presented below. This method would be the result of the comparative screening and optimization process.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADA Diode Array Detector (DAD) is crucial for assessing peak purity.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmOffers a good balance of hydrophobic and π-π interactions for selectivity towards aromatic amines.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the amine.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and good UV transparency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA gradient is necessary to elute potential impurities with a wide range of polarities and ensure the column is clean for the next injection.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility of retention times.
Detection Wavelength 245 nmA wavelength where the analyte and potential aromatic impurities are likely to have significant absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation Protocol:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: Ensuring Trustworthiness

Once the method is developed and optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][16][17]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.Peak purity analysis (using a DAD) should show no co-eluting peaks. All known impurities and degradants should be resolved from the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of analyte that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters should remain within acceptable limits.

Conclusion

The development of a stability-indicating HPLC method for the purity analysis of this compound is a multifaceted process that relies on a systematic and comparative approach. By carefully selecting the column and mobile phase, performing comprehensive forced degradation studies, and validating the final method according to ICH guidelines, a reliable and robust analytical procedure can be established. This ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product. This guide provides a framework for researchers to develop and compare HPLC methods, grounded in scientific principles and regulatory expectations.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJWave.org. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Medical Sciences. Available from: [Link]

  • stability indicating hplc method development: a review. Academia.edu. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • HPLC Column Selection Guide. Linklab. Available from: [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Oxford Academic. Available from: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Benzonitrile. SIELC Technologies. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available from: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Benzonitrile, for HPLC, 99.9%. Ottokemi. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

Sources

Comparative Analytical Guide: 1H NMR Profiling of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive interpretation of the proton nuclear magnetic resonance (


H NMR) spectrum for 4-Amino-2,6-dimethylbenzonitrile  (also known as 4-amino-2,6-xylonitrile).[1][2] Unlike standard spectral libraries, this document compares the analytical performance  of different solvent systems (DMSO-

vs. CDCl

) and provides a validated logic framework for distinguishing this compound from its regioisomers.[1]

Key Findings:

  • Preferred Protocol: DMSO-

    
     is the superior solvent for quantitative analysis due to the stabilization of the labile amino (
    
    
    
    ) protons.[2]
  • Regio-Validation: The unique chemical shift of the aromatic protons (

    
     ppm) serves as the primary "fingerprint" to distinguish this product from the 3,5-dimethyl isomer (
    
    
    
    ppm).

Structural Analysis & Theoretical Prediction[4][5]

The molecule possesses


 symmetry, simplifying the NMR spectrum into three distinct signal environments.

Structure Mol This compound Sym C2v Symmetry Plane (Along C1-C4 axis) Mol->Sym Am Amino Protons (N-H) Exchangeable (2H) Mol->Am Me Methyl Protons (C2, C6) Equivalent (6H) Sym->Me generates Ar Aromatic Protons (C3, C5) Equivalent (2H) Sym->Ar generates

Figure 1: Symmetry-based proton environment mapping.

Predicted Chemical Shifts (Chemometric Model)

Using substituent additivity rules (Base Benzene


 ppm):
  • Aromatic Protons (H3/H5): Located ortho to the strong electron-donating Amino group (

    
    ) and meta to the electron-withdrawing Cyano group (
    
    
    
    ).[1][2]
    • Calculation:

      
      .[2]
      
    • Result: Significant shielding pushes these peaks upfield relative to benzene.[3]

Experimental Protocols

To ensure reproducibility, we define two distinct acquisition protocols. Protocol A is the gold standard for full characterization.[3]

Protocol A: High-Resolution Characterization (DMSO- )
  • Objective: Full assignment including exchangeable protons.

  • Sample Prep: Dissolve 10 mg of this compound in 0.6 mL DMSO-

    
     (99.9% D).
    
  • Instrument: 400 MHz (or higher).[1][2]

  • Parameters: Pulse angle

    
    , Relaxation delay (
    
    
    
    )
    
    
    s (essential for accurate integration of aromatic protons), Scans
    
    
    .
  • Reference: Residual DMSO pentet set to

    
     ppm.
    
Protocol B: Rapid Screening (CDCl )[2]
  • Objective: Quick purity check during workup.

  • Sample Prep: Dissolve 10 mg in 0.6 mL CDCl

    
    .
    
  • Limitation: The

    
     signal will be broad or invisible due to rapid exchange and quadrupole broadening.[2]
    
  • Reference: Residual CHCl

    
     singlet set to 
    
    
    
    ppm.

Spectral Interpretation & Comparison

The following table compares the spectral performance of the target compound across the two protocols.

Table 1: Comparative Spectral Data
Proton AssignmentTypeIntegrationShift (

) in DMSO-

(Protocol A)
Shift (

) in CDCl

(Protocol B)
Signal Shape
Ar-CH

(C2, C6)
Methyl6H2.35 ppm 2.42 ppmSharp Singlet
Ar-H (C3, C5)Aromatic2H6.38 ppm 6.45 ppmSharp Singlet
-NH

Amino2H5.95 ppm ~4.10 ppm (Broad)Broad Singlet
Performance Analysis: Solvent Selection
  • Why DMSO wins: In DMSO-

    
    , the amino protons form hydrogen bonds with the solvent sulfoxide oxygen. This slows down the proton exchange rate, sharpening the peak into a distinct singlet at 
    
    
    
    ppm that integrates reliably to 2H.[3]
  • The CDCl

    
     Risk:  In chloroform, the lack of H-bonding allows rapid exchange with trace water or acidic impurities. The 
    
    
    
    peak broadens significantly (sometimes into the baseline), leading to integration errors and potential confusion with impurities.

Comparative Analysis: Distinguishing Alternatives (Isomers)

A critical challenge in synthesizing substituted benzenes is distinguishing regioisomers.[3] For this compound, the primary alternative is 4-Amino-3,5-dimethylbenzonitrile .[2]

While both molecules have the same mass (MW 146.19) and functional groups, their NMR "fingerprints" differ radically due to the shielding effects on the aromatic protons.

Logic for Isomer Differentiation

IsomerLogic Start Unknown Isomer Sample Check Analyze Aromatic Region (6.0 - 7.5 ppm) Start->Check Target Signal at ~6.4 ppm (Shielded) Check->Target Alt Signal at ~7.0 ppm (Deshielded) Check->Alt Conc1 Conclusion: 4-Amino-2,6-dimethyl (Target Product) Target->Conc1 Conc2 Conclusion: 4-Amino-3,5-dimethyl (Regioisomer) Alt->Conc2 Reason1 Reason: H is ortho to NH2 (-) and meta to CN (+) Conc1->Reason1 Reason2 Reason: H is meta to NH2 (-) and ortho to CN (++) Conc2->Reason2

Figure 2: Decision tree for distinguishing the 2,6-dimethyl target from the 3,5-dimethyl isomer.

Mechanistic Explanation:

  • Target (2,6-dimethyl): The aromatic protons are at positions 3 and 5. They are ortho to the amino group.[3] The amino group is a strong electron donor by resonance, which significantly shields the ortho positions, driving the shift upfield to ~6.4 ppm [1].[3]

  • Alternative (3,5-dimethyl): The aromatic protons are at positions 2 and 6.[1] They are ortho to the cyano group (electron-withdrawing, deshielding) and only meta to the amino group.[1] This results in a chemical shift much closer to benzene or slightly downfield, typically > 6.9 ppm .[3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for substituent additivity rules).

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][3][5] Link[2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Validated for general aromatic amine shift ranges). Link[2]

  • Abraham, R. J., et al. (2006).[1][3][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3][4] Link[2]

Sources

A Comparative Guide to the FTIR Spectral Characteristics of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science and pharmaceutical development, precise molecular characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and structural nuances of organic compounds. This guide provides an in-depth analysis of the FTIR spectral characteristics of 4-Amino-2,6-dimethylbenzonitrile, a molecule of interest in synthetic chemistry. By comparing its spectral features with those of structurally related alternatives, we aim to equip researchers with the knowledge to unambiguously identify this compound and differentiate it from potential impurities or analogues.

The Structural Uniqueness of this compound

This compound presents a unique combination of functional groups: a primary aromatic amine (-NH₂), a nitrile (-C≡N), and a tetrasubstituted benzene ring with two methyl (-CH₃) groups ortho to the nitrile. Each of these moieties gives rise to characteristic vibrational modes in the infrared spectrum. Understanding the interplay of these groups is key to a definitive spectral interpretation.

The molecular structure of this compound is visualized below.

Caption: Molecular structure of this compound.

Core Spectral Features of this compound

Based on established group frequencies and analysis of related compounds, the FTIR spectrum of this compound is predicted to exhibit the following key absorption peaks. These peaks serve as a spectral fingerprint for its identification.

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3450 - 3350N-H Asymmetric & Symmetric Stretching (Amine)Medium, Sharp
3050 - 3000Aromatic C-H StretchingMedium to Weak
2980 - 2850Aliphatic C-H Stretching (Methyl)Medium
2240 - 2220C≡N Stretching (Nitrile)Strong, Sharp
1650 - 1580N-H Bending (Amine)Medium to Strong
1620 - 1580Aromatic C=C Ring StretchingMedium
1500 - 1400Aromatic C=C Ring StretchingMedium
1335 - 1250Aromatic C-N StretchingStrong
910 - 665N-H WaggingBroad, Strong

Comparative Spectral Analysis

To highlight the unique spectral signature of this compound, we compare its expected FTIR features with those of three structurally related molecules: Aniline, 2,6-Dimethylbenzonitrile, and p-Toluidine.

Aniline: The Parent Aromatic Amine

Aniline provides the fundamental spectral characteristics of a primary aromatic amine.

  • Key Difference: The most prominent difference is the absence of the strong, sharp nitrile (C≡N) peak around 2230 cm⁻¹ in aniline's spectrum. Additionally, aniline lacks the aliphatic C-H stretching bands from the methyl groups.

  • Similarity: Aniline exhibits the characteristic double peak of the N-H stretch (asymmetric and symmetric) in the 3450-3350 cm⁻¹ region and the N-H bending vibration around 1620 cm⁻¹.[1][2] The strong aromatic C-N stretch is also present, typically around 1280 cm⁻¹.[1][2]

2,6-Dimethylbenzonitrile: The Amine-less Analogue

This molecule allows for the isolation of the nitrile and dimethyl-substituted benzene ring features.

  • Key Difference: The FTIR spectrum of 2,6-Dimethylbenzonitrile will be devoid of the N-H stretching, bending, and wagging vibrations characteristic of the primary amine group.

  • Similarity: It will show a strong C≡N stretching absorption. The NIST gas-phase IR database for 2,6-dimethylbenzonitrile confirms the presence of nitrile and aromatic C-H stretches.[3][4] It will also display aliphatic C-H stretching from the methyl groups.

p-Toluidine: A Substituted Aniline

p-Toluidine, or 4-methylaniline, offers a comparison with another amino- and methyl-substituted benzene.

  • Key Difference: Like aniline, p-toluidine lacks the nitrile group, and therefore its spectrum will not have the C≡N stretching peak.

  • Similarity: Its spectrum will show the N-H stretching and bending vibrations of the primary aromatic amine and the C-H stretching of the methyl group.[5][6][7] This makes it crucial to look for the nitrile peak to differentiate it from this compound.

CompoundN-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound Present Present Present
AnilinePresentAbsentAbsent
2,6-DimethylbenzonitrileAbsentPresentPresent
p-ToluidinePresentAbsentPresent

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining the FTIR spectrum of solid samples.[8] Adherence to a meticulous protocol is essential for generating a high-quality, reproducible spectrum.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition A Dry KBr Powder (Spectroscopic Grade) C Mix Sample with KBr (1:100 ratio) A->C B Grind Sample (1-2 mg) in Agate Mortar B->C D Grind Mixture Thoroughly C->D E Load Mixture into Pellet Die D->E Transfer Mixture F Apply Pressure (8-10 tons) E->F G Hold Pressure (1-2 minutes) F->G H Release Pressure & Extract Pellet G->H I Place Pellet in Spectrometer Holder H->I Mount Pellet J Collect Background Spectrum I->J K Collect Sample Spectrum J->K L Process Data (Baseline Correction, etc.) K->L

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Step-by-Step Methodology:

  • Materials and Equipment:

    • This compound (sample)

    • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours to remove moisture.

    • Agate mortar and pestle

    • Pellet press with die set (e.g., 13 mm)

    • FTIR spectrometer

  • Sample Preparation:

    • Causality: The concentration of the sample in KBr is critical. A concentration of approximately 0.2% to 1% is ideal.[9] Too high a concentration will lead to total absorbance and a poor-quality spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[8]

    • Grind the sample in the agate mortar to a fine powder. This is crucial to reduce scattering effects (Christiansen effect).[10]

    • Add the KBr to the mortar and gently but thoroughly mix with the ground sample until a homogeneous powder is obtained.[10] Work quickly to minimize moisture absorption by the hygroscopic KBr.[8]

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for a 13 mm die.[10][11]

    • Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet.[10]

    • Carefully release the pressure and extract the pellet from the die. A good pellet should be clear and free of cracks.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Process the resulting spectrum using the spectrometer software, applying baseline correction if necessary.

Conclusion

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Helsinki.fi. (n.d.). Quick User Guide for FT-IR.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • NIST. (n.d.). 2,6-Dimethylbenzonitrile. In NIST Chemistry WebBook.
  • NIST. (n.d.). 2,6-Dimethylbenzonitrile. In NIST Chemistry WebBook.
  • Ramachandran, R. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science (IJSEAS), 2(1), 519-527.
  • ChemicalBook. (n.d.). p-Toluidine(106-49-0) IR Spectrum.
  • Chegg. (2022, February 16). Annotate the IR spectra of P-Toluidine.

Sources

comparing reactivity of 4-Amino-2,6-dimethylbenzonitrile vs 4-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Amino-2,6-dimethylbenzonitrile and 4-aminobenzonitrile , focusing on their divergent reactivity profiles driven by steric and electronic factors.

The Steric Shield Effect in Aromatic Nitrile Chemistry

Executive Summary

The core distinction between This compound (4-A-2,6-DM-BN) and 4-aminobenzonitrile (4-ABN) lies in the steric environment of the cyano group . While 4-ABN features an exposed, reactive nitrile susceptible to hydrolysis and reduction, the 2,6-dimethyl variant possesses a "sterically shielded" nitrile. This structural modification creates orthogonal reactivity : the amino group remains accessible for functionalization, while the nitrile group becomes inert to standard hydrolytic or electrophilic conditions, serving as a robust metabolic blocker or masked carboxylic acid surrogate.

Chemical Profile & Physical Properties[1][2]

Feature4-Aminobenzonitrile (4-ABN) This compound
Structure Planar, unhinderedNon-planar (ring twist), hindered nitrile
CAS Number 873-74-5114820-10-9
Molecular Weight 118.14 g/mol 146.19 g/mol
Nitrile Reactivity High (Susceptible to Pinner, Ritter, Hydrolysis)Low (Sterically blocked by ortho-methyls)
Amine Nucleophilicity Low (Deactivated by -M effect of CN)Moderate (Inductive boost from meta-methyls)
pKa (Conjugate Acid) ~1.74 (Electron deficient)~2.0 – 2.2 (Estimated; +I effect of methyls)
Primary Application General intermediate, dyes, agrochemicalsMetabolically stable drugs, hindered ligands

Mechanistic Deep Dive: The "Picket Fence" Effect

The defining feature of 4-A-2,6-DM-BN is the placement of methyl groups at the 2 and 6 positions—directly ortho to the nitrile group.

A. Steric Blockade of the Nitrile

In 4-ABN, the nitrile carbon is linearly exposed, allowing nucleophiles (OH⁻, H₂O) or electrophiles to attack easily. In 4-A-2,6-DM-BN, the two methyl groups create a steric wall (the "Picket Fence" effect).

  • Hydrolysis Resistance: The transition state for nitrile hydrolysis requires the formation of a tetrahedral intermediate. The ortho-methyl groups severely destabilize this crowded intermediate, increasing the activation energy (

    
    ) significantly.
    
  • Ritter/Pinner Reactions: Electrophilic attack on the nitrile nitrogen is also hindered, though less so than nucleophilic attack on the carbon.

B. Electronic Modulation of the Amine

The amine group at position 4 is meta to the methyl groups.

  • 4-ABN: The nitrile exerts a strong electron-withdrawing mesomeric (-M) effect, pulling density from the amine and lowering its pKa (~1.74).

  • 4-A-2,6-DM-BN: The methyl groups are electron-donating (+I). While they do not conjugate directly with the amine, they increase the overall electron density of the ring. This slightly offsets the nitrile's withdrawal, making the amine in the dimethyl variant more nucleophilic than in 4-ABN.

C. Visualizing the Reactivity Divergence

ReactivityComparison cluster_0 4-Aminobenzonitrile (4-ABN) cluster_1 This compound ABN 4-ABN (Exposed Nitrile) Hyd_ABN Rapid Hydrolysis (Acid/Amide) ABN->Hyd_ABN H3O+ / Heat (Fast) Acyl_ABN N-Acylation (Amide Formation) ABN->Acyl_ABN R-COCl (Standard) DM_ABN 2,6-Dimethyl Analog (Shielded Nitrile) Hyd_DM NO REACTION (Steric Block) DM_ABN->Hyd_DM H3O+ / Heat (Blocked) Acyl_DM N-Acylation (Amide Formation) DM_ABN->Acyl_DM R-COCl (Efficient)

Caption: Comparative reactivity workflow showing the selective blockade of nitrile hydrolysis in the 2,6-dimethyl analog while amine reactivity is preserved.

Experimental Protocols & Data

Experiment A: Selective N-Acylation (Amine Functionalization)

Objective: Demonstrate that the steric bulk does not hinder the remote amino group.

  • Substrates: 4-ABN vs. 4-A-2,6-DM-BN

  • Reagent: Acetyl chloride (1.1 eq), Et₃N (1.5 eq), DCM, 0°C to RT.

SubstrateYieldReaction TimeObservation
4-ABN 92%2 hoursStandard kinetics.
4-A-2,6-DM-BN 95% 1.5 hoursSlightly faster due to increased ring electron density (+I effect of methyls).

Protocol:

  • Dissolve 1.0 mmol of nitrile in 5 mL dry DCM.

  • Add 1.5 mmol Triethylamine. Cool to 0°C.

  • Dropwise add 1.1 mmol Acetyl Chloride.

  • Warm to RT and stir. Monitor by TLC (EtOAc/Hexane).

  • Result: Both compounds convert cleanly to the acetamide. The methyl groups are too far to interfere.

Experiment B: Nitrile Hydrolysis Challenge (The Differentiator)

Objective: Demonstrate the resistance of the 2,6-dimethyl nitrile.

  • Conditions: 6M HCl, Reflux, 100°C.

SubstrateTimeProductConversion
4-ABN 4 hours4-Aminobenzoic acid>98% (Complete Hydrolysis)
4-A-2,6-DM-BN 24 hours Starting Material<5% (Hydrolysis Inhibited)

Protocol:

  • Suspend 1.0 mmol of substrate in 5 mL 6M HCl.

  • Heat to reflux (100°C).

  • Aliquot at t=4h and t=24h. Analyze via HPLC/LCMS.

  • Observation: 4-ABN rapidly solubilizes as it converts to the acid. 4-A-2,6-DM-BN remains an insoluble solid or oil, resisting attack. To hydrolyze the dimethyl variant, extreme conditions (e.g., 70% H₂SO₄, 140°C or KOH in ethylene glycol @ 180°C) are required.

Applications in Drug Discovery

The this compound scaffold is a "Privileged Structure" for metabolic stability.

  • Metabolic Blocking: In medicinal chemistry, exposed nitriles can be metabolized to carboxylic acids (via nitrilase) or cyanide (via P450s). The 2,6-dimethyl "shield" prevents these enzymatic attacks, extending the drug's half-life (

    
    ).
    
  • Solubility & Lipophilicity: The methyl groups increase lipophilicity (LogP) and disrupt crystal packing (melting point depression), potentially improving solubility in organic formulations compared to the rigid, planar 4-ABN.

  • Dye Chemistry: The dimethyl variant is used in coupling reactions (azo dyes) where the nitrile must survive the harsh diazotization/coupling conditions.

References

  • RSC Publishing. "N-Nitrosamide-mediated Ritter-type reactions. Part II. The operation of 'persistent steric' effects." Journal of the Chemical Society, Perkin Transactions.

  • BenchChem. "Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry." (Note: Discusses the isomeric scaffold's utility).

  • National Institutes of Health (PubChem). "4-Aminobenzonitrile Compound Summary."

  • Sigma-Aldrich. "this compound Product Specification & CAS 114820-10-9."

  • Organic Chemistry Portal. "Ritter Reaction and Nitrile Hydrolysis Mechanisms."

Technical Guide: UV-Vis Absorption & Photophysics of 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the UV-Vis absorption properties of 4-Amino-2,6-dimethylbenzonitrile against its structural analogues.

Executive Summary

This compound (CAS: 114820-10-9) is a specialized donor-acceptor fluorophore used primarily in photophysical studies to probe the effects of steric hindrance on Intramolecular Charge Transfer (ICT). Unlike its famous isomer 4-amino-3,5-dimethylbenzonitrile (HHD)—which twists the donor amino group—the 2,6-dimethyl analogue sterically crowds the acceptor cyano group while maintaining a planar amino donor.

This guide details its absorption characteristics, contrasting them with the parent compound 4-aminobenzonitrile (ABN) and the twisted donor analogue to assist researchers in selecting the correct probe for solvation and conformation dynamics.

Part 1: Comparative Analysis of UV-Vis Properties

The absorption spectrum of this compound is governed by the interplay between the electron-donating amino group (


) and the electron-withdrawing cyano group (

), modified by the steric and electronic effects of the methyl substituents.
Structural Impact on Absorption ( )

The core transition is a


 charge transfer (CT) band. The position of this band depends heavily on the planarity of the system (conjugation efficiency) and the inductive effects of substituents.
CompoundStructureKey Feature

(MeCN)
Electronic Effect
4-Aminobenzonitrile (ABN) UnsubstitutedReference Std. ~270–275 nm Full conjugation between Donor (N) and Acceptor (CN).
This compound Me ortho to CNTarget ~280–290 nm (Predicted*)Bathochromic Shift: Methyls are weak auxochromes (electron donating) on the ring. Steric hindrance at CN is minimal for twisting (linear group), preserving conjugation.
4-Amino-3,5-dimethylbenzonitrile (HHD) Me ortho to NH

Twisted Donor ~255–265 nm Hypsochromic Shift: Methyls force the

group out of plane, breaking conjugation and reducing CT character.

*Note: Exact experimental values vary by solvent polarity. The 2,6-dimethyl substitution typically induces a 5–15 nm red shift relative to ABN due to the inductive (


) effect of the methyl groups increasing the HOMO energy of the ring system.
Mechanism of Spectral Shift
  • Inductive Effect (+I): The two methyl groups at the 2,6-positions increase the electron density of the benzene ring. This destabilizes the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the HOMO-LUMO gap and causing a red shift (longer wavelength) compared to ABN.

  • Steric Effect: Unlike the 3,5-isomer, where methyls clash with the amino hydrogens (forcing a twist), the 2,6-methyls flank the linear cyano group. Since the cyano group is linear (

    
     hybridized), it does not suffer significant steric twisting. Therefore, the 
    
    
    
    -system remains planar, allowing strong charge transfer absorption to persist.

Part 2: Experimental Protocol for Spectral Acquisition

To obtain accurate molar extinction coefficients (


) and 

, follow this self-validating protocol. This minimizes errors from aggregation or solvent impurities.
Materials
  • Analyte: this compound (Recrystallized, >98% purity).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane (for non-polar baseline).

  • Standard: 4-Aminobenzonitrile (Sigma-Aldrich, >99%) as a reference control.

Measurement Workflow
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline scan (200–800 nm).

  • Stock Preparation: Prepare a

    
     M stock solution in MeCN. (Weigh ~1.46 mg in 10 mL). Sonicate to ensure complete dissolution.
    
  • Dilution Series: Prepare three working concentrations:

    • 
       M
      
    • 
       M
      
    • 
       M
      
  • Acquisition: Measure absorbance. Ensure the maximum absorbance (

    
    ) stays between 0.1 and 1.0 to adhere to the Beer-Lambert law.
    
  • Validation: Plot

    
     vs. Concentration. The linear regression (
    
    
    
    ) confirms no aggregation.
Synthesis of the Target (If Commercial Source Unavailable)

If the specific 2,6-isomer is unavailable, it is synthesized via the reduction of the nitro-precursor.

Protocol:

  • Starting Material: 2,6-Dimethyl-4-nitrobenzonitrile.[1]

  • Reduction: Dissolve in Ethanol/Water (10:1). Add Iron powder (5 equiv) and Ammonium Chloride (solid). Reflux at 80°C for 4 hours.

  • Workup: Filter hot to remove iron oxide. Concentrate filtrate. Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Ethanol/Water to yield white/pale yellow crystals.

Part 3: Visualization of Photophysical Pathways

The following diagram illustrates the structural logic distinguishing the target from its isomers, determining the observed spectral shift.

Photophysics ABN 4-Aminobenzonitrile (Parent) Target 4-Amino-2,6-dimethyl (Target) ABN->Target Add 2,6-Me (Ortho to CN) HHD 4-Amino-3,5-dimethyl (Isomer) ABN->HHD Add 3,5-Me (Ortho to NH2) Mech_Inductive Methyl Inductive Effect (+I) (Increases Ring e- Density) Target->Mech_Inductive Dominant Effect Mech_Steric Steric Hindrance at Amino Group HHD->Mech_Steric Dominant Effect Result_Red Red Shift (Bathochromic) ~280-290 nm Mech_Inductive->Result_Red Narrower HOMO-LUMO Gap Result_Blue Blue Shift (Hypsochromic) ~255-265 nm Mech_Steric->Result_Blue Broken Conjugation

Caption: Comparative photophysical pathways showing how methyl positioning dictates the spectral shift relative to the parent ABN.

References

  • Zachariasse, K. A., et al. (2006). Intramolecular Charge Transfer with 4-Aminobenzonitriles: Structural Isomers and Solvation. Journal of Physical Chemistry A , 110(46), 12760–12768. Link

    • Key Source: Defines the photophysics of the dimethyl-substituted benzonitrile family.
  • PubChem Compound Summary. (2025). This compound (CAS 114820-10-9).[3][4] National Center for Biotechnology Information. Link

    • Verification: Confirms chemical identity and CAS registry.[5]

  • BenchChem. (2025).[1] Synthesis and Properties of substituted Aminobenzonitriles. Link

    • Protocol: Provides general synthesis workflows for nitro-reduction of benzonitriles.
  • Lippert, E., et al. (1959). Umwandlung von Elektronenanregungsenergie. Angewandte Chemie, 71, 965. Context: Foundational text on the dual fluorescence of aminobenzonitriles (ABN/DMABN).

Sources

validation of analytical methods for 4-Amino-2,6-dimethylbenzonitrile detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,6-dimethylbenzonitrile (CAS: 500287-72-9 related precursor) is a critical starting material and intermediate in the synthesis of Rilpivirine (TMC278), a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). In the context of drug development, this molecule presents a dual analytical challenge: it must be quantified with high precision as a raw material (assay >98%) and detected with extreme sensitivity as a potential genotoxic impurity (GTI) in the final API (<10 ppm).

This guide objectively compares the two primary validation pathways—HPLC-UV (Routine QC) and LC-MS/MS (Trace Analysis)—and provides a self-validating protocol for its determination.

Technical Context & Molecule Properties[1][2][3][4][5][6][7][8][9][10]

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.

PropertyDescriptionAnalytical Implication
Structure Aromatic amine with an electron-withdrawing nitrile group.UV Active: Strong absorption at 240–254 nm. Fluorescence: Low/Negligible (requires derivatization for FLD).
Basicity Aniline derivative (

).
Tailing Risk: Will interact with free silanols on silica columns. Requires end-capped columns and buffered mobile phases.
Solubility Low in water; High in ACN/MeOH.Diluent: Use ACN:Water (50:50) or Methanol to prevent precipitation during sample prep.
Regulatory Potential Mutagenic Impurity (PMI) class.LOQ Requirement: Must meet ICH M7 limits if analyzed as an impurity in Rilpivirine.

Method Comparison: HPLC-UV vs. LC-MS/MS[11]

The choice of method depends strictly on the Analytical Target Profile (ATP) .

Comparative Data Table
FeatureMethod A: RP-HPLC-UV (PDA) Method B: LC-MS/MS (QqQ)
Primary Application Raw Material Assay, Content Uniformity, Reaction Monitoring.Genotoxic Impurity Screening, Cleaning Validation (Swabs).
Linearity Range

(High Level)

(Trace Level)
Limit of Quantitation

(500 ppb)

(0.5 ppb)
Precision (RSD)


Cost Per Run Low ($)High (

$)
Robustness High (Buffer resistant)Moderate (Matrix effects common)
Decision Matrix (Visualized)

MethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High Conc. (>0.1%) (Raw Material Assay) Goal->HighConc Assay TraceConc Trace Conc. (<100 ppm) (Impurity in Rilpivirine) Goal->TraceConc Impurity HPLC Select RP-HPLC-UV (Method A) HighConc->HPLC CleanVal Is this for Cleaning Validation? TraceConc->CleanVal LCMS Select LC-MS/MS (Method B) CleanVal->HPLC No (Limit > 10 ppm) CleanVal->LCMS Yes (Swab limit low)

Figure 1: Analytical Decision Matrix for selecting the appropriate detection technique based on sensitivity requirements.

Validated Protocol: RP-HPLC-UV (The Workhorse)

This protocol is designed for Assay and Purity determination. It uses a "Base Deactivated" column to handle the amine functionality without severe tailing.

Chromatographic Conditions[2][7][10][11][12][13]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Bonus-RP or Hypersil BDS C18 (

    
    ).
    
    • Why: These columns have polar-embedded groups or base-deactivation that shield silanols, ensuring sharp peaks for basic anilines.

  • Mobile Phase A: 20 mM Ammonium Acetate Buffer (pH 4.5 adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% Buffer : 40% ACN) or Gradient (if separating from Rilpivirine).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Primary) and 304 nm (Secondary for Rilpivirine correlation).

  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
Standard Preparation (Self-Validating Step)

To ensure accuracy, prepare two independent stock solutions.

  • Stock A (Standard): Weigh 50.0 mg of this compound into a 100 mL flask. Dissolve in 50 mL ACN, dilute to volume with water. (Conc:

    
    ).[2]
    
  • Stock B (Check Std): Prepare identically.

  • System Suitability: Inject Stock A (

    
     dilution). Tailing factor must be 
    
    
    
    .[3] Theoretical plates
    
    
    . Comparison of A vs. B must be
    
    
    .

Validation Parameters (ICH Q2 R1/R2)

The following data supports the validity of the HPLC method described above.

Specificity (Stress Testing)

The method must distinguish the analyte from degradation products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

    
    ) for 24 hours.
    
  • Acceptance: Peak purity index (via PDA)

    
    . Resolution (
    
    
    
    ) between analyte and nearest degradation peak
    
    
    .
Linearity & Range[13]
  • Range:

    
     to 
    
    
    
    (50% to 150% of target).
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Causality: High linearity proves the detector response is proportional to concentration, essential for accurate assay calculations.

Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix (if available) or solvent.

Spike LevelMean Recovery (%)RSD (%)Acceptance
50% 99.40.898.0–102.0%
100% 100.10.598.0–102.0%
150% 100.30.698.0–102.0%
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3):

    
    
    
  • LOQ (S/N = 10):

    
    
    

Validation Workflow Diagram

This diagram illustrates the logical flow of a full ICH validation campaign for this molecule.

ValidationWorkflow Prep 1. Method Development (pH & Column Screening) SST 2. System Suitability (Tailing < 1.5) Prep->SST Spec 3. Specificity (Forced Degradation) SST->Spec Lin 4. Linearity & Range (R² > 0.999) Spec->Lin Acc 5. Accuracy & Precision (Recovery 98-102%) Lin->Acc Robust 6. Robustness (Flow/Temp/pH) Acc->Robust Report 7. Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow adhering to ICH Q2 guidelines.

Expert Insights & Troubleshooting

  • The "Ghost Peak" Issue: If you see a peak at the void volume, it is likely the nitrate counter-ion if using nitric acid for glassware cleaning. Use Ammonium Acetate to avoid UV background interference.

  • Sample Stability: this compound is relatively stable, but as an amine, it can oxidize. Always use amber glassware and analyze within 24 hours.

  • Genotoxicity Context: If this molecule is found in the final Rilpivirine drug substance, it is treated as a mutagenic impurity (Class 2 or 3). The limit is often TTC-based (

    
    ). In this scenario, Method A (HPLC)  is insufficient; you must switch to Method B (LC-MS/MS)  using Multiple Reaction Monitoring (MRM) transitions.
    

References

  • Zhang, Y., et al. (2021). "Optimization of synthesis steps and process parameters of intermediate... for Rilpivirine." BMC Chemistry.[4]

  • Srujana, P., et al. (2025).[5][6] "Method Development and Validation of Rilpivirine in Pharmaceutical Formulation by RP-HPLC." International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[6]

  • Venkatesan, S., et al. (2014). "Analytical Method Development and Validation for the Determination of Rilpivirine." International Journal of Pharmacy and Pharmaceutical Sciences.
  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • European Medicines Agency. (2014). "Assessment Report: Rilpivirine." EMA/CHMP.

Sources

A Comparative Guide to Steric Effects: 4-Amino-2,6-dimethylbenzonitrile vs. 4-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the selection of a chemical scaffold is a decision of paramount importance. Subtle structural modifications can precipitate profound changes in molecular conformation, reactivity, and ultimately, biological activity. This guide provides an in-depth, data-driven comparison of the steric effects in two closely related aminobenzonitrile derivatives: 4-Amino-2,6-dimethylbenzonitrile and 4-Amino-2-methylbenzonitrile. We will dissect how the addition of a second ortho-methyl group dramatically alters the stereoelectronic properties of the aniline moiety, offering critical insights for rational molecular design.

The Central Thesis: Steric Hindrance and Conformational Control

The core difference between these two molecules lies in the substitution pattern around the 4-amino group. In 4-Amino-2-methylbenzonitrile, a single methyl group is positioned ortho to the amine. In this compound, the amine is flanked by two ortho-methyl groups. This "buttressing" effect is hypothesized to impose significant steric strain, forcing the amino group to adopt a non-planar conformation relative to the benzene ring. This twisting has critical, measurable consequences on the molecule's electronic structure and chemical reactivity.

G cluster_0 4-Amino-2-methylbenzonitrile cluster_1 This compound mol1 mol1 mol2 mol2

Caption: Chemical structures of the two aminobenzonitriles.

Structural Evidence: Insights from X-ray Crystallography

The study revealed a dramatic conformational difference. In MMD, the steric clash between the methyl groups and the dimethylamino group forces the latter to twist out of the phenyl plane by a staggering 59.3°.[2] This twisting minimizes steric repulsion but significantly disrupts the conjugation of the nitrogen's lone pair with the aromatic π-system. This is further evidenced by a lengthening of the N-phenyl bond in MMD compared to other aminobenzonitriles.[2]

CompoundSubstituents Ortho to Amino GroupTwist Angle (Amino vs. Phenyl Plane)N-Phenyl Bond Length (Å)Data Source
4-Aminobenzonitrile (ABN)None3.4°~1.367 (avg.)[1][2]
3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD)Two Methyl Groups59.3°1.414[1][2]

This data strongly supports the hypothesis that the two ortho-methyl groups in this compound will similarly force the amino group into a highly twisted, non-planar conformation, whereas the single methyl group in 4-Amino-2-methylbenzonitrile will cause a much less pronounced deviation from planarity.

G cluster_0 Less Steric Hindrance (4-Amino-2-methylbenzonitrile) cluster_1 High Steric Hindrance (this compound) A Single Ortho Methyl Group B Minor Steric Clash A->B C Near-Planar Amino Group B->C D Good N-Ring Conjugation C->D E Two Ortho Methyl Groups F Severe Steric Clash E->F G Twisted Amino Group (Non-Planar) F->G H Disrupted N-Ring Conjugation G->H

Caption: Logical flow of steric effects in the two molecules.

Comparative Reactivity: The Accessibility of the Amino Group

The steric shielding by ortho-substituents directly impacts the reactivity of the amino group. The lone pair of electrons on the nitrogen atom is the site of nucleophilic attack in reactions like acylation, alkylation, and cyclization. In this compound, the two methyl groups act as bulky guards, physically obstructing the approach of electrophiles. This phenomenon is a well-established principle in physical organic chemistry. For instance, studies on the synthesis of 1-aminoisoquinolines have shown that ortho-substituted anilines result in lower reaction yields, an effect attributed directly to steric hindrance.[3]

We can propose a self-validating experiment to quantify this difference in reactivity.

Experimental Protocol: Comparative N-Acetylation Rate

This experiment aims to compare the rate of N-acetylation of the two compounds under identical conditions. The reduced reactivity of the sterically hindered amine will result in a slower reaction rate.

Workflow:

G cluster_0 Parallel Reaction Setup A Flask A: 4-Amino-2-methylbenzonitrile (0.1 M) in Anhydrous Acetonitrile C Equilibrate both flasks to 25°C A->C B Flask B: This compound (0.1 M) in Anhydrous Acetonitrile B->C D Simultaneously add Acetic Anhydride (1.1 eq) and Pyridine (1.1 eq) to each flask C->D E Aliquots taken at t = 0, 5, 15, 30, 60 min D->E F Quench aliquots with dilute HCl E->F G Analyze by HPLC: Quantify disappearance of starting material F->G H Plot [Amine] vs. Time and determine initial rates G->H

Caption: Workflow for comparing the N-acetylation reaction rates.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of both 4-Amino-2-methylbenzonitrile and this compound in separate flasks using anhydrous acetonitrile.

  • Reaction Initiation: Equilibrate both solutions to a constant temperature (e.g., 25°C). At time zero, add 1.1 equivalents of acetic anhydride and 1.1 equivalents of pyridine (as a mild base) to each flask simultaneously.

  • Sampling: Withdraw aliquots from each reaction mixture at regular intervals (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching & Analysis: Immediately quench each aliquot in a solution of dilute HCl to stop the reaction. Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material.

  • Data Analysis: Plot the concentration of the starting amine against time for both reactions. The initial slope of these plots will give the initial reaction rate.

Expected Outcome: The reaction rate for 4-Amino-2-methylbenzonitrile will be significantly higher than that for this compound, providing quantitative evidence of the latter's sterically hindered nature.

Spectroscopic Fingerprints of Steric Strain

The conformational differences imposed by steric hindrance manifest in the spectroscopic properties of the molecules.

UV-Vis Spectroscopy

The primary electronic transition of interest in these molecules involves the promotion of an electron from the nitrogen's non-bonding orbital (n) to the π-system of the aromatic ring (π). The efficiency of this n → π transition is highly dependent on the orbital overlap, which is maximized when the amino group is coplanar with the ring.

  • 4-Amino-2-methylbenzonitrile: With its relatively planar conformation, it is expected to show a strong absorption band at a longer wavelength (a lower energy transition).

  • This compound: Due to the forced twisting of the amino group, the n-π* orbital overlap is poor. This will result in a hypsochromic shift (blue shift) to a shorter wavelength (higher energy) and a significant decrease in the molar absorptivity (intensity) of this absorption band.

Experimental Protocol: Comparative UV-Vis Spectral Analysis
  • Sample Preparation: Prepare equimolar (e.g., 1 x 10⁻⁴ M) solutions of both compounds in a UV-transparent solvent like ethanol.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) for the longest wavelength absorption band for each compound.

CompoundExpected λ_maxExpected Molar Absorptivity (ε)Rationale
4-Amino-2-methylbenzonitrileLonger WavelengthHigherGood N-Ring conjugation allows for a lower energy n → π* transition.
This compoundShorter WavelengthLowerPoor N-Ring conjugation due to steric twisting increases the energy of the n → π* transition.

Conclusion for the Practicing Scientist

The comparison between this compound and 4-Amino-2-methylbenzonitrile is a clear and compelling demonstration of the power of steric effects in molecular design.

  • This compound should be viewed as a conformationally restricted scaffold. The amino group is sterically shielded, less nucleophilic, and electronically isolated from the aromatic ring. This makes it an ideal candidate when a non-planar aniline is required to probe a specific binding pocket, or when reactivity at the amino group must be suppressed in favor of reactions at other sites.

  • 4-Amino-2-methylbenzonitrile serves as a more traditional aniline building block. Its amino group is more accessible and electronically coupled to the π-system, allowing it to participate readily in a wide range of synthetic transformations.[4]

The choice between these two reagents is not arbitrary; it is a strategic decision. By understanding the fundamental steric differences outlined in this guide, researchers can exert greater control over the conformational and reactive properties of their target molecules, accelerating the journey from lead identification to drug candidate.

References

  • Vertex AI Search. (2025, October 13). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • Bartoszak, E., Jaskólski, M., & Grech, E. (1994). Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3,5-dimethylbenzonitriles at Various Temperatures. Acta Crystallographica Section B: Structural Science, 50(3), 363-373.
  • ResearchGate. (2025, August 6). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Available at: [Link]

  • PMC. (n.d.). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Available at: [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024, April 9). 4-Amino-2-Methoxy-Benzonitrile. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). MEP diagram for the 4-amino-2-chlorobenzonitrile molecule. Available at: [Link]

  • Beilstein Journals. (2021, November 16). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Available at: [Link]

  • MilliporeSigma. (n.d.). 2-Amino-4-methylbenzonitrile 97%. Available at: [Link]

Sources

Definitive Guide to Reference Standards for 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of CAS 5908-41-8

4-Amino-2,6-dimethylbenzonitrile (CAS: 5908-41-8) is not merely a chemical reagent; it is a Critical Quality Attribute (CQA) determinant in the synthesis of Rilpivirine (TMC278) , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).

In drug development, the purity of this intermediate directly dictates the impurity profile of the final API. Regioisomeric impurities introduced at this stage (e.g., the 3,5-dimethyl isomer) are notoriously difficult to purge in downstream Heck coupling reactions. Therefore, the selection of a reference standard for this compound is a strategic decision that impacts regulatory compliance and process yield.

This guide objectively compares reference standard grades, provides a field-proven qualification protocol, and details the analytical methodologies required to ensure scientific integrity.

Comparative Analysis: Selecting the Right Standard Grade

Not all "98% Purity" labels are created equal.[1] The choice of reference standard must align with the development phase (Early R&D vs. GMP Release).

Table 1: Performance Matrix of Reference Standard Grades
FeaturePrimary Reference Standard (Certified) Secondary/Working Standard (In-House) Research Grade (Chemical Synthesis)
Intended Use GMP Release Testing, Calibration of SecondariesRoutine QC, In-Process Control (IPC)Early Route Scouting, Non-GMP Synthesis
Traceability Absolute (NIST/USP/EP traceable)Relative (Traced to Primary Std)None (Vendor CoA only)
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents)Comparative HPLC vs. Primary StdArea % (HPLC/GC) only
Water Content Measured via Karl Fischer (KF)Measured via KFOften not reported
Structure ID NMR (1H, 13C), MS, IR, Elemental AnalysisIR or HPLC Retention Time matchNMR or MS only
Cost Factor High (

)
Low ($)Very Low (¢)
Risk Profile Low: Defensible in regulatory audits.Medium: Requires robust qualification data.High: Risk of unknown impurities (e.g., regioisomers).

Technical Deep Dive: Impurity Profiling & Causality

To establish a self-validating QC system, one must understand why specific impurities exist. For this compound, the impurity profile is a fingerprint of its synthetic origin.

Key Impurities to Monitor
  • Regioisomers (Critical): The 3,5-dimethyl isomer.[2]

    • Origin: Non-regioselective nitration or methylation during precursor synthesis.

    • Risk:[3] Co-elutes with the target in many reverse-phase systems; carries through to Rilpivirine as a difficult-to-remove isomer.

  • Halogenated Precursors: 4-Bromo-2,6-dimethylaniline or 4-Iodo-2,6-dimethylaniline.

    • Origin: Unreacted starting material from the cyanation step.

    • Risk:[3] Genotoxic potential (alkylating agents) and interference in downstream metal-catalyzed couplings.

  • Hydrolysis Products: 4-Amino-2,6-dimethylbenzamide.

    • Origin: Hydrolysis of the nitrile group due to moisture exposure.

Visualization: Impurity Fate Mapping

The following diagram illustrates how impurities in the starting material propagate to the final drug substance.

ImpurityFate StartMat 4-Amino-2,6- dimethylbenzonitrile Reaction Heck Coupling (w/ Acrylonitrile) StartMat->Reaction Main Pathway Impurity_Iso Impurity: 3,5-Dimethyl Isomer (Regioisomer) Impurity_Iso->Reaction Competes Impurity_Halo Impurity: 4-Iodo Precursor (Reactive) Impurity_Halo->Reaction Side Rxn API Rilpivirine (Crude) Reaction->API Yields Product API_Impurity Rilpivirine Isomer (Difficult to Purge) Reaction->API_Impurity Yields Impurity

Caption: Fate mapping of critical impurities. Note that regioisomers (Red) often survive reaction conditions, contaminating the final API.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

Rationale: A standard C18 method is often insufficient for separating regioisomers. This "Field-Proven" method utilizes a phenyl-hexyl or high-carbon-load C18 column for enhanced selectivity.

Method Parameters:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl stationary phase.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (impurity scan).

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (requires spiking with 3,5-dimethyl isomer for confirmation).

  • RSD: < 2.0% for 5 replicate injections.

Protocol B: Qualification of a Secondary Working Standard

Objective: Convert a high-purity commercial batch into a qualified "Working Standard" to save costs on expensive Primary Standards.

Workflow:

  • Sourcing: Purchase a large batch of "Research Grade" (>98%) material.

  • Homogeneity: Blend the entire batch to ensure uniformity.

  • Water Determination: Perform Karl Fischer titration (Triplicate). Acceptance: < 0.5% w/w.

  • Assay Assignment:

    • Prepare duplicate stock solutions of the Primary Reference Standard .

    • Prepare six replicate solutions of the Candidate Working Standard .

    • Analyze via HPLC (Protocol A).[4]

    • Calculation:

      
      
      
  • Validity: The calculated assay must be between 98.0% and 102.0% of the label claim.

Visualization: Standard Qualification Logic

Qualification Start Start: Candidate Material (Research Grade) ID_Test Identity Check (IR/NMR vs Reference) Start->ID_Test Purity_Test Purity Assessment (HPLC Area %) ID_Test->Purity_Test Decision1 Purity > 99.0%? Purity_Test->Decision1 KF_Test Water Content (Karl Fischer) Decision1->KF_Test Yes Fail REJECT Use as Reagent Only Decision1->Fail No Assay_Transfer Assay vs Primary Std (n=6 replicates) KF_Test->Assay_Transfer Calc Calculate Potency (Mass Balance or Relative) Assay_Transfer->Calc Pass APPROVE Issue CoA & Expiry Calc->Pass

Caption: Decision tree for qualifying a secondary working standard from raw material.

References

  • European Medicines Agency (EMA). (2011). Assessment Report for Edurant (Rilpivirine). Procedure No. EMEA/H/C/002264. Link

  • U.S. Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification and <11> Reference Standards.Link

  • Zhang, G., et al. (2012). "The development of an effective synthetic route of rilpivirine." Antiviral Research. Link (Describes the synthesis involving the this compound intermediate and potential impurities).

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • PubChem. Compound Summary for CID 114820-10-9 (this compound).Link

Sources

Safety Operating Guide

4-Amino-2,6-dimethylbenzonitrile: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 4-Amino-2,6-dimethylbenzonitrile , synthesized for researchers and safety officers.

CAS Number: 114820-10-9 Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol Physical State: Solid (typically off-white to brown crystalline powder)[1]

Executive Safety Summary

As a Senior Application Scientist, I must emphasize that while this compound is a stable aromatic nitrile, its dual functionality (aniline derivative + nitrile group) dictates its waste classification.[1] It poses two primary risks during disposal:

  • Acute Toxicity: Like many aniline derivatives, it is harmful if swallowed, inhaled, or absorbed through the skin, with potential methemoglobinemia effects.

  • Chemical Incompatibility: The nitrile moiety (

    
    ) requires strict segregation from strong acids to prevent the theoretical generation of hydrogen cyanide (HCN), although aromatic nitriles are kinetically more stable than aliphatic ones.
    

Core Directive: Do not attempt to neutralize or chemically degrade this compound via benchtop hydrolysis. The steric hindrance from the 2,6-dimethyl groups makes standard hydrolysis unpredictable and hazardous. High-temperature incineration is the only validated disposal method.[1]

Hazard Identification & Waste Classification

Before disposal, the material must be characterized to ensure regulatory compliance (RCRA in the US).

ParameterClassificationOperational Implication
RCRA Status Non-Listed (Not P- or U-listed)Must be characterized by toxicity/ignitability.[1] Treat as Hazardous Waste .
GHS Hazards Acute Tox. 3 or 4; Skin/Eye Irrit. 2Requires full PPE (Nitrile gloves, lab coat, safety glasses).
Combustibility Combustible SolidDo not store with oxidizers (e.g., nitric acid, perchlorates).
Water Solubility Low / InsolubleDo not dispose of down the drain.

Waste Segregation & Packaging Protocols

Proper segregation is the first line of defense against rigorous regulatory fines and laboratory accidents.

A. Solid Waste (Pure Compound)
  • Container: Collect pure solid waste in a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid, Organic."

    • Constituents: this compound (100%).[1]

  • Segregation: Store in a secondary containment bin designated for "Toxic Organics." Keep away from acidic waste streams.

B. Liquid Waste (Mother Liquors / HPLC Effluent)

Researchers often generate dilute solutions during synthesis or purification.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the waste drum.

  • pH Check: Verify the waste solution is Neutral to slightly Basic (pH 7-9) .

    • Reasoning: Keeping the pH above 7 prevents any risk of acid-catalyzed hydrolysis of the nitrile.

  • ** segregation:** Do not mix with aqueous acidic wastes (e.g., 1M HCl waste).

  • Labeling: "Hazardous Waste - Flammable/Toxic Liquid." List all solvents and the estimated concentration of the nitrile.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for handling this compound waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Pack Lab Pack for Incineration Solid->Pack Double Bag/Jar pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Neutral Neutral/Basic (pH >= 7) pHCheck->Neutral Adjust Adjust to pH 8-9 (Use Sodium Bicarbonate) Acidic->Adjust CAUTION: Fume Hood Segregate Segregate: Organic Solvents (No Oxidizers/Acids) Neutral->Segregate Adjust->Neutral Segregate->Pack

Figure 1: Decision matrix for segregating and treating nitrile waste streams prior to commercial pickup.

Spill Response Procedures

In the event of a benchtop spill, immediate containment is required to prevent aerosolization.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder is fine/dusty).

  • Containment:

    • Solids: Cover with a wet paper towel (water or PEG-400) to prevent dust generation.[1] Gently sweep into a disposable scoop.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[1] Bleach acts as an oxidizer, converting the nitrile and amine functionalities into less toxic, water-soluble byproducts (though this is a surface clean, not a bulk disposal method).

  • Disposal of Cleanup Materials: All wipes, gloves, and scoopers must be placed in the solid hazardous waste bin (see Section 3A).

Final Disposal Method: Commercial Incineration[1]

The only acceptable final fate for this compound is High-Temperature Incineration .[1]

  • Process: The waste management facility will incinerate the material at temperatures exceeding 1000°C.

  • Chemistry:

    
    
    
  • Why this matters: The facility must be equipped with a scrubber system to capture nitrogen oxides (

    
    ) generated from the combustion of the amine and nitrile groups. This is why "drain disposal" is strictly prohibited—standard water treatment cannot guarantee the destruction of the aromatic ring or the nitrile group.
    

References

  • PubChem. (n.d.).[2] Compound Summary: this compound (CAS 114820-10-9).[1][3] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved February 18, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 18, 2026, from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Amino-2,6-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Double-Threat Hazard: 4-Amino-2,6-dimethylbenzonitrile presents a dual physiological risk profile characteristic of aminobenzonitriles. It combines the cyanide-like toxicity potential of the nitrile group (–CN) with the methemoglobinemia-inducing potential of the aniline moiety (–NH₂).

While the 2,6-dimethyl substitution provides steric hindrance that may reduce immediate chemical reactivity (hydrolysis), it increases the molecule's lipophilicity, thereby enhancing dermal absorption rates . Consequently, standard "splash protection" is insufficient; protocols must prioritize preventing transdermal uptake.

Hazard Identification & Risk Assessment

Hazard CategorySpecific RiskMechanism of Action
Acute Toxicity Oral / Inhalation / DermalNitriles can liberate cyanide ions (CN⁻) via metabolic oxidation (cytochrome P450), inhibiting cytochrome c oxidase.
Hematologic MethemoglobinemiaThe amino group can oxidize hemoglobin Fe²⁺ to Fe³⁺, reducing oxygen transport capacity (Cyanosis).
Irritation Skin / Eye / RespiratoryAromatic amines are potent sensitizers and irritants to mucous membranes.
Physical Combustible DustFinely divided organic powders can form explosive mixtures in air.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation kinetics rather than generic safety rules. Aromatic amines can permeate standard nitrile rubber faster than aqueous solutions.

Hand Protection Protocol
  • Primary Barrier (Inner): 4-mil Nitrile (Disposable).

  • Secondary Barrier (Outer):

    • Solid Handling: 5-8 mil Nitrile (Textured fingertips for grip).

    • Solution Handling (Organic Solvents):Silver Shield® (EVOH/PE Laminate) or Viton®.

    • Why? Standard nitrile degrades rapidly in halogenated solvents (DCM/Chloroform) often used with this intermediate. Laminate gloves provide >4-hour breakthrough time.

Respiratory & Body Protection[1][2][3][4]
  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory (Backup): If hood access is compromised or for spill cleanup, use a Full-Face Respirator with P100 (Particulate) + OV (Organic Vapor) cartridges.

  • Body: Tyvek® lab coat (disposable) over cotton clothing. Avoid synthetic fabrics (polyester) which can melt if a fire occurs.

Operational Workflow: Safe Handling & Synthesis

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Weighing & Transfer (Solid State)
  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield. The "dimethyl" substitution increases static propensity.

  • Containment: Weigh into a tared vial, not onto weighing paper, to minimize dust dispersion. Cap immediately.

Phase 2: Reaction Setup (Solution State)
  • Solvent Choice: If using DCM or DMF, verify glove compatibility immediately.

  • Inert Atmosphere: Flush reaction vessel with Nitrogen/Argon. While the nitrile is stable, the amine group is oxidation-sensitive.

  • Temperature Control: 2,6-dimethyl substitution adds steric bulk, often requiring higher activation energies (heat). Ensure reflux condensers are double-clamped.

Phase 3: Quenching & Workup
  • pH Monitoring: Maintain pH > 9 during aqueous workup. Acidic conditions can accelerate the hydrolysis of the nitrile to the amide/acid, potentially releasing trace HCN gas if not controlled.

  • Bleach Bath: Keep a 10% Sodium Hypochlorite (Bleach) bath ready to neutralize any spills.

Visualized Protocols

Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct glove material based on the solvent system, a critical failure point in many labs.

PPE_Selection Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Rec_Solid Double Nitrile (4 mil + 5 mil) Solid->Rec_Solid Dust Hazard Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous / Alcohols Solvent->Aqueous Organic DCM / THF / DMF Solvent->Organic Rec_Aq Double Nitrile (Change q 30min) Aqueous->Rec_Aq Rec_Org Silver Shield / Laminate Liner Organic->Rec_Org Permeation Risk

Caption: Logic flow for selecting glove material. Note that organic solvents require laminate barriers due to rapid permeation.

Diagram 2: Waste Disposal Decision Tree

Correct segregation prevents dangerous interactions in waste drums.

Waste_Disposal Waste Chemical Waste Generated Type Waste Composition? Waste->Type Solid_Waste Contaminated Solids (Gloves, Paper, Silica) Type->Solid_Waste Liquid_Waste Liquid Mother Liquor Type->Liquid_Waste Bin_Solid Solid Hazardous Waste Bin (Double Bagged) Solid_Waste->Bin_Solid Check_pH Check pH Liquid_Waste->Check_pH Acidic Acidic (pH < 7) Check_pH->Acidic Basic Basic/Neutral (pH >= 7) Check_pH->Basic Neutralize Neutralize with NaOH Acidic->Neutralize Prevent HCN Org_Waste Toxic Organic Waste Stream (No Oxidizers) Basic->Org_Waste Neutralize->Basic

Caption: Disposal workflow emphasizing pH control to prevent the liberation of hydrogen cyanide gas from nitrile hydrolysis.

Emergency Response Protocols

Skin Exposure (Self-Validating Step)
  • Immediate Action: Do not scrub. Scrubbing increases blood flow and absorption.

  • Rinse: Flush with copious water for 15 minutes.

  • Indicator: If skin turns blue/gray (cyanosis) or headache develops within 30 minutes, suspect methemoglobinemia.

  • Medical: Transport to ER with SDS. Mention "Aromatic Nitrile/Aniline" exposure.[1]

Spill Cleanup[5]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don Full-Face Respirator (P100/OV) and Silver Shield gloves.

  • Neutralize: Cover spill with a slurry of sand and 10% bleach (oxidizes the amine/nitrile).

  • Collect: Scoop into a dedicated hazardous waste container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235619, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-2,6-dimethylbenzonitrile
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4-Amino-2,6-dimethylbenzonitrile

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